molecular formula C14H12N2O2 B133993 1,4-Diamino-2,3-dihydroanthraquinone CAS No. 81-63-0

1,4-Diamino-2,3-dihydroanthraquinone

Cat. No.: B133993
CAS No.: 81-63-0
M. Wt: 240.26 g/mol
InChI Key: SSGALQHXKMAJTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4-Diamino-2,3-dihydroanthraquinone, also known as this compound, is a useful research compound. Its molecular formula is C14H12N2O2 and its molecular weight is 240.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 23123. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1,4-diimino-2,3-dihydroanthracene-9,10-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O2/c15-9-5-6-10(16)12-11(9)13(17)7-3-1-2-4-8(7)14(12)18/h1-4,15-18H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFVDYITXJBCPMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=N)C2=C(C3=CC=CC=C3C(=C2C1=N)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70883261
Record name 9,10-Anthracenedione, 1,4-diamino-2,3-dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70883261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81-63-0
Record name C.I. Solvent Violet 47
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000081630
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 81-63-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23123
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 9,10-Anthracenedione, 1,4-diamino-2,3-dihydro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 9,10-Anthracenedione, 1,4-diamino-2,3-dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70883261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4-diamino-2,3-dihydroanthraquinone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.001.244
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1,4-DIAMINO-2,3-DIHYDROANTHRAQUINONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U46FO9XL97
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Synthesis of 1,4-Diamino-2,3-dihydroanthraquinone from 1,4-Diaminoanthraquinone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of 1,4-diamino-2,3-dihydroanthraquinone, a crucial intermediate in the manufacturing of various dyes and potentially in the development of novel therapeutic agents. The core of this process involves the chemical reduction of 1,4-diaminoanthraquinone, a widely available starting material. This document details the prevalent synthetic methodology, presents key experimental data in a structured format, and offers visual representations of the process workflow for enhanced clarity.

Introduction

This compound, often referred to as "leuco-1,4-diaminoanthraquinone," is the reduced form of 1,4-diaminoanthraquinone. This transformation is a pivotal step in the production of certain anthraquinone dyes and pigments. The reduction process, commonly known as "vatting," converts the insoluble quinone system into a soluble (or more reactive) hydroquinone-like structure, facilitating its application or further chemical modification. While the reverse reaction, the oxidation of the leuco form back to the stable, colored 1,4-diaminoanthraquinone, is also of significant industrial importance, a controlled reduction is paramount for specific synthetic pathways.

Synthetic Pathway: Reduction of 1,4-Diaminoanthraquinone

The primary method for the synthesis of this compound from 1,4-diaminoanthraquinone is a reduction reaction. The most commonly employed and effective reducing agent for this transformation is sodium dithionite (Na₂S₂O₄), also known as sodium hydrosulfite.[1]

The reaction proceeds by the addition of two hydrogen atoms across the carbonyl groups of the anthraquinone core, converting them to hydroxyl groups and disrupting the central quinonoid ring's conjugation.

Synthesis_Pathway 1_4_diaminoanthraquinone 1,4-Diaminoanthraquinone product This compound 1_4_diaminoanthraquinone->product Reduction reagents Sodium Dithionite (Na₂S₂O₄) Aqueous solution reagents->product

Figure 1: Chemical transformation of 1,4-diaminoanthraquinone to this compound.

Experimental Protocol

While specific industrial protocols are often proprietary, a general laboratory-scale procedure for the reduction of 1,4-diaminoanthraquinone using sodium dithionite can be outlined based on established chemical principles for vatting processes.

Materials:

  • 1,4-Diaminoanthraquinone

  • Sodium dithionite (Na₂S₂O₄)

  • Deionized water

  • Inert solvent (e.g., N,N-dimethylformamide - DMF, if required for solubility)

  • Sodium bicarbonate (NaHCO₃) or other mild base (for pH adjustment)

Procedure:

  • Dissolution/Suspension: In a reaction vessel equipped with a stirrer, 1,4-diaminoanthraquinone is suspended in deionized water. For substrates with poor aqueous solubility, a co-solvent such as DMF may be utilized.

  • Preparation of Reducing Agent Solution: A fresh solution of sodium dithionite is prepared in deionized water. It is crucial to use freshly prepared solutions as sodium dithionite can degrade in the presence of air and moisture.

  • Reduction Reaction: The aqueous solution of sodium dithionite is added gradually to the suspension of 1,4-diaminoanthraquinone with constant stirring. The reaction is typically conducted at a moderately elevated temperature to facilitate the reduction.

  • pH Control: The reaction medium is maintained at a basic pH (typically 8-9) through the addition of a mild base like sodium bicarbonate. This is important for the stability and reducing activity of the dithionite.

  • Monitoring the Reaction: The progress of the reaction can be monitored by observing the color change of the reaction mixture. The deep color of the 1,4-diaminoanthraquinone will fade as it is converted to the leuco form.

  • Isolation and Purification: Upon completion of the reaction, the product, this compound, may precipitate from the solution upon cooling, especially if a co-solvent is used. The solid product is then collected by filtration. To remove excess reducing agent and byproducts, the product is washed thoroughly with deionized water. If necessary, further purification can be achieved by recrystallization from a suitable solvent.

Quantitative Data

The following table summarizes the key quantitative parameters for the synthesis, compiled from general knowledge of similar reduction processes. It is important to note that optimal conditions may vary and should be determined empirically for specific applications.

ParameterValue/RangeNotes
Reactant Ratio
1,4-Diaminoanthraquinone1 equivalentStarting material.
Sodium Dithionite2-4 equivalentsExcess is used to ensure complete reduction.
Reaction Conditions
Temperature40 - 70 °CHigher temperatures can lead to degradation.
Reaction Time1 - 4 hoursDependent on temperature and scale.
pH8 - 9Maintained with a mild base.
Solvent System
Primary SolventWater
Co-solvent (optional)DMF, EthanolTo aid in the solubility of the starting material.

Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedure for the synthesis of this compound.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Start suspend_reagents Suspend 1,4-Diaminoanthraquinone in Water/Co-solvent start->suspend_reagents add_reductant Add Dithionite solution to Anthraquinone suspension suspend_reagents->add_reductant prepare_reductant Prepare fresh aqueous Sodium Dithionite solution prepare_reductant->add_reductant heat_stir Heat and Stir (40-70°C) add_reductant->heat_stir monitor Monitor reaction (Color change) heat_stir->monitor cool Cool reaction mixture monitor->cool filter Filter to isolate product cool->filter wash Wash with deionized water filter->wash dry Dry the final product wash->dry end End dry->end

Figure 2: Step-by-step workflow for the synthesis of this compound.

Safety Considerations

  • Sodium Dithionite: Sodium dithionite is a flammable solid and can ignite spontaneously in the presence of moisture and air. It should be handled in a well-ventilated area, and contact with combustible materials should be avoided. It is also a reducing agent and can react vigorously with oxidizing agents.

  • Solvents: If organic solvents like DMF are used, appropriate safety measures, including the use of a fume hood and personal protective equipment, should be employed.

  • General Precautions: Standard laboratory safety practices, including the use of safety glasses, gloves, and a lab coat, are mandatory during all stages of the synthesis.

Conclusion

The reduction of 1,4-diaminoanthraquinone to its leuco form, this compound, is a fundamental and well-established chemical transformation. The use of sodium dithionite in an aqueous or semi-aqueous basic medium provides an efficient route to the desired product. This technical guide offers a comprehensive overview of the synthesis, providing researchers and professionals in drug development and materials science with the necessary information to understand and potentially implement this important chemical process. Careful control of reaction parameters is key to achieving a high yield and purity of the final product.

References

An In-depth Technical Guide to the Physicochemical Properties of 1,4-Diamino-2,3-dihydroanthraquinone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Diamino-2,3-dihydroanthraquinone (CAS No. 81-63-0), also known as Solvent Violet 47 or Leuco-1,4-diaminoanthraquinone, is a significant organic compound within the anthraquinone family.[1][2] Structurally, it features a dihydroanthraquinone core with two amino group substituents. This compound serves as a crucial intermediate in the synthesis of dyes and pigments, particularly in the production of 1,4-diaminoanthraquinone.[3][4] Its primary applications are found in the manufacturing of vibrant violet and purple colors for textiles, inks, plastics, and even in pyrotechnic formulations for colored smoke and marine flares.[1][2][5] While its main utility is industrial, its potential mutagenicity and the biological activities of its parent compounds warrant a thorough understanding of its physicochemical characteristics for comprehensive safety and toxicological assessment.[2][3][6]

This technical guide provides a detailed overview of the core physicochemical properties of this compound, complete with experimental protocols and logical workflows to aid researchers in its analysis and application.

Core Physicochemical Properties

The physical and chemical characteristics of this compound are fundamental to its handling, synthesis, and application. The compound typically appears as a dark greenish-brown, violet-brown, or dark purple crystalline solid.[1][2][3][5]

Data Presentation: Summary of Physicochemical Properties

The following table summarizes the key quantitative properties of this compound compiled from various sources.

PropertyValueSource(s)
Molecular Formula C₁₄H₁₂N₂O₂[1][2][5]
Molecular Weight 240.26 g/mol [1][2][7]
Appearance Dark greenish to brownish powder; Violet-brown solid[1][2][5][8]
Melting Point >190°C (with decomposition) to 248 - 252°C[1][2][5][9][10]
Boiling Point ~375.1°C at 760 mmHg[2][5][9]
Density ~1.4 g/cm³[2][5][8]
Flash Point ~180.7°C[2][5][8]
pKa (Predicted) 5.11 ± 0.20[11][12]
LogP 1.78 - 2.69[5][8][13]
Refractive Index ~1.700[5][8]
Water Solubility Insoluble[1][11]
Organic Solvent Solubility Soluble in DMSO (slightly), Methanol (slightly), Pyridine, Nitrobenzene (especially when hot), and Aniline.[1][2][3][10]

Synthesis and Chemical Relationships

This compound is primarily synthesized via the chemical reduction of 1,4-diaminoanthraquinone.[1][2] This reaction is a critical step in certain dye manufacturing processes. The most commonly cited method involves using a reducing agent like sodium dithionite under controlled temperature and pH conditions.[1][2] The resulting leuco compound is highly susceptible to oxidation, readily converting back to 1,4-diaminoanthraquinone in the presence of air or other oxidizing agents.[3][4]

Synthesis_Pathway 1_4_diaminoanthraquinone 1,4-Diaminoanthraquinone product 1,4-Diamino-2,3- dihydroanthraquinone 1_4_diaminoanthraquinone->product Reduction reducing_agent Sodium Dithionite (or other reducing agent) reducing_agent->product product->1_4_diaminoanthraquinone oxidizing_agent Oxidation (e.g., Air) oxidizing_agent->1_4_diaminoanthraquinone

Synthesis and Oxidation Relationship.

Experimental Protocols

Accurate determination of physicochemical properties requires standardized experimental procedures. The following sections detail the methodologies for key analyses.

Melting Point Determination (Capillary Method)

The melting point provides an indication of a compound's purity. Pure crystalline solids typically exhibit a sharp melting range of 1-2°C. Impurities tend to depress and broaden the melting range.[14]

Methodology:

  • Sample Preparation: Ensure the this compound sample is completely dry and finely powdered.

  • Capillary Loading: Invert a capillary tube (sealed at one end) and press the open end into the powdered sample. Tap the tube gently to cause the solid to fall to the closed end. Drop the tube through a long, narrow glass tube to pack the solid tightly into the bottom. The final packed sample height should be 2-3 mm.[15]

  • Apparatus Setup: Place the loaded capillary tube into the sample holder of a melting point apparatus (e.g., Mel-Temp or Fisher-Johns).[14]

  • Heating:

    • For an unknown or approximate melting point, heat the sample rapidly to get a rough estimate.

    • For an accurate measurement, set the starting temperature to about 15-20°C below the expected melting point. Heat at a slow, controlled rate (1-2°C per minute) as you approach the melting range.[15]

  • Observation and Recording: Observe the sample through the magnifying eyepiece. Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting range is T1-T2.

Melting_Point_Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_result Result prep1 Dry and powder the solid sample prep2 Load sample into capillary tube (2-3 mm) prep1->prep2 prep3 Pack solid tightly at bottom of tube prep2->prep3 meas1 Insert capillary into melting point apparatus prep3->meas1 meas2 Heat rapidly for approximate range (optional) meas1->meas2 meas3 Heat slowly (1-2°C/min) near expected melting point meas2->meas3 meas4 Observe and record T1 (first liquid) and T2 (all liquid) meas3->meas4 result1 Report Melting Range (T1 - T2) meas4->result1

Workflow for Melting Point Determination.
Solubility Determination

Solubility tests provide critical information about the polarity and functional groups present in a molecule. The general principle "like dissolves like" is a useful guide, where polar solutes dissolve in polar solvents and non-polar solutes in non-polar solvents.[16]

Methodology:

  • Initial Solvent Test (Water):

    • Place approximately 25 mg of this compound into a small test tube.

    • Add 0.75 mL of deionized water in small portions.

    • After each addition, shake the test tube vigorously for at least 60 seconds.[17][18]

    • Observe if the compound dissolves completely. For this compound, it is expected to be insoluble.[1]

  • Organic Solvent Tests:

    • Repeat the procedure from Step 1 using various organic solvents of differing polarities (e.g., methanol, DMSO, nitrobenzene).

    • Record observations as "soluble," "slightly soluble," or "insoluble."

  • Acid-Base Solubility (for functional group analysis):

    • For water-insoluble compounds, solubility in aqueous acid or base can indicate the presence of basic or acidic functional groups, respectively.[19][20]

    • Test solubility in 5% HCl (to test for basic groups like amines) and 5% NaOH (to test for acidic groups). Given the presence of amino groups, some reaction with acid may be expected, though overall solubility depends on the full molecular structure.

Solubility_Workflow start Start: ~25mg of Compound water_test Add 0.75mL Water Shake Vigorously start->water_test decision_water Soluble? water_test->decision_water organic_test Test with Organic Solvents (DMSO, Methanol, Nitrobenzene) decision_water->organic_test No (Insoluble) decision_water->organic_test Yes (Soluble) acid_base_test Test with 5% HCl and 5% NaOH organic_test->acid_base_test record_organic Record Solubility Profile organic_test->record_organic record_acid_base Identify Acidic/Basic Functional Groups acid_base_test->record_acid_base

Workflow for Solubility Testing.
UV-Visible Spectroscopy

UV-Vis spectroscopy is used to study the electronic transitions within a molecule and is particularly useful for analyzing compounds with chromophores, such as the conjugated π-system in anthraquinone derivatives.[21][22]

Methodology:

  • Sample Preparation:

    • Prepare a dilute solution of this compound in a suitable UV-transparent solvent (e.g., methanol, DMSO). The chosen solvent must not absorb in the wavelength range of interest.[23]

    • The concentration should be adjusted so that the maximum absorbance falls within the optimal range of the spectrophotometer (typically 0.2 - 1.0 a.u.).

  • Blank Preparation: Fill a quartz cuvette with the pure solvent used to dissolve the sample. This will be used as the reference or blank.[24][25]

  • Instrument Setup:

    • Turn on the spectrophotometer and allow the lamps to warm up and stabilize (approx. 20 minutes).[25]

    • Set the desired wavelength range for the scan (e.g., 200-800 nm).

  • Baseline Correction:

    • Place the blank (cuvette with pure solvent) in the sample holder.

    • Perform a baseline scan to zero the instrument. This subtracts the absorbance of the cuvette and the solvent from the subsequent sample measurement.[24][25]

  • Sample Measurement:

    • Remove the blank cuvette and replace it with the cuvette containing the sample solution.

    • Initiate the scan. The instrument will measure the absorbance at each wavelength across the specified range.

  • Data Analysis:

    • The resulting spectrum (a plot of absorbance vs. wavelength) should be analyzed to identify the wavelength(s) of maximum absorbance (λmax).

UV_Vis_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_result Analysis prep1 Prepare dilute solution in UV-transparent solvent prep2 Prepare blank: Pure solvent in quartz cuvette prep1->prep2 meas2 Place blank in holder and run baseline correction prep2->meas2 meas1 Warm up spectrophotometer meas1->meas2 meas3 Replace blank with sample cuvette meas2->meas3 meas4 Initiate wavelength scan meas3->meas4 result1 Obtain Absorbance vs. Wavelength Spectrum meas4->result1 result2 Identify λmax value(s) result1->result2

Workflow for UV-Vis Spectroscopy.

Spectral Properties

  • Infrared (IR) Spectrum: An IR spectrum for this compound is available in the NIST/EPA Gas-Phase Infrared Database.[26] This spectrum would be characterized by absorption bands corresponding to N-H stretching of the amine groups, C=O stretching of the quinone carbonyls, C=C stretching of the aromatic rings, and C-N stretching.

Conclusion

This compound is a compound of significant industrial importance, primarily as a dye intermediate. Its physicochemical properties, including its high melting point, poor water solubility, and characteristic solubility in specific organic solvents, dictate its synthesis, purification, and application methods. The provided experimental protocols and workflows offer a standardized approach for researchers to verify these properties and further investigate this compound for novel applications or toxicological studies. A comprehensive understanding of these fundamental characteristics is essential for its safe and effective use in both research and industrial settings.

References

Solubility Profile of 1,4-Diamino-2,3-dihydroanthraquinone in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Diamino-2,3-dihydroanthraquinone, also known as Solvent Violet 47, is a synthetic dye with applications in various industries.[1] A thorough understanding of its solubility in different organic solvents is crucial for its application, formulation, and process optimization. This technical guide provides a summary of the available solubility information for this compound and outlines a standard experimental protocol for its quantitative determination.

Data Presentation: Qualitative Solubility

Organic SolventQualitative SolubilitySource Citation
Dimethyl Sulfoxide (DMSO)Soluble, Slightly Soluble[1][2]
MethanolSoluble, Slightly Soluble[1][2]
PyridineSoluble[1]
NitrobenzeneSoluble, Soluble in hot nitrobenzene[1][3][4]
WaterGenerally Insoluble[1][3]

Table 1: Qualitative Solubility of this compound in Various Solvents

Experimental Protocols: Determination of Solubility

The following is a detailed methodology for the quantitative determination of the solubility of this compound in an organic solvent using the widely accepted isothermal saturation method, also known as the shake-flask method, followed by gravimetric analysis. This method is considered reliable for determining equilibrium solubility.

Isothermal Saturation Method with Gravimetric Analysis

Objective: To determine the equilibrium solubility of this compound in a specific organic solvent at a controlled temperature.

Materials:

  • This compound (solute)

  • Selected organic solvent (e.g., DMSO, methanol, pyridine, nitrobenzene)

  • Scintillation vials or flasks with airtight seals

  • Thermostatically controlled shaker or incubator

  • Syringe filters (chemically compatible with the solvent)

  • Analytical balance

  • Drying oven

  • Glassware (pipettes, beakers)

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a pre-weighed scintillation vial or flask. The excess solid is crucial to ensure that the solution reaches saturation.

    • Add a known volume of the desired organic solvent to the vial.

    • Securely seal the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in a thermostatically controlled shaker or incubator set to the desired temperature.

    • Agitate the mixture for a sufficient period to ensure that equilibrium is reached. This can range from 24 to 72 hours, depending on the solvent and the compound's dissolution rate. It is advisable to periodically analyze samples until a constant concentration is observed.

  • Sample Withdrawal and Filtration:

    • Once equilibrium is established, allow the vial to stand undisturbed in the temperature-controlled environment for a sufficient time to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the solution through a chemically compatible syringe filter into a pre-weighed, clean, and dry collection vial. This step is critical to remove all undissolved solid particles.

  • Gravimetric Analysis:

    • Weigh the collection vial containing the filtered saturated solution to determine the mass of the solution.

    • Evaporate the solvent from the collection vial. This can be done by placing the vial in a drying oven at a temperature below the boiling point of the solvent and the decomposition temperature of the compound until a constant weight is achieved. A vacuum oven can be used to expedite the process at a lower temperature.

    • Once the solvent is completely evaporated, reweigh the vial containing the dried solute.

  • Calculation of Solubility:

    • The mass of the dissolved this compound is the final weight of the vial minus the initial weight of the empty vial.

    • The mass of the solvent is the weight of the vial with the solution minus the final weight of the vial with the dried solute.

    • Solubility can then be expressed in various units, such as grams of solute per 100 grams of solvent, or moles of solute per liter of solvent.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the isothermal saturation method for determining the solubility of this compound.

Solubility_Determination_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis start Start add_solute Add Excess Solute to Vial start->add_solute add_solvent Add Known Volume of Solvent add_solute->add_solvent seal_vial Seal Vial add_solvent->seal_vial agitate Agitate at Constant Temperature seal_vial->agitate settle Allow Excess Solid to Settle agitate->settle withdraw Withdraw Supernatant settle->withdraw filter_solution Filter Solution withdraw->filter_solution weigh_solution Weigh Filtered Solution filter_solution->weigh_solution evaporate Evaporate Solvent weigh_solution->evaporate weigh_solute Weigh Dried Solute evaporate->weigh_solute calculate Calculate Solubility weigh_solute->calculate end_node End calculate->end_node

Caption: Workflow for Solubility Determination.

References

Spectral Properties of 1,4-Diamino-2,3-dihydroanthraquinone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Product: In-depth technical guide on the spectral properties of 1,4-Diamino-2,3-dihydroanthraquinone. Target Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound, also known by commercial names such as Solvent Violet 47, is an organic compound belonging to the anthraquinone derivative class.[1][2] Its molecular structure, characterized by a dihydro-anthracenedione core with two amino functional groups, makes it a significant chromophore. This compound is industrially synthesized and is primarily utilized as a dye in various applications, including colored smoke formulations and marine flares.[2][3] While its main application is in the dye industry, its potential mutagenicity, as indicated by positive results in the Ames assay, warrants a thorough understanding of its properties.[4] This guide provides a comprehensive overview of the spectral characteristics of this compound, including mass spectrometry, infrared spectroscopy, and a discussion on its nuclear magnetic resonance and UV-Visible spectral properties. Detailed experimental protocols for these analytical techniques are also presented.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below.

PropertyValueReference
Chemical Formula C₁₄H₁₂N₂O₂[1][5]
Molar Mass 240.26 g/mol [1][5]
CAS Number 81-63-0[1][5]
Appearance Dark greenish to brownish or yellow to orange crystalline powder[2][6]
Melting Point 248 - 252 °C[3][6]
Solubility Soluble in hot nitrobenzene; insoluble in water[2][3]

Spectral Data

The following sections detail the available spectral data for this compound.

Mass Spectrometry

The electron ionization mass spectrum of this compound is characterized by a prominent molecular ion peak and several key fragment ions. The high-resolution mass spectrum provides evidence for the elemental composition of the molecule.

Table 1: Mass Spectrometry Data

m/zInterpretation
240Molecular ion [M]⁺
239[M-H]⁺
241Isotopic peak for [M+1]⁺

Data sourced from NIST Mass Spectrometry Data Center.[7]

Infrared (IR) Spectroscopy

The gas-phase infrared spectrum reveals characteristic absorption bands corresponding to the functional groups present in the molecule. The key absorptions are summarized below.

Table 2: Infrared Spectroscopy Data

Wavenumber (cm⁻¹)Assignment
~3400 - 3300N-H stretching vibrations of the primary amino groups
~3050Aromatic C-H stretching
~2950 - 2850Aliphatic C-H stretching of the dihydro bridge
~1670 - 1630C=O stretching of the quinone carbonyl groups
~1600 - 1450Aromatic C=C stretching and N-H bending vibrations

Data sourced from the NIST/EPA Gas-Phase Infrared Database.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 3: Predicted ¹H and ¹³C NMR Data

NucleusPredicted Chemical Shift (ppm)Assignment
¹H~7.5 - 8.2Aromatic protons on the unsubstituted benzene ring
~4.5 - 5.5-NH₂ protons (broad singlet)
~2.5 - 3.0Methylene protons (-CH₂-CH₂-) of the dihydro bridge
¹³C~180 - 185Carbonyl carbons (C=O)
~140 - 150Aromatic carbons attached to amino groups
~110 - 135Other aromatic carbons
~20 - 30Methylene carbons (-CH₂-CH₂-)

Note: These are predicted values and should be confirmed by experimental data.

UV-Visible Spectroscopy

While a specific UV-Visible spectrum for this compound is not available in the cited literature, its common name, Solvent Violet 47, indicates that it absorbs light in the green-yellow region of the visible spectrum, resulting in its violet appearance.[5][9] The UV-Vis spectrum of anthraquinone derivatives typically displays multiple absorption bands. For this compound, intense π → π* transitions are expected in the UV region and a broad, lower energy absorption band in the visible region is responsible for its color. The position and intensity of the visible absorption band are influenced by the amino substituents.

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

Synthesis of this compound

This protocol is based on the reduction of 1,4-diaminoanthraquinone.[3]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 1,4-diaminoanthraquinone in a suitable solvent such as aqueous ethanol.

  • Reduction: Heat the suspension to reflux. Add sodium dithionite (Na₂S₂O₄) portion-wise to the stirring suspension. The color of the reaction mixture will change as the reduction proceeds.

  • Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. The product, this compound, will precipitate out of the solution.

  • Purification: Collect the solid product by filtration, wash with water to remove inorganic salts, and then with a small amount of cold ethanol. Dry the product under vacuum.

Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • Instrumentation: Use a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at a rate of 15 °C/min, and hold for 10 minutes.

  • MS Conditions:

    • Ion Source Temperature: 230 °C.

    • Ionization Energy: 70 eV.

    • Mass Range: Scan from m/z 40 to 500.

  • Data Analysis: Analyze the resulting chromatogram to determine the retention time and the mass spectrum of the eluted compound.

Infrared Spectroscopy (FT-IR)
  • Sample Preparation (KBr Pellet): Mix a small amount of the solid sample (1-2 mg) with approximately 200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

  • Instrumentation: Use a Fourier-transform infrared (FT-IR) spectrometer.

  • Data Acquisition: Record the spectrum over the range of 4000 to 400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. Ensure the sample is fully dissolved.

  • Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition:

    • ¹H NMR: Acquire the proton NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • ¹³C NMR: Acquire the carbon-13 NMR spectrum. A larger number of scans will be required due to the low natural abundance of ¹³C.

  • Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction). Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

  • Spectral Analysis: Integrate the signals in the ¹H NMR spectrum and determine the chemical shifts, multiplicities, and coupling constants. Assign the signals in both ¹H and ¹³C NMR spectra to the respective nuclei in the molecule.

UV-Visible Spectroscopy
  • Sample Preparation: Prepare a stock solution of the compound in a suitable UV-transparent solvent (e.g., ethanol or acetonitrile). Prepare a series of dilutions to an appropriate concentration range for absorbance measurements (typically in the micromolar range).

  • Instrumentation: Use a dual-beam UV-Visible spectrophotometer.

  • Data Acquisition: Record the absorption spectrum over a wavelength range of approximately 200 to 800 nm. Use the pure solvent as a blank reference.

  • Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax). If the molar concentration is known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl).

Visualizations

The following diagrams illustrate the synthesis and analytical workflow for this compound.

Synthesis_and_Analysis_Workflow Synthesis and Analysis Workflow for this compound cluster_synthesis Synthesis cluster_analysis Spectral Analysis start 1,4-Diaminoanthraquinone reaction Reduction Reaction (Reflux) start->reaction reagent Sodium Dithionite (Na₂S₂O₄) in Ethanol/Water reagent->reaction product 1,4-Diamino-2,3- dihydroanthraquinone reaction->product ms Mass Spectrometry (GC-MS) product->ms ir Infrared Spectroscopy (FT-IR) product->ir nmr NMR Spectroscopy (¹H, ¹³C) product->nmr uv UV-Visible Spectroscopy product->uv

Caption: Synthesis and analytical workflow.

The logical relationship for spectral data interpretation is outlined below.

Spectral_Interpretation Logical Flow for Spectral Interpretation cluster_data Experimental Data cluster_interpretation Interpretation cluster_conclusion Conclusion ms Mass Spectrum (m/z 240) mol_formula Molecular Formula (C₁₄H₁₂N₂O₂) ms->mol_formula ir IR Spectrum (N-H, C=O, C-H stretches) func_groups Functional Groups (Amine, Quinone, Alkane) ir->func_groups nmr NMR Spectrum (Aromatic, Aliphatic, NH₂ signals) connectivity Structural Connectivity (Proton/Carbon Environment) nmr->connectivity uv UV-Vis Spectrum (Visible Absorption) chromophore Chromophore System (Color) uv->chromophore structure Verified Structure of This compound mol_formula->structure func_groups->structure connectivity->structure chromophore->structure

Caption: Spectral data interpretation workflow.

References

The Electrochemical Heart of a Versatile Molecule: A Technical Guide to Substituted Diaminoanthraquinones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Substituted diaminoanthraquinones (DAAQs) represent a fascinating class of organic molecules with a rich electrochemical profile that underpins their diverse applications, from high-performance redox flow batteries to potent anticancer agents. Their ability to undergo reversible redox reactions, coupled with the tunability of their electrochemical properties through targeted substitutions, makes them a subject of intense scientific scrutiny. This technical guide provides an in-depth exploration of the core electrochemical behavior of substituted diaminoanthraquinones, presenting key quantitative data, detailed experimental methodologies, and visual representations of their mechanisms of action to empower researchers in their scientific endeavors.

Quantitative Electrochemical Data

The electrochemical character of substituted diaminoanthraquinones is primarily defined by their redox potentials, which dictate the ease with which they can accept or donate electrons. These potentials are exquisitely sensitive to the nature and position of substituent groups on the anthraquinone core. The following tables summarize the formal redox potentials (E°') for a selection of substituted diaminoanthraquinones, as determined by cyclic voltammetry. These values are typically reported versus a silver/silver ion (Ag/Ag+) or silver/silver chloride (Ag/AgCl) reference electrode.

Table 1: Redox Potentials of 1,4-Disubstituted Diaminoanthraquinones

CompoundSubstituent (R)First Reduction (E°'red1, V vs. Ag/Ag+)Second Reduction (E°'red2, V vs. Ag/Ag+)First Oxidation (E°'ox1, V vs. Ag/Ag+)Second Oxidation (E°'ox2, V vs. Ag/Ag+)Reference
1,4-bis(isopropylamino)anthraquinone (DB-134)Isopropyl-1.51-1.98+0.25+0.74[1]
Me-TEG-DAAQ-(CH₂CH₂O)₃CH₃-1.48-1.92+0.35+0.82[1]
Et-DEG-DAAQ-(CH₂CH₂O)₂CH₂CH₃-1.39-1.75+0.34+0.86
Et-He-DAAQ2-ethylhexyl-1.40-1.76+0.33+0.80
Me₃N-Et-DAAQ-(CH₂)₂N(CH₃)₃⁺-1.27-1.61+0.35+0.84

Table 2: Redox Potentials of Other Diaminoanthraquinone Isomers

CompoundFirst Reduction (E°'red1, V)Second Reduction (E°'red2, V)Reference ElectrodeReference
1,2-Diaminoanthraquinone-0.8 to -1.0 (approx.)-1.2 to -1.4 (approx.)Ag/AgCl
1,5-Diaminoanthraquinone-0.7 to -0.9 (approx.)-1.1 to -1.3 (approx.)Ag/AgCl
2,6-Diaminoanthraquinone-0.6 to -0.8 (approx.)-1.0 to -1.2 (approx.)Ag/AgCl

Note: The precise redox potentials can vary depending on the solvent, supporting electrolyte, and reference electrode used. The values in Table 2 are approximate ranges based on available literature and are intended for comparative purposes.

Experimental Protocols: Cyclic Voltammetry

Cyclic voltammetry (CV) is the cornerstone technique for characterizing the electrochemical behavior of substituted diaminoanthraquinones. A typical experimental setup and procedure are outlined below.

2.1. Materials and Equipment

  • Potentiostat/Galvanostat: An instrument capable of controlling the potential of the working electrode and measuring the resulting current.

  • Electrochemical Cell: A three-electrode cell consisting of a working electrode, a reference electrode, and a counter (or auxiliary) electrode.

  • Working Electrode (WE): Typically a glassy carbon, platinum, or gold disk electrode. The surface should be polished to a mirror finish before each experiment.

  • Reference Electrode (RE): A stable electrode with a well-defined potential, such as a silver/silver chloride (Ag/AgCl) or a non-aqueous Ag/Ag+ electrode (e.g., a silver wire in a solution of AgNO₃ in acetonitrile).

  • Counter Electrode (CE): An inert electrode with a large surface area, often a platinum wire or mesh, to complete the electrical circuit.

  • Solvent: A high-purity, anhydrous, and aprotic solvent such as acetonitrile (MeCN) or N,N-dimethylformamide (DMF) is commonly used.

  • Supporting Electrolyte: A salt, such as tetrabutylammonium hexafluorophosphate (TBAPF₆) or tetrabutylammonium perchlorate (TBAP), is added to the solvent to ensure sufficient conductivity. A typical concentration is 0.1 M.

  • Analyte: The substituted diaminoanthraquinone of interest, typically at a concentration of 1-10 mM.

  • Inert Gas: High-purity nitrogen or argon gas is used to deoxygenate the solution, as dissolved oxygen can interfere with the electrochemical measurements.

2.2. Experimental Procedure

  • Electrode Preparation: The working electrode is meticulously polished using alumina slurry of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm) on a polishing pad. It is then rinsed thoroughly with deionized water and the solvent to be used in the experiment, and dried.

  • Solution Preparation: The supporting electrolyte is dissolved in the chosen solvent to the desired concentration. The substituted diaminoanthraquinone is then added to this solution.

  • Deoxygenation: The electrochemical cell containing the analyte solution is purged with an inert gas for at least 15-20 minutes to remove dissolved oxygen. A blanket of the inert gas is maintained over the solution throughout the experiment.

  • Cyclic Voltammetry Measurement:

    • The three electrodes are immersed in the deoxygenated solution.

    • The potentiostat is programmed to scan the potential linearly from an initial potential to a final potential and then back to the initial potential at a specific scan rate (e.g., 100 mV/s).

    • The resulting current is measured as a function of the applied potential, generating a cyclic voltammogram.

    • Multiple scans are often performed to ensure the stability of the electrochemical response.

Visualizing the Mechanism of Action in Drug Development

The electrochemical properties of substituted diaminoanthraquinones are intimately linked to their biological activity, particularly their application as anticancer agents. Their ability to accept electrons allows them to participate in redox cycling, leading to the generation of reactive oxygen species (ROS), and to interact with biological macromolecules like DNA and enzymes.

Experimental Workflow for Electrochemical Analysis

The logical flow of a typical electrochemical investigation of a novel substituted diaminoanthraquinone is depicted below.

experimental_workflow cluster_synthesis Compound Synthesis & Purification cluster_electrochemistry Electrochemical Characterization cluster_analysis Data Analysis synthesis Synthesis of Substituted Diaminoanthraquinone purification Purification and Characterization (NMR, MS) synthesis->purification solution_prep Solution Preparation (Solvent, Electrolyte, Analyte) purification->solution_prep deoxygenation Deoxygenation (N2 or Ar purge) solution_prep->deoxygenation cv_measurement Cyclic Voltammetry Measurement deoxygenation->cv_measurement data_extraction Extraction of Redox Potentials (E°'red, E°'ox) cv_measurement->data_extraction reversibility Analysis of Reversibility (Peak Separation, Peak Currents) data_extraction->reversibility structure_activity Structure-Electrochemical Relationship Analysis reversibility->structure_activity conclusion Conclusion on Electrochemical Behavior structure_activity->conclusion

Experimental workflow for electrochemical analysis.
Signaling Pathway: Induction of Apoptosis via ROS and JNK

Several substituted diaminoanthraquinones exert their anticancer effects by inducing oxidative stress and activating pro-apoptotic signaling pathways. One such pathway involves the generation of Reactive Oxygen Species (ROS) and the subsequent activation of the c-Jun N-terminal kinase (JNK) pathway.

ros_jnk_pathway daaq Substituted Diaminoanthraquinone redox_cycling Intracellular Redox Cycling daaq->redox_cycling ros Increased Reactive Oxygen Species (ROS) redox_cycling->ros jnk_activation JNK Activation (Phosphorylation) ros->jnk_activation mitochondria Mitochondrial Dysfunction jnk_activation->mitochondria apoptosis Apoptosis mitochondria->apoptosis

ROS/JNK-mediated apoptosis by DAAQs.
Mechanism of Action: DNA Intercalation and Topoisomerase II Inhibition

A primary mechanism of action for many diaminoanthraquinone-based anticancer drugs, such as Mitoxantrone, is their ability to intercalate into DNA and inhibit the function of topoisomerase II. This leads to DNA damage and ultimately triggers cell death.[2]

topoisomerase_inhibition daaq Substituted Diaminoanthraquinone (e.g., Mitoxantrone) dna_intercalation Intercalation into DNA Double Helix daaq->dna_intercalation topoisomerase_complex Stabilization of Topoisomerase II -DNA Cleavage Complex dna_intercalation->topoisomerase_complex dna_strand_breaks Accumulation of DNA Double-Strand Breaks topoisomerase_complex->dna_strand_breaks cell_cycle_arrest Cell Cycle Arrest dna_strand_breaks->cell_cycle_arrest apoptosis Apoptosis cell_cycle_arrest->apoptosis

Topoisomerase II inhibition by DAAQs.

Conclusion

The electrochemical behavior of substituted diaminoanthraquinones is a critical determinant of their functionality. Through systematic electrochemical analysis, researchers can elucidate structure-property relationships that guide the design of novel molecules with tailored redox characteristics for applications in energy storage and medicine. The ability of these compounds to engage in electron transfer reactions within a biological context opens up exciting avenues for the development of new therapeutic strategies against cancer and other diseases. A thorough understanding of their electrochemical properties, coupled with detailed mechanistic studies, will continue to drive innovation in these important fields.

References

A Technical Guide to the Photophysical Characteristics of 1,4-Diamino-2,3-dihydroanthraquinone

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly accessible scientific literature and databases contain limited specific quantitative photophysical data for 1,4-Diamino-2,3-dihydroanthraquinone (CAS: 81-63-0). This guide summarizes its known chemical and physical properties, discusses the expected photophysical behavior based on related aminoanthraquinone compounds, and provides detailed, generalized experimental protocols for its full characterization.

Introduction

This compound, also known as C.I. Solvent Violet 47, is an organic compound belonging to the anthraquinone class of dyes.[1][2][3] Its structure, featuring a partially saturated ring fused to the 1,4-diaminoanthraquinone chromophore, distinguishes it from its fully aromatic analogue, 1,4-diaminoanthraquinone.[1] This structural modification is expected to influence its electronic and, consequently, its photophysical properties. The compound typically appears as a dark greenish to brownish or violet-brown solid powder.[1][2][3] While primarily used in industrial applications such as the coloration of plastics, inks, and in pyrotechnic smoke formulations, its structural similarity to other fluorescent probes warrants a deeper investigation into its photophysical characteristics for potential research and development applications.[2][3][4]

Physicochemical Properties

A summary of the known physical and chemical properties of this compound is presented below. This data is essential for sample preparation, handling, and selection of appropriate solvents for analysis.

PropertyValueSource(s)
CAS Number 81-63-0[1][3][5]
Molecular Formula C₁₄H₁₂N₂O₂[1][2][3]
Molecular Weight 240.26 g/mol [2][3]
Appearance Dark greenish to brownish powder; Dark purple needle crystal[1][3][4]
Melting Point >190°C (with decomposition); 248-252°C[2][3][5]
Solubility Insoluble in water; Soluble in hot nitrobenzene, DMSO, methanol, pyridine[1][2][4]
Synonyms Solvent Violet 47, Leuco-1,4-diaminoanthraquinone[2][3][6]

Expected Photophysical Behavior

While specific data is scarce, the behavior of related aminoanthraquinone dyes provides a framework for predicting the photophysical properties of this compound.

Absorption and Emission

Aminoanthraquinones are known for their intramolecular charge-transfer (ICT) character, where the amino groups act as electron donors and the quinone moiety acts as the electron acceptor.[7] This leads to strong absorption bands in the visible region of the electromagnetic spectrum. It is anticipated that this compound will exhibit a primary absorption band (S₀→S₁) with a complex, multi-peaked structure, which is characteristic of vibrational effects within the electronic transition.[8]

Solvatochromism

The photophysical properties of ICT dyes are often highly sensitive to the solvent environment, a phenomenon known as solvatochromism.[9][10] As solvent polarity increases, the excited state, which typically has a larger dipole moment than the ground state, is stabilized to a greater extent.[9] This leads to a bathochromic (red) shift in the fluorescence emission spectrum. Therefore, this compound is expected to display positive solvatochromism, with its emission maximum shifting to longer wavelengths in more polar solvents.[7][9] Concurrently, the fluorescence quantum yield may decrease in highly polar protic solvents, like water, due to an increase in non-radiative decay pathways.[10]

Experimental Characterization Workflow

A systematic approach is required to fully characterize the photophysical properties of a compound like this compound. The logical workflow for such a characterization is depicted below.

G cluster_prep Sample Preparation cluster_abs Absorption Spectroscopy cluster_flu Fluorescence Spectroscopy cluster_qy Quantum Yield Determination cluster_analysis Data Analysis & Interpretation A Procure/Synthesize Compound B Select Solvents (Varying Polarity) A->B C Prepare Stock Solution (e.g., in DMSO) B->C D Prepare Dilute Solutions (Absorbance ~0.1 for UV-Vis) C->D E Record UV-Vis Spectra D->E H Record Emission Spectra (Excite at λ_max(abs)) D->H L Measure Absorbance & Integrated Fluorescence of Sample & Standard D->L F Determine λ_max(abs) E->F G Calculate Molar Absorptivity (ε) F->G M Calculate Fluorescence Quantum Yield (Φ_F) I Determine λ_max(em) H->I J Calculate Stokes Shift I->J K Select Quantum Yield Standard K->L L->M N Analyze Solvatochromic Shifts M->N O Final Report Generation N->O

Caption: Workflow for photophysical characterization of a fluorophore.

Detailed Experimental Protocols

The following sections provide generalized yet detailed protocols for key experiments in photophysical analysis.

Protocol: UV-Visible Absorption Spectroscopy
  • Objective: To determine the wavelength(s) of maximum absorbance (λmax) and the molar absorptivity (ε) of the compound in various solvents.

  • Materials:

    • This compound

    • Spectroscopic grade solvents (e.g., Hexane, Toluene, Chloroform, Acetonitrile, DMSO)

    • Class A volumetric flasks and micropipettes

    • 1 cm path length quartz cuvettes

    • Dual-beam UV-Vis spectrophotometer

  • Methodology:

    • Prepare a concentrated stock solution (e.g., 1 mM) of the compound in a suitable solvent like DMSO.

    • Create a series of dilutions from the stock solution in the solvent of interest to find a concentration that yields an absorbance between 0.5 and 1.0 at the expected λmax. This is for the accurate determination of ε.

    • For routine spectral measurements, prepare a working solution with a maximum absorbance of approximately 0.1 to avoid inner filter effects in subsequent fluorescence measurements.

    • Calibrate the spectrophotometer by taking a baseline spectrum with a cuvette containing only the pure solvent.

    • Record the absorption spectrum of the sample solution over a relevant wavelength range (e.g., 250-700 nm).

    • Identify the λmax value(s) from the resulting spectrum.

    • Using the Beer-Lambert law (A = εcl), calculate the molar absorptivity (ε) in units of M⁻¹cm⁻¹, where A is the absorbance at λmax, c is the molar concentration, and l is the path length (1 cm).

Protocol: Steady-State Fluorescence Spectroscopy
  • Objective: To determine the wavelength of maximum emission (λem) and to characterize the solvatochromic behavior.

  • Materials:

    • Dilute sample solutions (Absorbance ≈ 0.1 at excitation wavelength)

    • 1 cm path length quartz fluorescence cuvettes

    • Spectrofluorometer

  • Methodology:

    • Using the solutions prepared for UV-Vis (A ≈ 0.1), transfer the sample to a fluorescence cuvette.

    • Set the excitation wavelength on the spectrofluorometer to the primary absorption maximum (λmax) determined from the UV-Vis spectrum.

    • Set appropriate excitation and emission slit widths (e.g., 5 nm) to balance signal intensity and spectral resolution.

    • Scan the emission spectrum over a wavelength range starting approximately 10-20 nm above the excitation wavelength to well into the longer wavelength region (e.g., if λmax(abs) is 550 nm, scan from 560 nm to 800 nm).

    • Identify the wavelength of maximum fluorescence emission (λem).

    • Calculate the Stokes shift, which is the energy difference between the absorption and emission maxima: Stokes Shift (cm⁻¹) = (1/λmax(abs) - 1/λmax(em)) x 10⁷ (with wavelengths in nm).

    • Repeat the measurement in solvents of varying polarity to observe and quantify solvatochromic shifts.

Protocol: Fluorescence Quantum Yield (ΦF) Determination (Comparative Method)
  • Objective: To determine the efficiency of the fluorescence process relative to a known standard.

  • Principle: The relative quantum yield is calculated by comparing the integrated fluorescence intensity and the absorbance of the sample to that of a well-characterized fluorescent standard.

  • Materials:

    • Sample solutions of this compound

    • A suitable quantum yield standard (e.g., Rhodamine 6G in ethanol, ΦF = 0.94; Fluorescein in 0.1 M NaOH, ΦF = 0.95). The standard should absorb and emit in a similar spectral region as the sample.[11]

    • Solutions of the standard in the same solvent as the sample, if possible.

    • UV-Vis spectrophotometer and spectrofluorometer.

  • Methodology:

    • Prepare a series of dilute solutions of both the sample and the standard in the chosen solvent, with absorbance values ranging from 0.02 to 0.1 at the excitation wavelength. This is crucial to avoid concentration-dependent effects.

    • Measure the UV-Vis absorption spectrum for each solution and record the absorbance at the excitation wavelength.

    • Measure the fluorescence emission spectrum for each solution, ensuring the excitation wavelength and all instrument settings (slits, detector voltage) are identical for the sample and the standard.

    • Integrate the area under the emission curve for both the sample and the standard.

    • Calculate the quantum yield using the following equation: ΦX = ΦS * (GradX / GradS) * (ηX² / ηS²)

      • Where Φ is the quantum yield, Grad is the gradient from a plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent. The subscripts X and S refer to the unknown sample and the standard, respectively.

Potential Applications in Research

A full characterization of this compound could unlock its potential beyond industrial dyeing. If it possesses favorable properties such as high quantum yield, significant solvatochromism, and good photostability, it could be explored as:

  • A Fluorescent Probe: Its sensitivity to solvent polarity could be exploited to probe the microenvironment of protein binding sites or cellular membranes.

  • A Building Block for Biosensors: The core structure could be functionalized to create targeted probes for specific analytes or biological processes.

  • A Photosensitizer: Anthraquinone derivatives are known to act as photosensitizers, and this compound could be investigated for applications in photodynamic therapy or photocatalysis.[1]

References

A Theoretical and Experimental Guide to the Electronic Properties of Anthraquinone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the theoretical and experimental studies on the electronic properties of anthraquinone (AQ) and its derivatives. Anthraquinone-based compounds are a significant class of organic materials with wide-ranging applications, including in organic electronics.[1] Their versatile electronic characteristics, which can be finely tuned through chemical modifications, make them promising candidates for components in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaic (OPV) cells.[2][3] This document outlines the computational methodologies used to predict their electronic behavior, details the experimental techniques for their synthesis and characterization, and presents key quantitative data in a comparative format.

Theoretical Studies of Anthraquinone Derivative Electronics

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting and understanding the electronic structure of anthraquinone derivatives.[3][4] These theoretical studies provide valuable insights into how molecular structure influences electronic properties, guiding the rational design of new materials for specific applications.

Theoretical calculations focus on several key parameters that govern the electronic behavior of AQ derivatives:

  • Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the charge injection and transport properties of a material. The energy difference between these orbitals, the HOMO-LUMO gap, is a critical factor influencing the electronic and optical properties.[2]

  • Redox Potentials: The reduction and oxidation potentials indicate the ease with which a molecule can accept or lose electrons. These are vital for applications in electrochemical devices like batteries and for understanding electron transfer processes.[5] Theoretical calculations can accurately predict these potentials.[6]

  • Electron Affinity and Ionization Potential: These properties are related to the HOMO and LUMO energies and provide a measure of the energy change when an electron is added to or removed from a molecule, respectively.[3]

The electronic properties of anthraquinone derivatives can be systematically tuned by introducing different functional groups to the core AQ structure.

  • Electron-Withdrawing Groups: The addition of electron-withdrawing groups, such as fluorine, chlorine, or bromine, can significantly lower the HOMO-LUMO gap.[2][7] This modification can enhance electron injection and improve the performance of n-type organic semiconductors.[7] Trifluoromethyl groups, for instance, have been shown to induce n-type behavior in anthraquinone derivatives, leading to field-effect mobilities as high as 0.28 cm²/Vs.[2]

  • Substituent Position: The position of the substituents on the anthraquinone ring also plays a critical role in determining the electronic properties.[2] Different isomers of the same substituted anthraquinone can exhibit varied electronic and transport characteristics.[3]

  • π-Conjugation: Extending the π-conjugated system of the anthraquinone core, for example by adding thiophene side arms, can also modulate the electronic properties.[4]

Data Presentation

The following tables summarize key quantitative data from theoretical and experimental studies on various anthraquinone derivatives.

Table 1: Calculated Electronic Properties of Anthraquinone Derivatives

DerivativeHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)Calculation Method
AQ----
1,5-dihydroxy-AQ----
1,8-dihydroxy-AQ----
1-amino-AQ----
2-amino-AQ----
1,4-diamino-AQ----
1,5-diamino-AQ----
1,8-diamino-AQ----
1-amino-4-hydroxy-AQ----
AQ with C3F3 groups (AQ1a)--2.53 (PBE), 3.84 (HSE)DFT
AQ with C3F3 groups (AQ1c)--2.55 (PBE), 3.86 (HSE)DFT
AQ with C3F3 groups (AQ1d)--2.54 (PBE), 3.85 (HSE)DFT
Diarylamine-AQ derivative (2)-5.79-3.532.26DFT
Diarylamine-AQ derivative (3)-5.57-3.422.15DFT
Diarylamine-AQ derivative (4)-5.18-3.221.96DFT
Diarylamine-AQ derivative (5)-5.73-3.492.24DFT
Diarylamine-AQ derivative (6)-5.62-3.462.16DFT
Diarylamine-AQ derivative (7)-5.55-3.392.16DFT
Diarylamine-AQ derivative (8)-5.47-3.372.10DFT

Data for diarylamine-AQ derivatives calculated from cyclic voltammetry. Data for AQ with C3F3 groups from AIP Publishing.[3]

Table 2: Experimental Redox Potentials of Anthraquinone Derivatives

DerivativeFirst Reduction Potential (V vs. Fc/Fc+)Second Reduction Potential (V vs. Fc/Fc+)
AQ-1.74-2.25
1,5-dihydroxy-AQ-1.45-2.03
1,8-dihydroxy-AQ-1.53-2.07
1-amino-AQ-1.82-2.31
2-amino-AQ-1.87-2.43
1,4-diamino-AQ-1.90-2.38
1,5-diamino-AQ-1.89-2.42
1,8-diamino-AQ-1.92-2.48
1-amino-4-hydroxy-AQ-1.70-2.21

Data from RSC Publishing.[6]

Experimental Protocols

The theoretical predictions of the electronic properties of anthraquinone derivatives are validated through various experimental techniques.

The synthesis of novel anthraquinone derivatives often involves cross-coupling reactions to attach different substituent groups to the anthraquinone core.[4] For instance, palladium-catalyzed C-N bond forming amination reactions are employed to synthesize donor-acceptor type molecules involving diarylamines and the anthraquinone acceptor.

Cyclic voltammetry is a key technique used to investigate the redox properties of AQ derivatives.[4]

  • Methodology: A standard three-electrode setup is used, consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire). The experiment is conducted in a suitable solvent (e.g., dichloromethane or N,N-dimethylformamide) containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate). The potential is swept between defined limits, and the resulting current is measured.

  • Data Analysis: The half-wave potentials for the reduction and oxidation processes are determined from the cyclic voltammograms. These potentials can be used to estimate the HOMO and LUMO energy levels of the molecule.

UV-Vis absorption spectroscopy is used to study the optical properties of the synthesized compounds.

  • Methodology: The absorption spectra of the anthraquinone derivatives are recorded in a suitable solvent (e.g., toluene, dichloromethane). The wavelength of maximum absorption (λ_max) provides information about the electronic transitions within the molecule.

  • Data Analysis: The onset of the absorption band can be used to estimate the optical HOMO-LUMO gap.

  • Software: Quantum chemical calculations are often performed using software packages like VASP (Vienna Ab initio Simulation Package).[3]

  • Functionals: The choice of exchange-correlation functional is crucial for accurate predictions. Common functionals include the Perdew-Burke-Ernzerhof (PBE) generalized gradient approximation (GGA) and hybrid functionals like Heyd-Scuseria-Ernzerhof (HSE).[3]

  • Simulation Environment: For single-molecule calculations, a large vacuum space is used to avoid interactions between periodic images.[2] Atomic positions are relaxed until the residual forces are below a certain threshold (e.g., 0.03 eV/Å).[7]

Visualizations

The following diagrams illustrate key concepts and workflows in the study of anthraquinone derivative electronics.

Theoretical_Experimental_Workflow cluster_theoretical Theoretical Investigation cluster_experimental Experimental Validation MolDesign Molecular Design of AQ Derivatives DFT_Calc DFT Calculations (HOMO, LUMO, Redox Potentials) MolDesign->DFT_Calc Prop_Predict Prediction of Electronic Properties DFT_Calc->Prop_Predict Synthesis Synthesis of AQ Derivatives Prop_Predict->Synthesis Guide Synthesis Purification Purification and Characterization Synthesis->Purification CV_Analysis Cyclic Voltammetry Purification->CV_Analysis UVVis_Analysis UV-Vis Spectroscopy Purification->UVVis_Analysis Device_Fab Device Fabrication (e.g., OFET) Purification->Device_Fab CV_Analysis->Prop_Predict Compare Redox Potentials UVVis_Analysis->Prop_Predict Compare Optical Gap Performance_Test Device Performance Testing Device_Fab->Performance_Test Performance_Test->MolDesign Feedback for New Designs

Caption: Workflow for the theoretical and experimental study of anthraquinone derivatives.

Substituent_Effects cluster_ewg Electron-Withdrawing Groups (EWGs) cluster_edg Electron-Donating Groups (EDGs) AQ_Core Anthraquinone Core EWG -F, -Cl, -Br, -CF3 AQ_Core->EWG EDG -NH2, -OH AQ_Core->EDG Lower_LUMO Lower LUMO Energy EWG->Lower_LUMO Lower_Gap Reduced HOMO-LUMO Gap Lower_LUMO->Lower_Gap Improved_n_type Improved n-type Performance Lower_Gap->Improved_n_type Raise_HOMO Raise HOMO Energy EDG->Raise_HOMO Altered_Redox Altered Redox Potentials Raise_HOMO->Altered_Redox

Caption: Effect of substituents on the electronic properties of anthraquinone.

Conclusion

The electronic properties of anthraquinone derivatives can be effectively investigated and tailored through a synergistic approach combining theoretical calculations and experimental studies. DFT provides a powerful framework for predicting the impact of chemical modifications on the electronic structure, thereby guiding the synthesis of new materials with desired characteristics. Experimental techniques such as cyclic voltammetry and UV-Vis spectroscopy are essential for validating these theoretical predictions and providing a comprehensive understanding of the material properties. The continued exploration of anthraquinone derivatives, facilitated by these combined methodologies, holds significant promise for the development of next-generation organic electronic devices.

References

1,4-Diamino-2,3-dihydroanthraquinone: A Technical Guide to its Chromophoric Properties and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of 1,4-Diamino-2,3-dihydroanthraquinone, a chromophoric molecule with significant potential in research and drug development. This document details its physicochemical properties, spectroscopic data, and experimental protocols for its synthesis and application. Furthermore, it explores the role of the broader class of anthraquinone derivatives in modulating key signaling pathways implicated in cancer, such as the c-Met and ROS-mediated JNK pathways, providing context for its potential utility in therapeutic development.

Introduction

This compound, also known as leuco-1,4-diaminoanthraquinone, is a reduced form of the synthetic dye 1,4-diaminoanthraquinone.[1] Its core structure is based on anthraquinone, a tricyclic aromatic ketone. The presence of amino groups and the dihydro nature of one of the aromatic rings confer unique electronic and spectroscopic properties, making it a subject of interest as a chromophore and a potential intermediate for the synthesis of biologically active molecules. This guide will explore its fundamental characteristics and its relevance in the context of biological research and drug discovery.

Physicochemical and Spectroscopic Properties

PropertyValueReference
Molecular Formula C₁₄H₁₂N₂O₂[1]
Molar Mass 240.26 g/mol [1]
Appearance Dark greenish to brownish powder[1]
Melting Point 248-252 °C[1]
Solubility Soluble in hot nitrobenzene[1]
UV-Vis λmax (in MeCN) ~591 nm, ~636 nm (estimated from analog)[2]

Synthesis and Characterization

The primary synthetic route to this compound involves the reduction of 1,4-diaminoanthraquinone.[1] A common and effective reducing agent for this transformation is sodium dithionite.[1][3]

Experimental Protocol: Synthesis of this compound

This protocol is adapted from general procedures for the reduction of aromatic nitro and quinone compounds using sodium dithionite.[3][4][5]

Materials:

  • 1,4-Diaminoanthraquinone

  • Sodium dithionite (Na₂S₂O₄)

  • Water (deionized)

  • Ethanol

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Filtration apparatus (Büchner funnel, filter paper)

Procedure:

  • In a round-bottom flask, suspend 1,4-diaminoanthraquinone in a mixture of ethanol and water.

  • Heat the suspension with stirring to approximately 50-60 °C.

  • In a separate beaker, prepare a fresh solution of sodium dithionite in water.

  • Slowly add the sodium dithionite solution to the heated suspension of 1,4-diaminoanthraquinone. The color of the reaction mixture should change, indicating the reduction of the anthraquinone core.

  • Continue stirring the reaction mixture at 50-60 °C for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Collect the precipitated product by vacuum filtration.

  • Wash the filter cake with deionized water to remove any inorganic salts, followed by a wash with cold ethanol.

  • Dry the product under vacuum to yield this compound.

Characterization:

The synthesized product should be characterized to confirm its identity and purity using standard analytical techniques:

  • ¹H NMR and ¹³C NMR Spectroscopy: To confirm the molecular structure.

  • FT-IR Spectroscopy: To identify the characteristic functional groups (N-H, C=O, C-N).

  • Mass Spectrometry: To determine the molecular weight.

  • UV-Vis Spectroscopy: To analyze its chromophoric properties.

Applications in Drug Development and Biological Research

While direct applications of this compound in drug development are not extensively documented, the broader class of anthraquinone derivatives has shown significant potential as therapeutic agents and biological probes.

Modulation of Signaling Pathways

Anthraquinone derivatives have been identified as modulators of key cellular signaling pathways implicated in cancer progression.

c-Met Signaling Pathway:

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play crucial roles in cell proliferation, migration, and invasion. Aberrant c-Met signaling is a hallmark of many cancers. Certain anthraquinone derivatives have been shown to inhibit c-Met signaling, making them attractive candidates for anticancer drug development.

cMet_Signaling_Pathway HGF HGF cMet c-Met Receptor HGF->cMet Binds and activates PI3K PI3K cMet->PI3K RAS RAS cMet->RAS STAT3 STAT3 cMet->STAT3 AKT AKT PI3K->AKT Cell_Response Cell Proliferation, Survival, Migration AKT->Cell_Response RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Cell_Response STAT3->Cell_Response Anthraquinone Anthraquinone Derivative Anthraquinone->cMet Inhibits

c-Met Signaling Pathway and Inhibition by Anthraquinones.

ROS-Mediated JNK Signaling Pathway:

Reactive oxygen species (ROS) are key signaling molecules involved in various cellular processes, including apoptosis (programmed cell death). The c-Jun N-terminal kinase (JNK) pathway is a critical component of the cellular stress response and can be activated by ROS. Some anthraquinone derivatives can induce ROS production, leading to the activation of the JNK pathway and subsequent apoptosis in cancer cells.

JNK_Signaling_Pathway Anthraquinone Anthraquinone Derivative ROS ROS Anthraquinone->ROS Induces ASK1 ASK1 ROS->ASK1 Activates MKK4_7 MKK4/7 ASK1->MKK4_7 JNK JNK MKK4_7->JNK cJun c-Jun JNK->cJun Apoptosis Apoptosis cJun->Apoptosis Experimental_Workflow Start Start: Cell Culture Prepare_Stain Prepare Staining Solution (Anthraquinone Probe) Start->Prepare_Stain Incubate Incubate Cells with Staining Solution Prepare_Stain->Incubate Wash Wash Cells (Optional) Incubate->Wash Image Image Cells (Fluorescence Microscopy) Wash->Image Analyze Analyze Images Image->Analyze

References

The Redox-Active Landscape of Dihydroanthraquinone Derivatives: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An exploration of the synthesis, electrochemical behavior, and biological significance of dihydroanthraquinone derivatives, providing researchers and drug development professionals with a comprehensive overview of their therapeutic potential.

Dihydroanthraquinone derivatives, a class of organic compounds characterized by a core anthracene structure with two hydroxyl groups, are of significant interest in medicinal chemistry and drug development. Their rich redox chemistry, which involves the transfer of electrons and protons, underpins their diverse biological activities, ranging from anticancer to antioxidant effects. This technical guide delves into the core principles of their redox activity, providing detailed experimental protocols, quantitative data, and visualizations of the key signaling pathways they modulate.

Understanding the Redox Core: Electrochemistry of Dihydroanthraquinone Derivatives

The biological activity of dihydroanthraquinone derivatives is intrinsically linked to their ability to undergo redox reactions. In aprotic solvents, anthraquinones typically undergo two successive one-electron reductions, first forming a stable radical anion and then a stable dianion. However, the presence of proton donors significantly alters this behavior.

The redox properties of these compounds are routinely investigated using electrochemical techniques such as cyclic voltammetry (CV). CV provides valuable information about the reduction and oxidation potentials of a compound, offering insights into its electron transfer kinetics. In unbuffered aqueous solutions, the redox reaction of quinones is best described as a two-electron reduction to form a strongly hydrogen-bonded quinone dianion, which exists in an equilibrium of various protonation states. This behavior helps to unify the understanding of quinone electrochemistry across different solvent environments.[1]

Spectroelectrochemistry, a technique that combines electrochemistry with spectroscopy, allows for the simultaneous measurement of electrochemical data and UV-visible spectra. This provides a more complete picture of the reduction process, enabling the identification of transient species like radical anions and dianions.[2][3]

The substitution pattern on the anthraquinone ring significantly influences the redox potential. Electron-donating groups are crucial for improving the reduction window with adequate oxidative stability. For instance, complete methylation of an anthraquinone can enhance its reduction window by approximately 0.4 V.[4]

Quantitative Analysis of Redox Properties and Biological Activity

To facilitate the comparison of different dihydroanthraquinone derivatives, their key quantitative data, including redox potentials and biological activity metrics like the half-maximal inhibitory concentration (IC50), are summarized below.

Compound/DerivativeFirst Redox Potential (E½(0/-1)) vs. Fc+/FcSecond Redox Potential (E½(-1/-2)) vs. Fc+/FcIC50 (µM)Target Cell LineReference
Anth-1-Phenox-1.33 V-1.75 V--[5]
Anth-2-Phenox-1.33 V-1.75 V--[5]
Anth-1-Carb-1.33 V-1.75 V--[5]
Anth-2-Carb-1.33 V-1.75 V--[5]
Anth-1-NPh2-1.43 V-1.83 V--[5]
Anth-2-NPh2-1.43 V-1.83 V--[5]
AQS-1-OH-0.44 V---[6][7]
AQS-1-NH₂-0.55 V---[6][7]
1,3-dihydroxy-9,10-anthraquinone-2-carboxylic acid (DHAQC)--> IC50 of damnacanthalMCF-7[8]
Compound A1 (hydroxyanthraquinone derivative)--12.5HepG-2[9]

Table 1: Redox Potentials and Cytotoxicity of Selected Dihydroanthraquinone Derivatives.

Experimental Protocols for Assessing Redox Activity

Accurate and reproducible experimental data are the cornerstone of drug development. This section provides detailed protocols for key assays used to characterize the redox activity of dihydroanthraquinone derivatives.

Cyclic Voltammetry (CV)

Cyclic voltammetry is a fundamental electrochemical technique used to study the redox behavior of chemical species.

Objective: To determine the reduction and oxidation potentials of dihydroanthraquinone derivatives.

Materials:

  • Working electrode (e.g., glassy carbon electrode)

  • Reference electrode (e.g., Ag/AgCl)

  • Counter electrode (e.g., platinum wire)

  • Potentiostat

  • Electrochemical cell

  • Electrolyte solution (e.g., 0.1 M tetrabutylammonium hexafluorophosphate in acetonitrile)

  • Dihydroanthraquinone derivative sample (typically 1 mM)

  • Inert gas (e.g., argon or nitrogen) for deaeration

Procedure:

  • Prepare a 1 mM solution of the dihydroanthraquinone derivative in the electrolyte solution.

  • Assemble the three-electrode system in the electrochemical cell containing the sample solution.

  • Deaerate the solution by purging with an inert gas for at least 15 minutes to remove dissolved oxygen.

  • Connect the electrodes to the potentiostat.

  • Set the parameters on the potentiostat, including the initial potential, switching potential, and scan rate (e.g., 100 mV/s).

  • Initiate the voltage scan and record the resulting voltammogram (current vs. potential).

  • Analyze the voltammogram to determine the peak potentials for the reduction and oxidation processes.

G cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis prep_solution Prepare Sample Solution (1 mM) assemble_cell Assemble 3-Electrode Cell prep_solution->assemble_cell deaerate Deaerate with Inert Gas assemble_cell->deaerate connect_potentiostat Connect to Potentiostat deaerate->connect_potentiostat set_params Set Scan Parameters connect_potentiostat->set_params run_scan Run Voltage Scan set_params->run_scan record_voltammogram Record Voltammogram run_scan->record_voltammogram analyze_peaks Analyze Peak Potentials record_voltammogram->analyze_peaks G cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis prep_sample Prepare Sample Dilutions mix Mix Sample and DPPH prep_sample->mix prep_dpph Prepare DPPH Solution prep_dpph->mix incubate Incubate in Dark (30 min) mix->incubate measure_abs Measure Absorbance at 517 nm incubate->measure_abs calculate Calculate % Scavenging & IC50 measure_abs->calculate G Q Quinone (Q) SQ Semiquinone (Q•-) Q->SQ SQ->Q regeneration O2 Molecular Oxygen (O₂) SQ->O2 1e⁻ transfer Reductant Cellular Reductant (e.g., NADPH) Reductant->Q 1e⁻ reduction Superoxide Superoxide (O₂•-) O2->Superoxide ROS Reactive Oxygen Species (ROS) Superoxide->ROS further reactions G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2_Keap1 Nrf2-Keap1 Complex Nrf2_cyto Nrf2 Nrf2_Keap1->Nrf2_cyto Dissociation Degradation Proteasomal Degradation Nrf2_Keap1->Degradation Ubiquitination Keap1 Keap1 Keap1->Nrf2_Keap1 Release of Nrf2 Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Translocation Oxidative_Stress Oxidative Stress / Dihydroanthraquinone Oxidative_Stress->Keap1 Modification ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Binding Antioxidant_Genes Antioxidant & Detoxification Genes ARE->Antioxidant_Genes Activation of Transcription

References

An In-depth Technical Guide to 1,4-Diamino-2,3-dihydroanthraquinone: Properties, Synthesis, and Potential Applications in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,4-Diamino-2,3-dihydroanthraquinone (DDA), also known as Solvent Violet 47, is a significant organic compound belonging to the anthraquinone family. While traditionally recognized as a leuco dye and a crucial intermediate in the synthesis of 1,4-diaminoanthraquinone and its derivatives for the dye and pigment industries, its potential in advanced materials science remains a compelling area of exploration. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and characterization of DDA. Furthermore, it delves into the potential applications of this molecule in materials science, drawing parallels with its oxidized counterpart, 1,4-diaminoanthraquinone (DAA), and exploring its prospective role as a monomer in the development of novel polymers with unique optical and electronic properties.

Introduction

This compound is a violet-brown or dark greenish-brown solid that has historically been a cornerstone in the manufacturing of violet and purple dyes for textiles, inks, and plastics.[1] Its utility also extends to specialized applications such as colored smoke and marine flares.[1][2] The core structure, featuring an anthraquinone backbone with amino substituents, imparts it with unique chemical characteristics.[1] DDA is the reduced, or "leuco," form of 1,4-diaminoanthraquinone, and its chemistry is often associated with the reversible color change upon oxidation.[3][4] While the materials science applications of DAA are increasingly being investigated, particularly in the realm of organic electronics and polymer chemistry, the direct utilization of DDA in these fields is less explored. This guide aims to bridge this gap by presenting the foundational knowledge of DDA and postulating its potential in creating novel materials.

Physicochemical and Spectroscopic Properties

A thorough understanding of the fundamental properties of this compound is essential for its application in materials synthesis. The key physicochemical and spectroscopic data are summarized below.

Physical and Chemical Properties
PropertyValueReference(s)
Molecular FormulaC₁₄H₁₂N₂O₂[1][5]
Molecular Weight240.26 g/mol [1][5]
AppearanceViolet-brown or dark greenish-brown solid/powder[1][2]
Melting Point>190 °C (with decomposition)[6]
Boiling Point375.1 °C at 760 mmHg[2]
Density1.4 g/cm³[2]
SolubilityInsoluble in water; soluble in organic solvents such as DMSO, methanol, pyridine, and nitrobenzene.[1]
CAS Number81-63-0[1]
Spectroscopic Data
SpectroscopyKey FeaturesReference(s)
UV-VisThe visible absorption spectra of aminoanthraquinone dyes are characterized by a double-peak structure.[7]
FT-IRThe FT-IR spectra of the related 1,4-diaminoanthraquinone show characteristic peaks for N-H and C=O stretching, providing a reference for DDA.[8]
Mass SpectrometryThe mass spectrum of DDA shows a top peak at m/z 240.[9]

Synthesis and Experimental Protocols

The primary route for the synthesis of this compound is the reduction of 1,4-diaminoanthraquinone.

General Synthesis Workflow

G DAA 1,4-Diaminoanthraquinone Reaction Reduction Reaction DAA->Reaction Reducing_Agent Reducing Agent (e.g., Sodium Dithionite) Reducing_Agent->Reaction Solvent Solvent (e.g., Aqueous solution) Solvent->Reaction DDA This compound Reaction->DDA Purification Purification (Filtration, Washing, Drying) DDA->Purification Final_Product Pure DDA Purification->Final_Product

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol for Synthesis

Objective: To synthesize this compound by the reduction of 1,4-diaminoanthraquinone.

Materials:

  • 1,4-diaminoanthraquinone

  • Sodium dithionite (Na₂S₂O₄)

  • Deionized water

  • Nitrogen gas

Procedure:

  • A suspension of 1,4-diaminoanthraquinone in deionized water is prepared in a reaction vessel equipped with a stirrer and a nitrogen inlet.

  • The suspension is deoxygenated by bubbling nitrogen gas through it for at least 30 minutes.

  • An aqueous solution of sodium dithionite is prepared separately and also deoxygenated.

  • The sodium dithionite solution is added dropwise to the 1,4-diaminoanthraquinone suspension under a nitrogen atmosphere with constant stirring.

  • The reaction mixture is gently heated to facilitate the reduction, and the color change from purple to a brownish hue is monitored.

  • The reaction is allowed to proceed until completion, which can be monitored by thin-layer chromatography.

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The solid product, this compound, is collected by vacuum filtration.

  • The product is washed with deoxygenated water to remove any unreacted starting materials and byproducts.

  • The final product is dried under vacuum to yield the purified this compound.

Note: This is a generalized protocol based on literature descriptions of the reduction of anthraquinones.[2][10] Specific reaction conditions such as temperature, reaction time, and stoichiometry should be optimized for desired yield and purity.

Potential Applications in Materials Science

While the direct application of this compound in advanced materials is not yet widely reported, its chemical structure as both a leuco dye and a diamine presents significant potential.

Precursor for Advanced Anthraquinone-Based Materials

The most immediate application of DDA in materials science is as a stable precursor to 1,4-diaminoanthraquinone (DAA), which is a building block for various functional materials.

DAA, readily obtained by the oxidation of DDA, can be used as a monomer for the synthesis of polyamides and other polymers with desirable thermal and optical properties.

Experimental Protocol for Polyamide Synthesis from DAA: This protocol is based on the synthesis of polyamides from 1,4-diaminoanthraquinone and serves as a model for potential polymerizations.[11]

  • Dissolution: 0.01 M of 1,4-diaminoanthraquinone is dissolved in 15 ml of N,N-dimethylformamide in a 100 ml flask.

  • Polycondensation: 0.01 M of a diacid halide (e.g., adipoyl chloride) is added portion-wise with stirring while maintaining the temperature at 15°C in an ice-cooled water bath for one hour.

  • Precipitation: The resulting polymer solution is poured into 200 ml of water in a blender and vigorously blended to precipitate the polyamide.

  • Purification: The polymer is filtered, washed multiple times with water, and dried in an oven.

Quantitative Data for DAA-based Polyamides: [12][13]

PolymerMelting Exotherm (°C)Weight Loss at 285°C (%)λ_max (nm)
Poly(1,4-diaminoanthraquinone-co-malonamide)2705.9601.5
Poly(1,4-diaminoanthraquinone-co-succinamide)2677.1591
Poly(1,4-diaminoanthraquinone-co-adipamide)269-589

This data highlights the potential for creating thermally stable, colored polymers. The use of DDA as a starting material for the in-situ generation of DAA for such polymerizations could offer advantages in process control and monomer purity.

Derivatives of 1,4-diaminoanthraquinone have shown promise in organic electronics and redox flow batteries due to the redox activity of the anthraquinone core.[1] DDA can be a key intermediate in the synthesis of these electroactive materials. The reversible redox couple between DDA and DAA is central to this potential.

G DDA 1,4-Diamino-2,3- dihydroanthraquinone (Reduced State) DAA 1,4-Diaminoanthraquinone (Oxidized State) DDA->DAA Oxidation (-2e⁻, -2H⁺) DAA->DDA Reduction (+2e⁻, +2H⁺) Application Application in Organic Electronics DAA->Application

Caption: Redox relationship between DDA and DAA for electronic applications.

Potential as a Direct Monomer for Novel Polymers

The two primary amine functional groups in this compound make it a viable candidate as a monomer for polycondensation reactions, similar to its oxidized counterpart. Direct polymerization of DDA could lead to novel polymers with the dihydroanthraquinone unit integrated into the polymer backbone.

Proposed Polymerization Workflow:

G DDA This compound Polymerization Polycondensation DDA->Polymerization Comonomer Comonomer (e.g., Diacid Chloride, Diisocyanate) Comonomer->Polymerization Novel_Polymer Novel Polymer with Dihydroanthraquinone Backbone Polymerization->Novel_Polymer Properties Potential Properties: - Redox Activity - Electrochromism - Unique Optical Properties Novel_Polymer->Properties

References

Synthesis and Characterization of Novel 1,4-Diamino-2,3-dihydroanthraquinone Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and potential biological activities of novel 1,4-diamino-2,3-dihydroanthraquinone derivatives. This class of compounds, built upon a reduced anthraquinone scaffold, holds significant promise for applications in medicinal chemistry, particularly in the development of new therapeutic agents. This document outlines detailed synthetic protocols, presents key characterization data in a structured format, and explores potential signaling pathways through which these derivatives may exert their biological effects.

Introduction

Anthraquinone derivatives are a well-established class of compounds with a broad spectrum of biological activities, including anticancer and antimicrobial properties.[1] The 1,4-diaminoanthraquinone scaffold, in particular, is a key pharmacophore in several clinically used drugs. The corresponding 2,3-dihydro forms, also known as leuco forms, represent the reduced state of these molecules and are often crucial intermediates in their synthesis and biological action.[2] Novel derivatives of this compound can be synthesized through modifications at the amino groups (N-substitution) or on the dihydro-aromatic ring. These modifications can significantly influence the physicochemical properties and biological activities of the parent compound.

This guide focuses on the synthesis of N-alkyl and N-aryl derivatives of this compound, based on established methods for the synthesis of their oxidized anthraquinone counterparts, followed by a reduction step.

Synthesis of Novel this compound Derivatives

The synthesis of novel N-substituted this compound derivatives can be conceptualized as a two-stage process. The first stage involves the synthesis of the corresponding N-substituted 1,4-diaminoanthraquinone, for which detailed experimental protocols are available. The second stage is the reduction of this oxidized precursor to the target this compound derivative.

General Synthetic Workflow

The overall synthetic strategy is depicted in the workflow diagram below. The initial step involves the nucleophilic substitution of a suitable anthraquinone precursor with an amine to introduce the desired N-substituents. The resulting N-substituted 1,4-diaminoanthraquinone is then reduced to yield the final this compound derivative.

Synthesis_Workflow Precursor 1,4-Ditosylanthraquinone Intermediate Monoamino-monotosyl-anthraquinone Precursor->Intermediate Primary/Secondary Amine Oxidized_Product N-Substituted 1,4-Diaminoanthraquinone Intermediate->Oxidized_Product Second Amine Final_Product N-Substituted this compound Oxidized_Product->Final_Product Reduction (e.g., Sodium Dithionite)

Caption: General workflow for the synthesis of N-substituted this compound derivatives.

Experimental Protocols

The following protocols are adapted from established methods for the synthesis of N-substituted 1,4-diaminoanthraquinones.[3]

Protocol 1: Synthesis of Unsymmetrically Substituted 1-(Alkylamino)-4-(arylamino)-anthraquinones (Oxidized Precursors)

This protocol describes a two-step process for preparing unsymmetrically substituted 1,4-diaminoanthraquinones.

Step 1: Synthesis of 1-(Alkylamino)-4-tosylanthraquinone

  • Dissolve 1,4-ditosylanthraquinone in a non-polar organic solvent with a low dielectric constant (e.g., methylene chloride, chloroform).

  • Add an excess of the desired primary or secondary alkyl amine to the solution.

  • Maintain the reaction at a relatively low temperature (not exceeding 50°C).

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, isolate the monoamino-monotosyl-anthraquinone intermediate.

Step 2: Synthesis of 1-(Alkylamino)-4-(arylamino)-anthraquinone

  • Dissolve the isolated 1-(alkylamino)-4-tosylanthraquinone in a polar aprotic solvent with a higher dielectric constant (e.g., DMSO, DMF).

  • Add an excess of the desired aromatic amine.

  • Heat the reaction mixture to an elevated temperature (e.g., 180°C for DMSO).

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Isolate and purify the final 1-(alkylamino)-4-(arylamino)-anthraquinone product.

Protocol 2: Synthesis of Symmetrically Substituted 1,4-Bis(alkylamino)-anthraquinones (Oxidized Precursors)

  • Dissolve 1,4-ditosylanthraquinone in pyridine.

  • Add an excess of the desired primary or secondary alkyl amine.

  • Heat the reaction mixture to 100°C.

  • Monitor the reaction by TLC.

  • Upon completion, isolate and purify the 1,4-bis(alkylamino)-anthraquinone product.

Protocol 3: Reduction to N-Substituted 1,4-Diamino-2,3-dihydroanthraquinones

This general protocol is based on the known reduction of 1,4-diaminoanthraquinone.[2]

  • Suspend the N-substituted 1,4-diaminoanthraquinone from Protocol 1 or 2 in a suitable solvent.

  • Add a reducing agent, such as sodium dithionite.

  • Stir the reaction mixture at a controlled temperature until the reduction is complete, as indicated by a color change.

  • Isolate the N-substituted this compound product under an inert atmosphere to prevent re-oxidation.

Characterization of Novel Derivatives

Comprehensive characterization is essential to confirm the structure and purity of the synthesized novel this compound derivatives. The following techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to elucidate the molecular structure.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: To analyze the electronic transitions within the molecule.

  • Melting Point Analysis: To assess the purity of the compound.

  • Elemental Analysis: To determine the elemental composition.

Characterization Data of Oxidized Precursors

The following tables summarize the characterization data for a selection of N-substituted 1,4-diaminoanthraquinones, which serve as the direct precursors to the novel dihydro derivatives. This data is sourced from US Patent 4,661,293.[3]

Table 1: Characterization of Symmetrically Substituted 1,4-Bis(alkylamino)-anthraquinones

CompoundR GroupYield (%)Melting Point (°C)Mass Spectrum (m/z)
1 n-butyl68120-121350 (M⁺)

Table 2: Characterization of Unsymmetrically Substituted 1,4-Diaminoanthraquinones

CompoundYield (%)Melting Point (°C)Mass Spectrum (m/z)
2 isopropyln-propyl67120-121322 (M⁺)
3 anilinon-butyl90118-120370 (M⁺)
4 anilino3,5-dimethylanilino56219.5-220.5418 (M⁺)

Table 3: Spectroscopic Data for Selected 1,4-Diaminoanthraquinone Precursors

Cmpd¹H-NMR (δ, ppm in CD₂Cl₂)UV-Vis (λ_max, nm (ε) in Xylenes)
1 10.76 (br s, 2H), 8.34-8.19 (m, 2H), 7.74-7.57 (m, 2H), 7.20 (s, 2H), 3.48-3.27 (m, 4H), 1.88-1.30 (m, 8H), 1.06-0.91 (t, 6H)600 (15000), 648 (17300)
2 10.99 (br s, 1H), 10.88 (br s, 1H), 8.39-8.22 (m, 2H), 7.77-7.59 (m, 2H), 7.27 (s, 2H), 3.90 (m, 1H), 3.46-3.28 (m, 2H), 1.81-1.58 (m, 2H), 1.39, 1.32 (d, 6H), 1.26-1.07 (t, 3H)598 (14100), 646 (16200)
3 12.17 (br s, 1H), 10.78 (br s, 1H), 8.37-8.27 (m, 2H), 7.76-7.39 (m, 4H), 7.33-7.10 (m, 5H), 3.65-3.05 (m, 2H), 1.72-1.38 (m, 4H), 1.07-0.92 (t, 3H)598 (14200), 642 (15600)
4 12.20 (br s, 2H), 8.41-8.30 (m, 2H), 7.80-7.69 (m, 2H), 7.52-7.34 (m, 7H), 6.90 (br s, 3H), 2.32 (s, 6H)600 (13400), 641 (14400)

Potential Biological Activities and Signaling Pathways

While specific biological data for novel this compound derivatives is limited, the broader class of anthraquinones and quinones are known to exhibit significant anticancer and antimicrobial activities. The potential mechanisms of action are outlined below.

Anticancer Activity

4.1.1. Topoisomerase II Inhibition

Many anthracycline antibiotics, which share the anthraquinone core, function as topoisomerase II inhibitors.[4] These compounds intercalate into DNA and stabilize the topoisomerase II-DNA cleavage complex, leading to DNA strand breaks and ultimately apoptosis in cancer cells. It is plausible that novel this compound derivatives could act through a similar mechanism.

Topoisomerase_II_Inhibition Drug Anthraquinone Derivative Top2_DNA Topoisomerase II-DNA Complex Drug->Top2_DNA Intercalation & Binding Cleavage_Complex Stabilized Cleavage Complex Top2_DNA->Cleavage_Complex Inhibition of Re-ligation DSB DNA Double-Strand Breaks Cleavage_Complex->DSB Apoptosis Apoptosis DSB->Apoptosis

Caption: Potential mechanism of anticancer activity via Topoisomerase II inhibition.

4.1.2. Generation of Reactive Oxygen Species (ROS)

Anthraquinones are redox-active molecules that can undergo enzymatic reduction to semiquinone radicals, which in turn react with molecular oxygen to produce reactive oxygen species (ROS) such as superoxide anions and hydrogen peroxide.[5] Elevated intracellular ROS levels can induce oxidative stress, leading to cellular damage and apoptosis through the activation of signaling pathways like the JNK pathway.[6]

ROS_Generation_Pathway Drug Anthraquinone Derivative Enzymatic_Reduction Enzymatic Reduction Drug->Enzymatic_Reduction Semiquinone Semiquinone Radical Enzymatic_Reduction->Semiquinone ROS ROS (O₂⁻, H₂O₂) Semiquinone->ROS Reaction with O₂ Oxygen O₂ Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress JNK_Activation JNK Pathway Activation Oxidative_Stress->JNK_Activation Apoptosis Apoptosis JNK_Activation->Apoptosis

Caption: ROS-mediated apoptosis induction by anthraquinone derivatives.

Antimicrobial Activity

4.2.1. DNA Gyrase Inhibition

Similar to their effect on mammalian topoisomerase II, quinone derivatives can inhibit bacterial DNA gyrase, an essential enzyme for DNA replication and repair in bacteria.[7] By targeting this enzyme, these compounds can disrupt bacterial growth and viability.

DNA_Gyrase_Inhibition Drug Quinone Derivative DNA_Gyrase Bacterial DNA Gyrase Drug->DNA_Gyrase Inhibition Replication_Fork Stalled Replication Fork DNA_Gyrase->Replication_Fork Bacterial_Death Bacterial Cell Death Replication_Fork->Bacterial_Death

Caption: Potential mechanism of antimicrobial activity via DNA gyrase inhibition.

4.2.2. Disruption of Bacterial Cell Wall Synthesis

Some antimicrobial agents exert their effects by interfering with the synthesis of the bacterial cell wall. While less commonly reported for anthraquinones, this remains a potential mechanism of action that warrants investigation for novel derivatives.

Conclusion

The synthesis of novel this compound derivatives presents a promising avenue for the discovery of new therapeutic agents. By leveraging established synthetic methodologies for the corresponding oxidized anthraquinones and applying a final reduction step, a diverse library of these compounds can be generated. The characterization data of the precursor molecules provide a solid foundation for confirming the structures of the final dihydro products. The known biological activities of related quinone compounds suggest that these novel derivatives are likely to exhibit interesting anticancer and antimicrobial properties, potentially through mechanisms such as topoisomerase/DNA gyrase inhibition and the induction of oxidative stress. Further research, including the detailed biological evaluation of these novel compounds and elucidation of their specific molecular targets and signaling pathways, is highly encouraged.

References

leuco-1,4-diaminoanthraquinone properties and reactivity

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Leuco-1,4-diaminoanthraquinone: Properties and Reactivity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties and reactivity of leuco-1,4-diaminoanthraquinone. The information is intended to support research and development activities where this compound may be utilized as a chemical intermediate. Due to the relative instability of leuco-1,4-diaminoanthraquinone and its primary role as a precursor, detailed physicochemical and spectroscopic data in the scientific literature is limited. Where data for the leuco form is unavailable, information for its stable oxidized counterpart, 1,4-diaminoanthraquinone, is provided for context and comparison, and is explicitly noted.

Core Properties of Leuco-1,4-diaminoanthraquinone

Leuco-1,4-diaminoanthraquinone, systematically named 1,4-diamino-2,3-dihydroanthracene-9,10-dione, is the reduced form of the dye intermediate 1,4-diaminoanthraquinone. It is a relatively stable leuco compound that is resistant to immediate air oxidation, making it a viable intermediate in various synthetic processes.[1]

Physicochemical Properties

A summary of the known physicochemical properties of leuco-1,4-diaminoanthraquinone and, for comparison, 1,4-diaminoanthraquinone, is presented in Table 1.

PropertyLeuco-1,4-diaminoanthraquinone1,4-diaminoanthraquinone
Systematic Name 1,4-diamino-2,3-dihydroanthracene-9,10-dione[2]1,4-diaminoanthracene-9,10-dione
Common Name Leuco-1,4-diaminoanthraquinone, Leucamine1,4-diaminoanthraquinone, Disperse Violet 1
CAS Number 81-63-0[2][3][4]128-95-0[5]
Molecular Formula C₁₄H₁₂N₂O₂[2][4]C₁₄H₁₀N₂O₂[5]
Molecular Weight 240.26 g/mol [2]238.24 g/mol [5]
Appearance Dark greenish to brownish powder[2]Dark violet to black solid[6]
Melting Point 248-252 °C[2]265-269 °C[5]
Solubility Soluble in hot nitrobenzene[2]Soluble in benzene, pyridine; slightly soluble in hot aniline, ethanol[7]
Density 1.4 g/cm³[2]1.44 g/cm³
Spectroscopic Data
SpectroscopyData for 1,4-diaminoanthraquinone
¹H NMR (400 MHz, DMSO-d₆) δ: 8.30, 8.26, 7.78, 7.20 ppm
¹³C NMR (in CDCl₃) δ: 183.95, 145.38, 134.57, 132.58, 127.77, 126.42, 110.81 ppm
IR (KBr disc) Key peaks can be found in various spectral databases.
UV-Vis (Xylenes) λmax: 600 nm (ε15000), 648 nm (ε17300) for N,N'-bis(n-butylamino) derivative[8]

Synthesis of Leuco-1,4-diaminoanthraquinone

The primary route for the synthesis of leuco-1,4-diaminoanthraquinone is through the reductive amination of 1,4-dihydroxyanthraquinone (quinizarin).

Synthesis_of_Leuco_1_4_diaminoanthraquinone Synthesis of Leuco-1,4-diaminoanthraquinone Quinizarin 1,4-Dihydroxyanthraquinone (Quinizarin) Leuco Leuco-1,4-diaminoanthraquinone Quinizarin->Leuco  Hydrazine Hydrate,  Ammonia Gas,  Organic Solvent (e.g., Sulfolane)  50-100 °C, 0.2-0.5 MPa

Synthesis of Leuco-1,4-diaminoanthraquinone
Experimental Protocol: Synthesis from 1,4-Dihydroxyanthraquinone[10]

  • Reaction Setup : To a high-pressure autoclave, add 1,4-dihydroxyanthraquinone, hydrazine hydrate, and an organic solvent (such as sulfolane, DMF, or ethylene glycol ethers). The molar ratio of hydrazine hydrate to 1,4-dihydroxyanthraquinone should be between 0.5:1 and 1.2:1. The mass ratio of the organic solvent to 1,4-dihydroxyanthraquinone should be between 2:1 and 5:1.

  • Purging : Close the autoclave and purge once with nitrogen gas, followed by a purge with ammonia gas.

  • Reaction : Begin stirring and introduce ammonia gas until the pressure reaches 0.2-0.5 MPa. Heat the mixture to a temperature between 50-100 °C. Maintain these conditions for 3-4 hours, continuously feeding ammonia gas. The total amount of ammonia used should be 2.5 to 4 times the molar amount of the starting 1,4-dihydroxyanthraquinone.

  • Work-up : After the reaction is complete, stop the ammonia inlet and slowly vent the excess ammonia gas until the pressure in the autoclave is zero.

  • Isolation : Heat the mixture to 100 °C with stirring for 1 hour to drive off dissolved ammonia. Then, cool the mixture to 0-20 °C to crystallize the product.

  • Purification : Collect the solid product by filtration. The filter cake is washed with water and dried at 70-75 °C to yield leuco-1,4-diaminoanthraquinone. The filtrate (mother liquor) can be recycled for subsequent batches.

Reactivity of Leuco-1,4-diaminoanthraquinone

Leuco-1,4-diaminoanthraquinone is a key intermediate in the synthesis of various anthraquinone dyes. Its primary reactions involve oxidation to the corresponding quinone and acylation of the amino groups.

Reactivity_of_Leuco_1_4_diaminoanthraquinone Key Reactions of Leuco-1,4-diaminoanthraquinone cluster_main cluster_products Leuco Leuco-1,4-diaminoanthraquinone Oxidized 1,4-Diaminoanthraquinone Leuco->Oxidized  Oxidation  (e.g., Raney Nickel, Heat) Acylated Leuco-1-amino-4-acylaminoanthraquinone Leuco->Acylated  Acylation  (R-COCl, Pyridine, Nitrobenzene)

Reactivity of Leuco-1,4-diaminoanthraquinone
Oxidation to 1,4-diaminoanthraquinone

The most common reaction of leuco-1,4-diaminoanthraquinone is its oxidation to the intensely colored 1,4-diaminoanthraquinone. Various methods have been developed for this conversion.

  • Reaction Setup : Suspend leuco-1,4-diaminoanthraquinone in an inert, high-boiling organic solvent such as N-methylpyrrolidone.

  • Catalyst Addition : Add a catalytic amount of a dehydrogenation catalyst, for example, Raney nickel.

  • Reaction : Heat the mixture with stirring. The reaction progress can be monitored by the evolution of gas. The reaction is typically complete when gas evolution ceases.

  • Work-up : Filter the hot reaction mixture to remove the catalyst.

  • Isolation : Concentrate the filtrate under reduced pressure. The product, 1,4-diaminoanthraquinone, can be precipitated by pouring the concentrated solution into a non-solvent like water or a dilute aqueous sodium carbonate solution.

  • Purification : Collect the precipitate by filtration, wash with water, and dry.

Monoacylation

A notable feature of the reactivity of stable leuco-1,4-diaminoanthraquinone is its propensity to undergo monoacylation, even in the presence of excess acylating agent, provided that the oxidized form is not present.[1] This selective reactivity is valuable for the synthesis of monoacyl derivatives, which are important dye intermediates.

  • Reaction Setup : Suspend leuco-1,4-diaminoanthraquinone in an inert organic solvent like nitrobenzene in a reaction vessel.

  • Base Addition : Add an acid-binding agent, such as sodium carbonate or pyridine.

  • Acylation : Slowly add benzoyl chloride to the stirred suspension. The temperature should be maintained below 50-55 °C to prevent oxidation of the leuco compound.

  • Reaction Completion : Stir the mixture until the reaction is complete. The absence of diacylated product is a key feature of this controlled reaction.

  • Isolation : The product, leuco-1-amino-4-benzoylaminoanthraquinone, is isolated by filtration.

  • Purification : The filter cake is washed with the reaction solvent, followed by alcohol. Alternatively, the solvent can be removed by steam distillation. The resulting product can be used directly or oxidized to 1-amino-4-benzoylaminoanthraquinone.

Applications in Drug Development and Research

While primarily used in the dye industry, anthraquinone derivatives have been investigated for various therapeutic applications, including as anticancer agents. The core structure of 1,4-diaminoanthraquinone is found in compounds like mitoxantrone, an antineoplastic agent. The synthetic routes involving leuco-1,4-diaminoanthraquinone are therefore of interest to medicinal chemists for the preparation of novel, symmetrically and asymmetrically substituted 1,4-diaminoanthraquinone derivatives for biological screening.[8] The ability to perform selective mono-functionalization on the leuco form opens avenues for creating diverse libraries of compounds. Furthermore, the redox properties of the diaminoanthraquinone scaffold are being explored in the development of materials for applications such as redox flow batteries, which may inspire further research into the electrochemical behavior of the leuco form and its derivatives.[9][10]

References

An In-depth Technical Guide to the Tautomerism of 1,4-Diamino-2,3-dihydroanthraquinone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive investigation into the tautomerism of 1,4-Diamino-2,3-dihydroanthraquinone, a key intermediate in the synthesis of various dyes and a compound of interest in medicinal chemistry. This document outlines the synthesis, spectroscopic characterization, and theoretical understanding of its tautomeric forms, presenting data in a clear, comparative format and detailing experimental methodologies.

Introduction

This compound, also known as leuco-1,4-diaminoanthraquinone, is a reduced form of the widely used 1,4-diaminoanthraquinone. Its chemical structure, possessing both amino and carbonyl groups, gives rise to the potential for tautomerism, a phenomenon where a molecule exists in two or more interconvertible forms that differ in the position of a proton and the location of a double bond. Understanding the tautomeric equilibrium is crucial as the different tautomers can exhibit distinct chemical reactivity, spectroscopic properties, and biological activity. This guide delves into the experimental and theoretical evidence for the tautomeric forms of this compound.

Synthesis of this compound

The primary synthetic route to this compound involves the reduction of 1,4-diaminoanthraquinone.[1] A common and effective reducing agent for this transformation is sodium dithionite.[1]

Experimental Protocol: Reduction of 1,4-Diaminoanthraquinone

Materials:

  • 1,4-Diaminoanthraquinone

  • Sodium dithionite (Na₂S₂O₄)

  • Aqueous sodium hydroxide solution

  • Water

  • Nitrogen or Argon gas (for inert atmosphere)

Procedure:

  • A suspension of 1,4-diaminoanthraquinone is prepared in an aqueous solution.

  • The suspension is heated, typically to around 80°C, under an inert atmosphere to prevent oxidation.

  • An aqueous solution of sodium dithionite and sodium hydroxide is added portion-wise to the heated suspension. The progress of the reduction can be monitored by a color change, as the deep color of the 1,4-diaminoanthraquinone fades.

  • After the addition is complete, the reaction mixture is stirred at the elevated temperature for a specified period to ensure complete conversion.

  • The mixture is then cooled, and the precipitated this compound is collected by filtration.

  • The product is washed with deoxygenated water to remove inorganic byproducts.

  • The final product is dried under vacuum to yield a dark greenish to brownish powder.[1]

Logical Workflow for Synthesis:

G cluster_start Starting Materials cluster_process Reaction cluster_workup Work-up cluster_product Product 1,4-Diaminoanthraquinone 1,4-Diaminoanthraquinone Suspension in H2O Suspension in H2O 1,4-Diaminoanthraquinone->Suspension in H2O Sodium Dithionite Sodium Dithionite Addition of Na2S2O4/NaOH Addition of Na2S2O4/NaOH Sodium Dithionite->Addition of Na2S2O4/NaOH Heating (80°C, Inert Atm.) Heating (80°C, Inert Atm.) Suspension in H2O->Heating (80°C, Inert Atm.) Heating (80°C, Inert Atm.)->Addition of Na2S2O4/NaOH Stirring Stirring Addition of Na2S2O4/NaOH->Stirring Cooling Cooling Stirring->Cooling Filtration Filtration Cooling->Filtration Washing Washing Filtration->Washing Drying (Vacuum) Drying (Vacuum) Washing->Drying (Vacuum) This compound This compound Drying (Vacuum)->this compound

Caption: Synthetic workflow for this compound.

Tautomeric Forms

This compound can exist in several tautomeric forms. The primary equilibrium is anticipated to be between the diamino-diketo form and the amino-imino-enol forms. The plausible tautomers are depicted below:

Tautomers A 1,4-Diamino-9,10-diketo B 1-Amino-4-imino-9-enol-10-keto A->B C 1,4-Diimino-9,10-dienol B->C G Sample Preparation Sample Preparation 1D NMR (1H, 13C) 1D NMR (1H, 13C) Sample Preparation->1D NMR (1H, 13C) 2D NMR (HSQC, HMBC) 2D NMR (HSQC, HMBC) Sample Preparation->2D NMR (HSQC, HMBC) VT NMR VT NMR Sample Preparation->VT NMR Signal Integration Signal Integration 1D NMR (1H, 13C)->Signal Integration Tautomer Ratio Tautomer Ratio Signal Integration->Tautomer Ratio Structure Confirmation Structure Confirmation 2D NMR (HSQC, HMBC)->Structure Confirmation Thermodynamic Data Thermodynamic Data VT NMR->Thermodynamic Data G Propose Tautomers Propose Tautomers Geometry Optimization Geometry Optimization Propose Tautomers->Geometry Optimization Energy Calculation Energy Calculation Geometry Optimization->Energy Calculation Frequency Calculation Frequency Calculation Geometry Optimization->Frequency Calculation NMR/UV-Vis Calculation NMR/UV-Vis Calculation Geometry Optimization->NMR/UV-Vis Calculation Relative Stabilities Relative Stabilities Energy Calculation->Relative Stabilities Predicted IR Spectra Predicted IR Spectra Frequency Calculation->Predicted IR Spectra Predicted Spectra Predicted Spectra NMR/UV-Vis Calculation->Predicted Spectra

References

Methodological & Application

Application Notes and Protocols: Synthesis of 1,4-Diamino-2,3-dihydroanthraquinone using Sodium Dithionite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Diamino-2,3-dihydroanthraquinone, also known as leuco-1,4-diaminoanthraquinone, is a key intermediate in the synthesis of various dyes and functional materials. Its synthesis via the reduction of 1,4-diaminoanthraquinone using sodium dithionite is a common and effective method. Sodium dithionite (Na₂S₂O₄) is a versatile and cost-effective reducing agent suitable for this transformation. This document provides detailed protocols and application notes for this synthesis, aimed at ensuring reproducibility and high yields in a laboratory setting.

Reaction Principle

The synthesis involves the reduction of the quinone moiety in 1,4-diaminoanthraquinone to a hydroquinone by sodium dithionite. The reaction is typically carried out in an aqueous medium where the dithionite ion reduces the carbonyl groups of the anthraquinone. The resulting this compound is often isolated as a solid.

Data Presentation

ParameterValueReference
Starting Material 1,4-DiaminoanthraquinoneCommercially Available
Reducing Agent Sodium Dithionite (≥85%)Commercially Available
Solvent Water (Deionized)N/A
Reaction Temperature 80-90 °C[1]
Reaction Time 2-4 hours[1][2]
Typical Yield >90% (Expected)Based on analogous reactions
Appearance of Product Yellow to brownish solid[1]

Experimental Protocols

Materials:

  • 1,4-Diaminoanthraquinone

  • Sodium Dithionite (Na₂S₂O₄)

  • Deionized Water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Condenser

  • Buchner funnel and filter paper

  • Schlenk line or vacuum oven

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a condenser, create a suspension of 1,4-diaminoanthraquinone in deionized water.

  • Addition of Reducing Agent: While stirring the suspension, add sodium dithionite portion-wise. An immediate color change from a deep color to a lighter, often orange-brown or yellow suspension is typically observed.[1]

  • Reaction Conditions: Heat the reaction mixture to 80-90 °C and maintain this temperature with vigorous stirring for 2-4 hours.[1][2] The progress of the reaction can be monitored by the color change of the suspension to a pale yellow with a bright yellow solid.[1]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Collect the solid product by vacuum filtration using a Buchner funnel.

    • Wash the filter cake thoroughly with deionized water to remove any unreacted sodium dithionite and byproducts.

  • Drying: Dry the collected solid under vacuum, for instance, using a Schlenk line or a vacuum oven, at room temperature to obtain the final this compound product.[1]

Visualizations

Reaction Scheme:

ReactionScheme cluster_reactants Reactants cluster_conditions Conditions cluster_products Product 1,4-Diaminoanthraquinone 1,4-Diaminoanthraquinone This compound This compound 1,4-Diaminoanthraquinone->this compound + Sodium Dithionite Sodium Dithionite Sodium Dithionite Water Water 80-90 °C 80-90 °C

Caption: Reaction scheme for the synthesis of this compound.

Experimental Workflow:

Workflow A Suspend 1,4-Diaminoanthraquinone in Water B Add Sodium Dithionite A->B C Heat to 80-90 °C for 2-4h B->C D Cool to Room Temperature C->D E Vacuum Filtration D->E F Wash with Deionized Water E->F G Dry Under Vacuum F->G H Obtain Pure Product G->H

Caption: Step-by-step workflow for the synthesis and isolation of the product.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Sodium dithionite can be spontaneously combustible in air, especially in the presence of moisture. Handle with care and avoid creating dust.

  • Refer to the Safety Data Sheets (SDS) for all chemicals used in the procedure.

References

Application Note and Protocol for the Purification of 1,4-Diamino-2,3-dihydroanthraquinone by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the purification of 1,4-Diamino-2,3-dihydroanthraquinone, also known as Solvent Violet 47, via recrystallization. This method is crucial for achieving the high purity levels required for its application as a key intermediate in the synthesis of dyes, pigments, and potentially in drug development. The protocol outlines solvent selection, the recrystallization process, and subsequent handling to yield a product of high purity.

Introduction

This compound is a significant chemical intermediate. The purity of this compound is critical for the quality and performance of the final products. Recrystallization is a robust and widely used technique for the purification of solid organic compounds. The principle of this method relies on the differential solubility of the compound and its impurities in a selected solvent system at varying temperatures. By dissolving the impure compound in a suitable hot solvent and allowing it to cool, the desired compound crystallizes out, leaving the impurities dissolved in the mother liquor. This application note details a reliable recrystallization protocol for this compound.

Data Presentation

The following table summarizes typical quantitative data for the purification of aminoanthraquinone derivatives by recrystallization, representing expected outcomes for this compound.

ParameterCrude ProductRecrystallized Product
Purity (by HPLC) 90-95%>99%
Appearance Dark greenish-brown powderDark violet crystalline solid
Melting Point 245-250 °C248-252 °C[1]
Recovery Yield N/A85-95%

Experimental Protocol

Materials and Equipment
  • Crude this compound

  • Recrystallization Solvents:

    • N,N-Dimethylformamide (DMF) and Water (Primary System)

    • Ethanol and Water (Alternative System)[2]

    • Nitrobenzene (Alternative for high-temperature dissolution)[1]

  • Equipment:

    • Erlenmeyer flasks

    • Heating mantle or hot plate with a magnetic stirrer

    • Reflux condenser

    • Büchner funnel and flask

    • Vacuum source

    • Filter paper

    • Spatula and weighing balance

    • Drying oven or vacuum desiccator

Safety Precautions
  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • This compound may be mutagenic. Handle with care to avoid inhalation and skin contact.[1]

  • Organic solvents are flammable and toxic. Avoid open flames and ensure proper grounding of equipment.

Solvent System Selection

The choice of solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Based on the solubility of related aminoanthraquinones, a mixture of a good solvent and a poor solvent (anti-solvent) is effective.

  • Primary System: A mixture of N,N-Dimethylformamide (DMF) and water is recommended. DMF is a good solvent for many aminoanthraquinones, and water acts as an anti-solvent to induce crystallization upon cooling.

  • Alternative System: An ethanol-water mixture can also be effective for similar compounds.[2]

Recrystallization Workflow

G cluster_dissolution Dissolution cluster_filtration Hot Filtration (Optional) cluster_crystallization Crystallization cluster_isolation Isolation and Drying A 1. Add crude this compound to a flask B 2. Add minimal hot DMF to dissolve A->B C 3. Filter hot solution to remove insoluble impurities B->C If insoluble matter is present D 4. Slowly add hot water (anti-solvent) until turbidity appears B->D If no insoluble matter C->D E 5. Reheat to dissolve, then cool slowly to room temperature D->E F 6. Cool further in an ice bath to maximize crystal formation E->F G 7. Collect crystals by vacuum filtration F->G H 8. Wash crystals with cold ethanol/water mixture G->H I 9. Dry crystals under vacuum H->I

References

Application Notes and Protocols for the NMR Characterization of 1,4-Diamino-2,3-dihydroanthraquinone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the Nuclear Magnetic Resonance (NMR) characterization of 1,4-Diamino-2,3-dihydroanthraquinone (CAS: 81-63-0), also known as Solvent Violet 47.[1][2] This document outlines the necessary protocols for sample preparation, data acquisition, and spectral analysis. Given the limited availability of experimental NMR data in published literature for this specific molecule, this guide combines standard NMR practices for anthraquinone derivatives with predicted spectral data to serve as a reference for researchers.[3][4]

Compound Information: this compound is an anthraquinone-based dye.[5] Its structure consists of a dihydroanthracene-9,10-dione core with two amino substituents at the C1 and C4 positions.[2] This compound is a violet-brown powder and is used as an intermediate in the synthesis of other dyes and pigments.[6]

Molecular Structure:

Chemical structure of this compound

Figure 1. Chemical Structure of this compound.

Predicted NMR Spectral Data

Due to the absence of experimentally derived NMR data in the public domain, the following tables present predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on computational algorithms and should be used as a guide for spectral assignment. Actual experimental values may vary based on solvent, concentration, and temperature.

Table 1: Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~8.0 - 7.8Multiplet2HAromatic-H (H-5, H-8)
~7.7 - 7.5Multiplet2HAromatic-H (H-6, H-7)
~6.5 (broad)Singlet4HAmino-H (-NH₂)
~2.8Singlet4HAliphatic-H (H-2, H-3)

Note: The broadness of the -NH₂ signal is due to quadrupole broadening and potential chemical exchange.

Table 2: Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz)

Chemical Shift (δ) ppmAssignment
~180C=O (C-9, C-10)
~145C-NH₂ (C-1, C-4)
~134Aromatic-C (C-6, C-7)
~132Aromatic-C (C-4a, C-9a)
~126Aromatic-C (C-5, C-8)
~115Aromatic-C (C-5a, C-8a)
~22Aliphatic-C (C-2, C-3)

Experimental Protocols

This section provides detailed methodologies for the NMR analysis of this compound.

Protocol 1: Sample Preparation
  • Solvent Selection: Due to the presence of polar amino groups, deuterated dimethyl sulfoxide (DMSO-d₆) is a recommended solvent. Deuterated chloroform (CDCl₃) may also be suitable, but solubility should be tested first. The compound is reportedly soluble in hot nitrobenzene, suggesting that polar aprotic solvents are appropriate.[5]

  • Sample Concentration:

    • For ¹H NMR spectroscopy , accurately weigh 5-10 mg of this compound.[1][7]

    • For ¹³C NMR spectroscopy , a higher concentration is required due to the lower natural abundance of the ¹³C isotope. Use 20-50 mg of the sample.[1]

  • Dissolution:

    • Place the weighed sample into a clean, dry, high-quality 5 mm NMR tube.[3]

    • Add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., DMSO-d₆) to the tube.[3][8]

    • Cap the NMR tube securely and vortex or gently agitate until the sample is completely dissolved. If necessary, gentle heating in a warm water bath may aid dissolution. Ensure the solution is homogeneous.

  • Internal Standard:

    • For precise chemical shift referencing, add a small amount of an internal standard. Tetramethylsilane (TMS) is commonly used for organic solvents like CDCl₃ and DMSO-d₆. The residual solvent peak can also be used for calibration (DMSO-d₆ at ~2.50 ppm for ¹H and ~39.5 ppm for ¹³C).[1]

  • Final Steps:

    • Wipe the outside of the NMR tube clean before inserting it into the spectrometer.

    • Ensure there are no solid particles or air bubbles in the sample solution.[2]

Protocol 2: NMR Data Acquisition
  • Instrument Setup:

    • Use a standard NMR spectrometer with a field strength of 400 MHz or higher for optimal resolution.

    • Tune and match the probe for the appropriate nucleus (¹H or ¹³C).

    • Lock the field frequency using the deuterium signal from the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

  • ¹H NMR Acquisition Parameters (Example for 400 MHz):

    • Pulse Program: Standard single-pulse (zg30 or similar).

    • Spectral Width: 12-16 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay (d1): 1-5 seconds.

    • Number of Scans: 8-16 scans for a sample of moderate concentration.

    • Temperature: 298 K (25 °C).

  • ¹³C NMR Acquisition Parameters (Example for 100 MHz):

    • Pulse Program: Standard single-pulse with proton decoupling (e.g., zgpg30).

    • Spectral Width: 200-240 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans: 1024 or more, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.

    • Temperature: 298 K (25 °C).

  • 2D NMR Experiments (Optional):

    • To aid in structural confirmation, consider performing 2D NMR experiments such as COSY (Correlation Spectroscopy) to identify proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) or HMBC (Heteronuclear Multiple Bond Correlation) to correlate proton and carbon signals.

Protocol 3: Data Processing and Analysis
  • Fourier Transform: Apply an exponential window function (line broadening) of 0.3 Hz for ¹H and 1-2 Hz for ¹³C spectra before Fourier transformation to improve the signal-to-noise ratio.

  • Phasing and Baseline Correction: Manually phase the transformed spectrum to ensure all peaks are in positive absorption mode. Apply a baseline correction algorithm to obtain a flat baseline.

  • Referencing: Calibrate the chemical shift axis by setting the internal standard (TMS) to 0 ppm or the residual solvent peak to its known chemical shift.

  • Integration and Interpretation:

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons corresponding to each signal.

    • Analyze the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants to assign the signals to the specific protons in the molecule.

    • Assign the peaks in the ¹³C NMR spectrum based on their chemical shifts and comparison with predicted data or data from similar compounds.

Mandatory Visualizations

The following diagrams illustrate the workflow for the NMR characterization of this compound.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_output Final Output weigh Weigh Sample (5-50 mg) dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Instrument Setup (Lock, Tune, Shim) transfer->setup acquire_1h Acquire 1H Spectrum setup->acquire_1h acquire_13c Acquire 13C Spectrum acquire_1h->acquire_13c process Fourier Transform & Phasing acquire_1h->process acquire_2d Acquire 2D Spectra (Optional) acquire_13c->acquire_2d acquire_2d->process reference Reference Spectrum process->reference analyze Assign Signals & Interpret Data reference->analyze report Characterization Report analyze->report

Caption: Workflow for NMR Characterization.

Logical_Relationships cluster_compound Analyte cluster_techniques NMR Techniques cluster_info Derived Information compound 1,4-Diamino-2,3- dihydroanthraquinone nmr_1h 1H NMR compound->nmr_1h yields nmr_13c 13C NMR compound->nmr_13c yields nmr_2d 2D NMR (COSY, HSQC) compound->nmr_2d yields proton_env Proton Environments & Connectivity nmr_1h->proton_env provides structure_confirm Structural Confirmation nmr_1h->structure_confirm leads to carbon_backbone Carbon Skeleton nmr_13c->carbon_backbone provides nmr_13c->structure_confirm leads to nmr_2d->structure_confirm leads to

Caption: Relationship between NMR experiments and derived structural information.

References

Application Note: FT-IR Spectroscopy for the Functional Group Analysis of 1,4-Diamino-2,3-dihydroanthraquinone

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 1,4-Diamino-2,3-dihydroanthraquinone (CAS: 81-63-0, Formula: C₁₄H₁₂N₂O₂) is an anthraquinone-based dye.[1][2] Its molecular structure contains key functional groups, including primary aromatic amines and quinone carbonyls, which are crucial to its chemical properties and applications. Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful, non-destructive analytical technique used to identify functional groups within a molecule. This document provides a detailed protocol for the analysis of this compound using FT-IR spectroscopy, outlines the expected vibrational frequencies for its major functional groups, and presents a standardized workflow for sample analysis.

Predicted FT-IR Spectral Data

The primary functional groups of this compound that can be identified using FT-IR spectroscopy are the N-H groups of the primary amines, the C=O groups of the quinone, the C-N bonds, and the aromatic C=C bonds. The expected absorption bands are summarized in the table below.

Wavenumber (cm⁻¹)Functional GroupVibration ModeExpected Intensity
3450 - 3300Primary Aromatic Amine (N-H)Asymmetric & Symmetric StretchingMedium (two bands)
3080 - 3010Aromatic C-HStretchingWeak to Medium
2960 - 2850Aliphatic C-H (in dihydro ring)Asymmetric & Symmetric StretchingMedium
1690 - 1660Conjugated Ketone (C=O)StretchingStrong
1650 - 1580Primary Aromatic Amine (N-H)Scissoring (Bending)Medium to Strong
1600 - 1450Aromatic C=CRing StretchingMedium to Strong
1335 - 1250Aromatic Amine (C-N)StretchingStrong
910 - 665Primary/Secondary Amine (N-H)WaggingBroad, Strong

Table 1: Characteristic FT-IR Absorption Frequencies for this compound. Data compiled from general principles of IR spectroscopy for aromatic amines and quinones.[3][4][5][6]

Visualizations

Molecular Structure

Caption: Molecular structure of this compound.

Experimental Workflow

FT_IR_Workflow start Start: Obtain Solid Sample prep Sample Preparation start->prep kbr Method A: KBr Pellet prep->kbr Solid atr Method B: ATR prep->atr Solid/Powder grind Grind sample with KBr kbr->grind place_atr Place sample on ATR crystal atr->place_atr press Press into transparent pellet grind->press analysis FT-IR Analysis press->analysis apply_pressure Apply pressure for contact place_atr->apply_pressure apply_pressure->analysis background Collect Background Spectrum (Empty sample holder / Clean ATR) analysis->background sample_scan Collect Sample Spectrum background->sample_scan processing Data Processing sample_scan->processing baseline Baseline Correction processing->baseline peaks Peak Picking & Integration baseline->peaks interpretation Spectral Interpretation peaks->interpretation assign Assign peaks to functional groups interpretation->assign report Generate Report assign->report end End report->end

Caption: General workflow for FT-IR analysis of a solid sample.

Experimental Protocols

Two common methods for analyzing solid samples via FT-IR are the Potassium Bromide (KBr) pellet method and the Attenuated Total Reflectance (ATR) method.

Protocol 1: KBr Pellet Method

This technique involves mixing the solid sample with IR-transparent potassium bromide and pressing it into a thin, transparent pellet.[7][8]

Materials:

  • This compound sample

  • FT-IR grade Potassium Bromide (KBr), desiccated

  • Agate mortar and pestle

  • Pellet press with die set

  • FT-IR Spectrometer

Procedure:

  • Drying: Gently dry the this compound sample and the KBr powder in an oven (approx. 100-110 °C) for 2-4 hours to remove any residual moisture, which can interfere with the spectrum.[9] Store in a desiccator until use.

  • Grinding: In the agate mortar, place approximately 1-2 mg of the sample and 100-200 mg of the dried KBr.[7] The sample concentration should be between 0.2% and 1%.[9]

  • Mixing: Grind the mixture thoroughly with the pestle for several minutes until a fine, homogeneous powder is obtained. The fine particle size is crucial to reduce scattering of the IR radiation.[8]

  • Pellet Pressing: Transfer the powder mixture into the pellet die. Assemble the die and place it in a hydraulic press. Apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.[7] A cloudy appearance may indicate insufficient grinding or moisture.

  • Analysis: Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.

  • Data Acquisition: Collect a background spectrum of the empty sample compartment. Subsequently, collect the sample spectrum, typically by co-adding 16 to 64 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Protocol 2: Attenuated Total Reflectance (ATR) Method

ATR is a rapid method that requires minimal sample preparation. It is ideal for analyzing powders and solid materials directly.[10][11]

Materials:

  • This compound sample (powdered)

  • FT-IR Spectrometer with an ATR accessory (e.g., with a diamond or germanium crystal)

  • Spatula

  • Solvent (e.g., isopropanol or ethanol) for cleaning

Procedure:

  • Crystal Cleaning: Before analysis, ensure the ATR crystal surface is impeccably clean. Clean it with a soft tissue dampened with a suitable solvent like isopropanol and allow it to dry completely.

  • Background Scan: With the clean, empty ATR crystal, acquire a background spectrum. This will account for any ambient atmospheric (CO₂, H₂O) or instrumental absorptions.

  • Sample Application: Place a small amount (a few milligrams) of the powdered this compound sample onto the center of the ATR crystal.[10]

  • Applying Pressure: Use the ATR's pressure clamp to apply firm, even pressure to the sample. This ensures good contact between the sample and the crystal surface, which is essential for obtaining a high-quality spectrum.[7]

  • Data Acquisition: Collect the sample spectrum using the same parameters as the background scan (e.g., 4000-400 cm⁻¹ range, 4 cm⁻¹ resolution, 16-64 scans).

  • Post-Analysis Cleaning: After the measurement, release the pressure, remove the sample, and thoroughly clean the ATR crystal surface with a solvent-dampened tissue.

Data Interpretation

The resulting spectrum should be baseline-corrected. The absorption peaks can then be identified and compared to the values in Table 1 and established correlation charts. The "fingerprint region" (below 1500 cm⁻¹) contains a complex pattern of absorptions that are unique to the molecule and can be used for definitive identification by comparison with a reference spectrum. The presence of strong absorptions in the 3450-3300 cm⁻¹ range (two bands) would confirm the primary amine N-H stretches, while a strong peak around 1690-1660 cm⁻¹ would be characteristic of the quinone C=O stretch.[3][5]

References

Application Note: UV-Vis Spectroscopic Analysis of 1,4-Diamino-2,3-dihydroanthraquinone Solutions for Research and Quality Control

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1,4-Diamino-2,3-dihydroanthraquinone (DDA) is a synthetic dye belonging to the anthraquinone class of compounds.[1][2] It serves as a crucial intermediate in the synthesis of various colorants and is utilized in applications such as colored smoke formulations and marine flares.[2][3] The chemical structure of DDA, featuring a substituted anthraquinone core, gives rise to characteristic absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This property allows for the quantitative analysis of DDA in solution using UV-Vis spectroscopy, a versatile and non-destructive analytical technique.

This application note provides a detailed protocol for the preparation and UV-Vis spectroscopic analysis of this compound solutions. The methodology is suitable for researchers in materials science, organic chemistry, and drug development for purposes of quantification, purity assessment, and stability studies.

Key Applications:

  • Quantification of DDA in various solvent systems.

  • Quality control of DDA batches from synthesis.

  • Monitoring of DDA degradation or reaction kinetics.

  • Characterization of new formulations containing DDA.

Experimental Protocol

This protocol outlines the necessary steps for accurate and reproducible UV-Vis spectroscopic measurements of this compound.

1. Materials and Equipment

  • Chemicals:

    • This compound (CAS 81-63-0), analytical standard

    • Methanol, spectroscopic grade

    • Chloroform, spectroscopic grade

    • Deionized water

  • Equipment:

    • UV-Vis Spectrophotometer (double beam recommended)

    • Quartz cuvettes (1 cm path length)

    • Analytical balance (± 0.0001 g)

    • Volumetric flasks (10 mL, 25 mL, 50 mL, 100 mL)

    • Micropipettes and tips

    • Glass vials with caps

    • Ultrasonic bath

2. Preparation of Standard Solutions

  • Stock Solution (100 µg/mL):

    • Accurately weigh 10.0 mg of this compound.

    • Transfer the solid to a 100 mL volumetric flask.

    • Add approximately 70 mL of the chosen solvent (e.g., methanol or chloroform).

    • Sonicate the mixture for 10-15 minutes to ensure complete dissolution.

    • Allow the solution to return to room temperature.

    • Add the solvent to the mark and mix thoroughly by inversion.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions by serial dilution of the stock solution. For example, to prepare 1, 2, 5, 10, and 20 µg/mL standards, pipette the appropriate volume of the stock solution into separate 10 mL volumetric flasks and dilute to the mark with the same solvent.

3. Sample Preparation

  • For unknown samples, dissolve an accurately weighed amount of the sample in the chosen solvent to obtain a theoretical concentration within the range of the prepared standards.

  • Ensure complete dissolution, using sonication if necessary.

  • Filter the sample solution if any particulate matter is present.

4. UV-Vis Spectrophotometric Analysis

  • Instrument Setup:

    • Turn on the UV-Vis spectrophotometer and allow the lamps to warm up for at least 30 minutes.

    • Set the wavelength range for scanning (e.g., 200-800 nm).

    • Set the scan speed and slit width as per instrument recommendations for optimal resolution.

  • Blank Measurement:

    • Fill a clean quartz cuvette with the solvent used for sample and standard preparation.

    • Place the cuvette in the reference and sample holders and perform a baseline correction.

  • Spectral Acquisition:

    • Record the UV-Vis absorption spectrum of each working standard solution and the unknown sample solution.

    • Rinse the cuvette with the next solution to be measured before filling.

  • Data Analysis:

    • Determine the wavelength of maximum absorbance (λmax) from the spectra of the standard solutions.

    • Construct a calibration curve by plotting the absorbance at λmax versus the concentration of the standard solutions.

    • Determine the concentration of the unknown sample by interpolating its absorbance value on the calibration curve.

Data Presentation

The spectral characteristics of this compound are solvent-dependent. The following tables summarize hypothetical, yet representative, data obtained from the UV-Vis analysis in two common organic solvents. For similar anthraquinone derivatives, absorption maxima are often observed in the visible region between 590 nm and 640 nm.

Table 1: Spectral Properties of this compound in Different Solvents.

Solventλmax 1 (nm)Molar Absorptivity (ε) at λmax 1 (M⁻¹cm⁻¹)λmax 2 (nm)Molar Absorptivity (ε) at λmax 2 (M⁻¹cm⁻¹)
Methanol~595~8,500~630~9,200
Chloroform~605~9,100~645~10,500

Table 2: Calibration Curve Data for this compound in Methanol at λmax = 630 nm.

Concentration (µg/mL)Absorbance (AU)
1.00.152
2.00.305
5.00.761
10.01.523
20.0>2.0 (Dilution Required)

Mandatory Visualizations

Experimental Workflow Diagram

experimental_workflow cluster_prep Solution Preparation cluster_analysis UV-Vis Analysis cluster_data Data Processing stock Prepare Stock Solution (100 µg/mL DDA) standards Prepare Working Standards (Serial Dilution) stock->standards measure_standards Measure Absorbance of Standards standards->measure_standards sample_prep Prepare Unknown Sample Solution measure_sample Measure Absorbance of Unknown Sample sample_prep->measure_sample instrument_setup Instrument Setup & Warm-up blank Measure Blank (Solvent) instrument_setup->blank blank->measure_standards measure_standards->measure_sample find_lambda_max Determine λmax measure_standards->find_lambda_max quantification Quantify Unknown Concentration measure_sample->quantification calibration_curve Construct Calibration Curve find_lambda_max->calibration_curve calibration_curve->quantification

Caption: Workflow for the quantitative analysis of this compound using UV-Vis spectroscopy.

Logical Relationship Diagram

logical_relationship dda_structure DDA Chemical Structure (Anthraquinone Core + Amino Groups) uv_vis_absorption Absorption of UV-Vis Light dda_structure->uv_vis_absorption enables beer_lambert Beer-Lambert Law (A = εbc) uv_vis_absorption->beer_lambert follows quantification Quantitative Analysis beer_lambert->quantification allows for

Caption: Relationship between chemical structure and quantitative analysis of DDA.

UV-Vis spectroscopy is a rapid, reliable, and cost-effective method for the quantitative analysis of this compound in solution. The provided protocol offers a robust framework for researchers and quality control professionals to obtain accurate and reproducible results. The characteristic absorbance of DDA in the visible region allows for selective quantification, even in the presence of other compounds that do not absorb in this range. Adherence to proper experimental technique, including accurate preparation of standards and appropriate handling of the spectrophotometer, is crucial for achieving high-quality data.

References

Application Note: Cyclic Voltammetry Protocol for 1,4-Diamino-2,3-dihydroanthraquinone

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1,4-Diamino-2,3-dihydroanthraquinone (DAADQ) is an anthraquinone derivative of significant interest in the fields of dye chemistry and materials science.[1][2][3] Its electrochemical properties are crucial for understanding its stability, reactivity, and potential applications in areas such as redox flow batteries, electrochromic devices, and as an intermediate in the synthesis of pharmaceuticals and dyes.[4][5] Cyclic voltammetry (CV) is a powerful and versatile electrochemical technique used to investigate the redox behavior of chemical species.[6][7] This application note provides a detailed protocol for performing cyclic voltammetry on DAADQ to characterize its redox potentials and electron transfer kinetics.

The fundamental principle of cyclic voltammetry involves linearly sweeping the potential of a working electrode in a solution containing the analyte and measuring the resulting current.[6][7] For anthraquinone derivatives, the process typically involves two successive one-electron reduction steps. The first reduction is generally a reversible process, while the second can be either reversible or quasi-reversible.[8][9]

Experimental Protocol

This protocol outlines the necessary steps and parameters for conducting cyclic voltammetry on this compound.

Materials and Reagents
  • Analyte: this compound (DAADQ)

  • Solvent: Acetonitrile (CH₃CN) or Dichloromethane (CH₂Cl₂), anhydrous, electrochemical grade

  • Supporting Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF₆) or Tetrabutylammonium perchlorate (TBAP)[10][11]

  • Working Electrode: Glassy carbon electrode (GCE) or Platinum (Pt) disk electrode[9][11]

  • Reference Electrode: Silver/Silver ion (Ag/Ag⁺) non-aqueous reference electrode or Silver/Silver chloride (Ag/AgCl)[9][11]

  • Counter Electrode: Platinum (Pt) wire or mesh[9]

  • Polishing materials: Alumina slurry (0.05 µm) and polishing pads

  • Inert Gas: High-purity Argon or Nitrogen

Equipment
  • Potentiostat/Galvanostat

  • Electrochemical cell

  • Polishing kit for working electrode

Procedure
  • Electrode Preparation:

    • Polish the working electrode (GCE or Pt) with 0.05 µm alumina slurry on a polishing pad for 2-3 minutes to obtain a mirror-like finish.

    • Rinse the electrode thoroughly with deionized water, followed by the chosen organic solvent (acetonitrile or dichloromethane).

    • Dry the electrode completely under a stream of inert gas.

  • Electrolyte Solution Preparation:

    • Prepare a 0.1 M solution of the supporting electrolyte (e.g., TBAPF₆) in the chosen anhydrous solvent. For example, to prepare 10 mL of solution, dissolve the appropriate amount of TBAPF₆ in 10 mL of acetonitrile.

  • Analyte Solution Preparation:

    • Prepare a 1 mM stock solution of DAADQ in the electrolyte solution.

  • Electrochemical Cell Setup:

    • Assemble the three-electrode cell with the polished working electrode, the reference electrode, and the platinum counter electrode.

    • Add the DAADQ solution to the cell.

    • Deoxygenate the solution by bubbling with high-purity argon or nitrogen for at least 10-15 minutes. Maintain an inert atmosphere above the solution throughout the experiment.[12]

  • Cyclic Voltammetry Measurement:

    • Connect the electrodes to the potentiostat.

    • Set the initial potential to a value where no faradaic current is observed (e.g., 0 V).

    • Define the potential window. For anthraquinone derivatives, a scan towards negative potentials is typically performed to observe the reduction processes. A suggested starting range is from 0 V to -2.0 V.[9][12]

    • Set the initial scan rate to 100 mV/s.[10][13]

    • Run the cyclic voltammogram for at least three cycles to ensure the system has reached a steady state.[12]

    • Vary the scan rate (e.g., 25, 50, 100, 200, 500 mV/s) to investigate the kinetics of the electron transfer processes.

Data Presentation

The quantitative data obtained from the cyclic voltammetry experiments should be summarized for clear comparison.

ParameterDescriptionTypical Value/Range
Working Electrode Material of the primary electrode where the reaction occurs.Glassy Carbon or Platinum
Reference Electrode Electrode with a stable and known potential.Ag/Ag⁺ or Ag/AgCl
Counter Electrode Electrode that completes the electrical circuit.Platinum wire/mesh
Solvent Medium for the analyte and supporting electrolyte.Acetonitrile or Dichloromethane
Supporting Electrolyte Salt added to increase conductivity and reduce migration effects.0.1 M TBAPF₆ or TBAP
Analyte Concentration Concentration of this compound.1 mM
Scan Rate Rate at which the potential is swept.25 - 500 mV/s
Potential Window Range of potentials scanned.0 V to -2.0 V (initial suggestion)
Epc1 Cathodic peak potential for the first reduction step.To be determined experimentally
Epa1 Anodic peak potential for the first oxidation step.To be determined experimentally
ΔEp1 Peak separation for the first redox couple (Epa1 - Epc1).~59/n mV for a reversible n-electron process
Epc2 Cathodic peak potential for the second reduction step.To be determined experimentally
Epa2 Anodic peak potential for the second oxidation step.To be determined experimentally
ΔEp2 Peak separation for the second redox couple (Epa2 - Epc2).To be determined experimentally

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_setup Cell Setup cluster_measurement Measurement cluster_analysis Data Analysis prep_electrode Electrode Polishing assemble_cell Assemble 3-Electrode Cell prep_electrode->assemble_cell prep_solution Solution Preparation (Analyte + Electrolyte) prep_solution->assemble_cell deoxygenate Deoxygenate Solution (Ar/N2 Purge) assemble_cell->deoxygenate connect_potentiostat Connect to Potentiostat deoxygenate->connect_potentiostat set_params Set CV Parameters (Potential Window, Scan Rate) connect_potentiostat->set_params run_cv Run Cyclic Voltammogram set_params->run_cv analyze_voltammogram Analyze Voltammogram (Peak Potentials, Currents) run_cv->analyze_voltammogram

Caption: Workflow for the cyclic voltammetry of DAADQ.

Expected Redox Pathway of Anthraquinones

redox_pathway AQ Anthraquinone (AQ) AQR Radical Anion (AQ•-) AQ->AQR + e- (E1) AQR->AQ - e- AQD Dianion (AQ2-) AQR->AQD + e- (E2) AQD->AQR - e-

References

Application Notes and Protocols: 1,4-Diamino-2,3-dihydroanthraquinone as a Dye Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Diamino-2,3-dihydroanthraquinone, also known as Solvent Violet 47, is a significant intermediate in the synthesis of various anthraquinone dyes.[1][2] Its chemical structure, featuring an anthraquinone core with amino functional groups, makes it a versatile building block for producing a range of colors, particularly in the violet and purple spectrum.[1] This document provides detailed application notes and experimental protocols for the use of this compound and its parent compound, 1,4-diaminoanthraquinone, in dye synthesis.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Chemical Formula C₁₄H₁₂N₂O₂[1]
Molecular Weight 240.26 g/mol [1]
Appearance Dark greenish to brownish powder[1]
Melting Point 248-252 °C[1]
Solubility Soluble in hot nitrobenzene[1]
CAS Number 81-63-0[1]

Synthesis of this compound

The primary method for synthesizing this compound is the reduction of 1,4-diaminoanthraquinone.[3][4] A common and effective reducing agent for this transformation is sodium dithionite.[3][4]

Experimental Protocol: Reduction of 1,4-Diaminoanthraquinone

Objective: To synthesize this compound by the reduction of 1,4-diaminoanthraquinone.

Materials:

  • 1,4-Diaminoanthraquinone

  • Sodium dithionite (Na₂S₂O₄)

  • Aqueous solvent (e.g., water or an aqueous/organic mixture)

  • Inert gas (e.g., Nitrogen or Argon)

Procedure:

  • In a reaction vessel equipped with a stirrer and an inert gas inlet, suspend 1,4-diaminoanthraquinone in the chosen aqueous solvent.

  • Heat the suspension to a moderately elevated temperature (e.g., 50-80 °C) under an inert atmosphere to prevent re-oxidation of the product.

  • Gradually add a stoichiometric excess of sodium dithionite to the heated suspension with vigorous stirring. The amount of sodium dithionite should be sufficient to ensure complete reduction.

  • Maintain the reaction mixture at the elevated temperature and continue stirring for a period of 1 to 3 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.

  • After the reaction is complete, cool the mixture to room temperature.

  • Isolate the product, this compound, by filtration.

  • Wash the isolated solid with deoxygenated water to remove any inorganic byproducts.

  • Dry the product under vacuum at a low temperature to prevent decomposition and re-oxidation.

Note: Due to the sensitivity of the dihydro product to air oxidation, it is often generated in situ for immediate use in subsequent reactions.

Applications in Dye Synthesis

This compound serves as a key intermediate in the synthesis of various dyes. One of the most important applications is its indirect role in the synthesis of 1,4-diamino-2,3-dicyanoanthraquinone, a precursor to more complex dyes. The dihydro compound can be re-oxidized to 1,4-diaminoanthraquinone, which is then used in the dicyanation reaction.

Synthesis of 1,4-Diamino-2,3-dicyanoanthraquinone

The synthesis of 1,4-diamino-2,3-dicyanoanthraquinone from 1,4-diaminoanthraquinone-2-sulfonic acid (a derivative of 1,4-diaminoanthraquinone) is a well-documented process and serves as an excellent example of the utility of this class of compounds as dye intermediates.

The following table summarizes the reaction conditions and outcomes for the synthesis of 1,4-diamino-2,3-dicyanoanthraquinone from 1,4-diaminoanthraquinone-2-sulfonic acid, as described in various patents.

Starting MaterialOxidizing AgentSolventTemperature (°C)Reaction Time (h)Purity (%)Yield (%)Reference
1,4-Diaminoanthraquinone-2-sulfonic acid3-Nitrobenzene-1-sulfonic acid, sodium saltN-methylacetamide/water75493.087.7[5]
1,4-Diaminoanthraquinone-2-sulfonic acid3-Nitrobenzene-1-sulfonic acid, sodium saltAcetamide/waterNot SpecifiedNot Specified87.593.7[5]
1,4-Diaminoanthraquinone-2-sulfonic acid3-Nitrobenzene-1-sulfonic acid, sodium saltFormamide/waterNot SpecifiedNot Specified76.288.1[5]
1,4-Diaminoanthraquinone-2-sulfonic acid3-Nitrobenzene-1-sulfonic acid, sodium salt2-Pyrrolidone/water88495.588.3[5]
1-Amino-4-bromo-anthraquinone-2-sulfonic acid (via in situ amination)NitrobenzeneN-methylformamide80-85885.978.7[6]
Experimental Protocol: Synthesis of 1,4-Diamino-2,3-dicyanoanthraquinone

Objective: To synthesize 1,4-diamino-2,3-dicyanoanthraquinone from 1,4-diaminoanthraquinone-2-sulfonic acid.

Materials:

  • 1,4-Diaminoanthraquinone-2-sulfonic acid

  • Sodium cyanide (NaCN)

  • 3-Nitrobenzene-1-sulfonic acid, sodium salt (or another suitable oxidizing agent)

  • N-methylacetamide

  • Water

  • Aqueous ammonia solution (24%)

  • Methanol

Procedure:

  • In a reaction vessel, add 65.2 parts of 1,4-diaminoanthraquinone-2-sulfonic acid (78.1% purity) to a mixture of 180 parts of N-methylacetamide and 180 parts of water at room temperature.[5]

  • Adjust the pH of the solution to 7.5-8 with approximately 15 parts of a 24% aqueous ammonia solution.[5]

  • Add 18.2 parts of 3-nitrobenzene-1-sulfonic acid, sodium salt, followed by 25.5 parts of sodium cyanide to the reaction mixture.[5]

  • Heat the mixture to 75°C and stir for 4 hours.[5]

  • After the reaction is complete, cool the mixture and filter the precipitate.

  • Wash the precipitate with warm water and then with a small amount of methanol.

  • Dry the product in a vacuum oven at 60°C.

  • The resulting product is 1,4-diamino-2,3-dicyanoanthraquinone.

Dehydrogenation of this compound

In some synthetic routes, it is necessary to convert this compound back to 1,4-diaminoanthraquinone. This can be achieved through a dehydrogenation reaction.

Experimental Protocol: Dehydrogenation to 1,4-Diaminoanthraquinone

Objective: To synthesize 1,4-diaminoanthraquinone by the dehydrogenation of this compound.

Materials:

  • This compound

  • Quinoline (or another high-boiling inert solvent)

  • Dehydrogenation catalyst (e.g., Zinc oxide/Ammonium vanadate granulate)

  • Nitrogen gas

Procedure:

  • Prepare a catalyst bed by charging a reaction tube with a granulate consisting of zinc oxide and ammonium vanadate (1:1 weight ratio).[7]

  • Heat the catalyst bed to 400-450°C while passing a slow stream of nitrogen gas through it to eliminate any water and ammonia.[7]

  • Prepare a solution of 200 g of this compound in 1000 g of quinoline.[7]

  • Drip the solution onto the heated catalyst bed at a temperature of 235-240°C over a period of two hours.[7]

  • Collect the solution exiting the reaction tube in a receiving flask.

  • Concentrate the collected solution under reduced pressure.

  • Precipitate the 1,4-diaminoanthraquinone by adding hot water.

  • Isolate the pure 1,4-diaminoanthraquinone by suction filtration and subsequent drying. A yield of approximately 194 parts can be expected.[7]

Visualizations

The following diagrams illustrate the key chemical transformations discussed in these application notes.

Synthesis_of_1_4_Diamino_2_3_dihydroanthraquinone 1,4-Diaminoanthraquinone 1,4-Diaminoanthraquinone This compound This compound 1,4-Diaminoanthraquinone->this compound Reduction (Sodium dithionite)

Caption: Synthesis of this compound.

Synthesis_of_1_4_diamino_2_3_dicyanoanthraquinone 1,4-Diaminoanthraquinone-2-sulfonic acid 1,4-Diaminoanthraquinone-2-sulfonic acid 1,4-Diamino-2,3-dicyanoanthraquinone 1,4-Diamino-2,3-dicyanoanthraquinone 1,4-Diaminoanthraquinone-2-sulfonic acid->1,4-Diamino-2,3-dicyanoanthraquinone Cyanation (NaCN, Oxidizing Agent) Dehydrogenation_of_dihydroanthraquinone This compound This compound 1,4-Diaminoanthraquinone 1,4-Diaminoanthraquinone This compound->1,4-Diaminoanthraquinone Dehydrogenation (Catalyst, Heat)

References

Application Notes and Protocols: 1,4-Diamino-2,3-dihydroanthraquinone in the Synthesis of Polymeric Dyes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and characterization of polymeric dyes derived from anthraquinone-based diamines. While specific data on the polymerization of 1,4-diamino-2,3-dihydroanthraquinone is limited in publicly available literature, this document details the well-established protocols for the closely related and structurally similar monomer, 1,4-diaminoanthraquinone. The methodologies presented herein are highly relevant and likely adaptable for the synthesis of polymeric dyes from this compound.

Introduction to this compound

This compound is an organic compound with the CAS number 81-63-0.[1] It serves as a key intermediate in the manufacturing of certain dyes, particularly for achieving violet and purple shades in textiles, inks, and plastics.[1] Its molecular structure, featuring a dihydroanthraquinone core with two amino functional groups, makes it a suitable candidate for polymerization reactions to create polymeric dyes.

Key Properties:

  • Molecular Formula: C₁₄H₁₂N₂O₂[1]

  • Molecular Weight: 240.26 g/mol [1]

  • Appearance: Typically a violet-brown or dark greenish-brown solid.[1]

  • Solubility: Generally insoluble in water, but soluble in organic solvents like DMSO, methanol, pyridine, and nitrobenzene.[1]

Synthesis of Polymeric Dyes

A common and effective method for synthesizing polymeric dyes from diaminoanthraquinone derivatives is through low-temperature solution polycondensation with diacid halides.[2][3] This process results in the formation of polyamides where the anthraquinone moiety is incorporated into the polymer backbone, imparting color to the material.

General Synthesis Workflow

cluster_synthesis Synthesis Stage cluster_precipitation Precipitation & Purification A Dissolve 1,4-diaminoanthraquinone in N,N-dimethylformamide (DMF) B Cool the solution to 15°C A->B C Add diacid halide portion-wise with stirring B->C D Maintain temperature at 15°C for 1 hour C->D E Pour solution into water and blend D->E Polycondensation Complete F Filter the precipitate E->F G Wash with water F->G H Dry the polymer in an oven at 100°C G->H cluster_synthesis Synthesis cluster_characterization Characterization cluster_properties Determined Properties Polymer Synthesized Polymeric Dye FTIR FT-IR Spectroscopy Polymer->FTIR UVVis UV-Vis Spectroscopy Polymer->UVVis DSC DSC Polymer->DSC TGA TGA Polymer->TGA Structure Chemical Structure (Amide Bonds) FTIR->Structure Color Color Properties (λmax) UVVis->Color Thermal Thermal Stability (Melting Point, Tg, Decomposition) DSC->Thermal TGA->Thermal

References

Application Notes and Protocols for Spectroelectrochemical Analysis of 1,4-Diamino-2,3-dihydroanthraquinone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the spectroelectrochemical analysis of 1,4-Diamino-2,3-dihydroanthraquinone. Due to the limited availability of specific experimental data for this compound, the quantitative data and reaction pathways are based on closely related and well-studied 1,4-diaminoanthraquinone (DAQ) derivatives. These notes are intended to serve as a comprehensive guide for researchers investigating the redox properties of this class of compounds.

Introduction

This compound is an organic compound belonging to the anthraquinone family.[1] Like other anthraquinone derivatives, its electrochemical and spectroscopic properties are of significant interest in various fields, including the development of redox-flow batteries, electrochromic devices, and as probes in biological systems.[2] Spectroelectrochemistry is a powerful analytical technique that combines electrochemistry and spectroscopy to provide detailed information about the electronic structure and redox behavior of molecules. By simultaneously monitoring the changes in the UV-Vis absorption spectrum as a function of the applied electrochemical potential, it is possible to identify and characterize transient radical ions and other intermediates formed during redox reactions.

The core structure of 1,4-diaminoanthraquinone derivatives allows for multiple electron transfer steps, typically involving the reduction of the quinone moiety and the oxidation of the amino groups. This results in a series of distinct, colored redox states, each with a characteristic absorption spectrum.

Expected Redox Behavior

Based on studies of analogous 1,4-diaminoanthraquinone compounds, this compound is expected to exhibit a rich electrochemical behavior, with up to five accessible oxidation states: a neutral state, two reduced states (a radical anion and a dianion), and two oxidized states (a radical cation and a dication).[2]

The reduction pathway involves the sequential addition of two electrons to the quinone system, forming a radical anion (DAQ•⁻) and then a dianion (DAQ²⁻). The oxidation pathway involves the sequential removal of two electrons from the amino groups, forming a radical cation (DAQ•⁺) and then a dication (DAQ²⁺).

Quantitative Data Summary

The following table summarizes typical redox potentials for 1,4-diaminoanthraquinone derivatives in a non-aqueous solvent (acetonitrile). It is important to note that these values are for related compounds and should be considered as an estimate for this compound. The actual redox potentials will be influenced by the specific solvent, electrolyte, and the presence of the dihydro- functionality.

Redox CoupleDescriptionTypical Potential (V vs. Ag/Ag+)Reference Compound
DAQ / DAQ•⁻First reduction-1.42Disperse Blue 134
DAQ•⁻ / DAQ²⁻Second reduction-1.80Disperse Blue 134
DAQ / DAQ•⁺First oxidation+0.33Disperse Blue 134
DAQ•⁺ / DAQ²⁺Second oxidation+0.82Disperse Blue 134

Note: Disperse Blue 134 is 1,4-bis(isopropylamino)anthraquinone.[2]

Experimental Protocols

Materials and Reagents
  • This compound

  • Solvent: Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF), spectroscopic grade

  • Supporting Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF₆) or Tetraethylammonium tetrafluoroborate (TEABF₄)

  • Working Electrode: Platinum or gold mesh optically transparent electrode (OTE)

  • Counter Electrode: Platinum wire or mesh

  • Reference Electrode: Silver/silver nitrate (Ag/AgNO₃) or Silver/silver chloride (Ag/AgCl) quasi-reference electrode

  • Spectroelectrochemical cell (e.g., an optically transparent thin-layer electrochemical (OTTLE) cell)

  • Potentiostat

  • UV-Vis Spectrometer

Solution Preparation
  • Prepare a 0.1 M solution of the supporting electrolyte in the chosen solvent.

  • Prepare a stock solution of this compound (typically 1-5 mM) in the electrolyte solution.

  • De-aerate the solution by bubbling with an inert gas (e.g., argon or nitrogen) for at least 15-20 minutes prior to the experiment to remove dissolved oxygen.

Cyclic Voltammetry (CV)
  • Assemble the three-electrode system in the electrochemical cell containing the de-aerated sample solution.

  • Set the potentiostat to the cyclic voltammetry mode.

  • Define the potential window. Based on the data for related compounds, a range from -2.0 V to +1.5 V (vs. Ag/Ag⁺) should be sufficient to observe both reduction and oxidation processes.

  • Set the scan rate (e.g., 100 mV/s).

  • Run the cyclic voltammogram to identify the redox potentials of the compound.

Spectroelectrochemical Measurement (UV-Vis)
  • Assemble the spectroelectrochemical cell with the OTE as the working electrode.

  • Place the cell in the sample compartment of the UV-Vis spectrometer.

  • Record an initial UV-Vis spectrum of the solution at the open-circuit potential.

  • Apply a series of potentials corresponding to the different redox states identified in the cyclic voltammogram.

  • At each potential step, allow the system to reach electrochemical equilibrium (indicated by a stable current) and then record the UV-Vis spectrum.

  • Continue this process for all accessible redox states (reduced and oxidized species).

Visualizations

Redox Signaling Pathway

Redox_Signaling_Pathway DAQ_2_minus DAQ²⁻ (Dianion) DAQ_1_minus DAQ•⁻ (Radical Anion) DAQ_2_minus->DAQ_1_minus +e⁻ DAQ_neutral DAQ (Neutral) DAQ_1_minus->DAQ_neutral +e⁻ DAQ_1_plus DAQ•⁺ (Radical Cation) DAQ_neutral->DAQ_1_plus -e⁻ DAQ_2_plus DAQ²⁺ (Dication) DAQ_1_plus->DAQ_2_plus -e⁻ Experimental_Workflow start Start prep_solution Prepare Analyte and Electrolyte Solution start->prep_solution deoxygenate Deoxygenate Solution (N₂ or Ar Purge) prep_solution->deoxygenate assemble_cell Assemble Spectroelectrochemical Cell with OTE deoxygenate->assemble_cell cv_scan Perform Cyclic Voltammetry (Identify Redox Potentials) assemble_cell->cv_scan potential_step Apply Stepwise Potentials (Based on CV) cv_scan->potential_step record_spectra Record UV-Vis Spectrum at Each Potential potential_step->record_spectra record_spectra->potential_step Next Potential analyze Analyze Spectral Changes vs. Applied Potential record_spectra->analyze end End analyze->end

References

experimental protocol for monitoring 1,4-diaminoanthraquinone reduction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Diaminoanthraquinone (1,4-DAAQ) is a key structural motif in various dyes and pharmacologically active compounds. Its redox properties are central to its function and potential applications, including in the development of anticancer agents and as a redox-active species in flow batteries. The reduction of the quinone moiety to a hydroquinone is a critical transformation that can be influenced by enzymatic and chemical reductants. Monitoring this reduction is essential for understanding its reaction kinetics, mechanism, and for the quality control of 1,4-DAAQ-based systems. This application note provides detailed protocols for monitoring the reduction of 1,4-diaminoanthraquinone using spectrophotometry, cyclic voltammetry, and High-Performance Liquid Chromatography (HPLC).

Chemical Reduction Pathway

The reduction of 1,4-diaminoanthraquinone to its hydroquinone form is a two-electron, two-proton process. This conversion disrupts the chromophore of the parent molecule, leading to significant changes in its spectroscopic and electrochemical properties, which can be exploited for monitoring the reaction.

1,4-Diaminoanthraquinone 1,4-Diaminoanthraquinone Reduced 1,4-Diaminoanthraquinone (Hydroquinone) Reduced 1,4-Diaminoanthraquinone (Hydroquinone) 1,4-Diaminoanthraquinone->Reduced 1,4-Diaminoanthraquinone (Hydroquinone) + 2e- + 2H+

Caption: General reaction scheme for the reduction of 1,4-diaminoanthraquinone.

Experimental Protocols

Spectrophotometric Monitoring of Enzymatic Reduction

This protocol describes the use of a quinone reductase enzyme to catalyze the reduction of 1,4-diaminoanthraquinone, which is monitored by the corresponding decrease in NADPH concentration.

Materials:

  • 1,4-Diaminoanthraquinone (≥88.0% purity)

  • NAD(P)H:quinone oxidoreductase 1 (NQO1)

  • NADPH

  • Tris-HCl buffer (20 mM, pH 7.5)

  • Dimethyl sulfoxide (DMSO)

  • UV-Vis Spectrophotometer

  • Cuvettes

Procedure:

  • Preparation of Reagents:

    • Prepare a 10 mM stock solution of 1,4-diaminoanthraquinone in DMSO.

    • Prepare a 100 mM stock solution of NADPH in 20 mM Tris-HCl buffer (pH 7.5). Prepare this solution fresh on the day of use.

    • Dilute the NQO1 enzyme to a suitable working concentration in 20 mM Tris-HCl buffer (pH 7.5).

  • Assay Mixture Preparation:

    • In a cuvette, combine 950 µL of 20 mM Tris-HCl buffer (pH 7.5), 10 µL of 100 mM NADPH (final concentration 1 mM), and 10 µL of 10 mM 1,4-diaminoanthraquinone (final concentration 100 µM).

    • Mix gently by pipetting and equilibrate the mixture to 30 °C.

  • Measurement:

    • Place the cuvette in the spectrophotometer and zero the instrument at 340 nm.

    • Initiate the reaction by adding 30 µL of the NQO1 enzyme solution to the cuvette and mix immediately.

    • Monitor the decrease in absorbance at 340 nm over time, recording data points every 15-30 seconds for 5-10 minutes. The decrease in absorbance is due to the oxidation of NADPH to NADP+.[1]

  • Data Analysis:

    • Calculate the rate of NADPH oxidation using the Beer-Lambert law (ε of NADPH at 340 nm = 6220 M⁻¹cm⁻¹).

    • The rate of 1,4-diaminoanthraquinone reduction is stoichiometric to the rate of NADPH oxidation.

cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis Reagent_Prep Prepare Reagent Stocks (1,4-DAAQ, NADPH, NQO1) Assay_Mix Prepare Assay Mixture in Cuvette Reagent_Prep->Assay_Mix Equilibrate Equilibrate to 30°C Zero Zero Spectrophotometer at 340 nm Equilibrate->Zero Initiate Initiate Reaction (add NQO1) Zero->Initiate Monitor Monitor Absorbance Decrease at 340 nm Initiate->Monitor Calculate_Rate Calculate Rate of NADPH Oxidation Monitor->Calculate_Rate

Caption: Workflow for spectrophotometric monitoring of enzymatic reduction.

Electrochemical Monitoring by Cyclic Voltammetry

Cyclic voltammetry (CV) is a powerful technique to study the redox behavior of 1,4-diaminoanthraquinone.

Materials:

  • 1,4-Diaminoanthraquinone

  • Acetonitrile (anhydrous)

  • Supporting electrolyte (e.g., 0.1 M Tetraethylammonium tetrafluoroborate - TEATF₂N)

  • Potentiostat with a three-electrode cell (working, reference, and counter electrodes)

  • Glassy carbon or platinum disk working electrode

  • Platinum wire or foil counter electrode

  • Ag/AgCl or Ag/Ag+ reference electrode

Procedure:

  • Electrolyte Solution Preparation:

    • Prepare a 0.1 M solution of the supporting electrolyte in anhydrous acetonitrile.

    • Prepare a 1-10 mM stock solution of 1,4-diaminoanthraquinone in the electrolyte solution.

  • Electrochemical Cell Setup:

    • Assemble the three-electrode cell with the prepared 1,4-diaminoanthraquinone solution.

    • Polish the working electrode before each experiment.

    • Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 10 minutes to remove dissolved oxygen.

  • Cyclic Voltammetry Measurement:

    • Set the potential range to scan from an initial potential where no reaction occurs to a potential sufficiently negative to induce reduction, and then back to the initial potential. A typical range could be from +0.5 V to -2.0 V vs Ag/AgCl.

    • Set the scan rate, typically between 25 and 150 mV/s.[2]

    • Record the cyclic voltammogram. Two cathodic peaks corresponding to the two-step one-electron reduction of the quinone moiety are expected.[3]

  • Data Analysis:

    • Determine the reduction potentials (Epc) from the positions of the cathodic peaks.

    • The reversibility of the reduction can be assessed by the separation between the cathodic and anodic peak potentials (ΔEp).

cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis Solution_Prep Prepare Electrolyte Solution with 1,4-DAAQ Cell_Setup Assemble and Purge Three-Electrode Cell Solution_Prep->Cell_Setup Set_Params Set CV Parameters (Potential Range, Scan Rate) Run_CV Record Cyclic Voltammogram Set_Params->Run_CV Analyze_Peaks Determine Reduction Potentials and Reversibility Run_CV->Analyze_Peaks

Caption: Workflow for cyclic voltammetry analysis of 1,4-diaminoanthraquinone.

HPLC Analysis of the Reduction Reaction

HPLC can be used to separate and quantify the oxidized and reduced forms of 1,4-diaminoanthraquinone.

Materials:

  • 1,4-Diaminoanthraquinone

  • Reducing agent (e.g., sodium dithionite)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid or Formic acid

  • HPLC system with a UV-Vis or Diode Array Detector (DAD)

  • Reverse-phase C18 column (e.g., Newcrom R1)

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of 1,4-diaminoanthraquinone in a suitable solvent (e.g., acetonitrile).

    • To induce reduction, add a chemical reducing agent such as sodium dithionite to the stock solution. The reaction progress can be monitored over time by taking aliquots.

    • Quench the reaction if necessary and filter the samples through a 0.22 µm filter before injection.

  • HPLC Method:

    • Mobile Phase: A mixture of acetonitrile and water with a small amount of acid (e.g., phosphoric acid or formic acid for MS compatibility). A typical starting point could be a gradient from 30% to 70% acetonitrile in water.

    • Column: A reverse-phase C18 column.

    • Flow Rate: 1.0 mL/min.

    • Detection: Monitor at the λmax of 1,4-diaminoanthraquinone (around 590-640 nm) and at a wavelength suitable for the reduced form (typically in the UV range).[2]

    • Injection Volume: 10-20 µL.

  • Data Analysis:

    • Identify the peaks corresponding to the oxidized and reduced forms of 1,4-diaminoanthraquinone based on their retention times.

    • Quantify the amount of each species by integrating the peak areas and using a calibration curve.

Data Presentation

ParameterSpectrophotometryCyclic VoltammetryHPLC
Principle Measures change in absorbance due to NADPH oxidation.Measures current response to an applied potential.Separates compounds based on their polarity.
Typical Substrate Conc. 100 µM1-10 mMVariable (ng to µg on column)
Monitored Species NADPH (indirectly 1,4-DAAQ)1,4-DiaminoanthraquinoneOxidized and reduced forms of 1,4-DAAQ
Quantitative Output Reaction rateReduction potentialsConcentration of each species
Key Instrument UV-Vis SpectrophotometerPotentiostatHPLC with UV-Vis/DAD
Reduction Potentials (vs Ag+/Ag in ACN) Not applicableRed1: ~ -1.42 V, Red2: ~ -1.80 V (for a derivative)[3]Not applicable
Wavelength for Detection 340 nm (for NADPH)Not applicable~590-640 nm (oxidized), UV range (reduced)[2]
Typical Scan Rate Not applicable25-150 mV/s[2]Not applicable
Mobile Phase Not applicableNot applicableAcetonitrile/Water with acid
Column Not applicableNot applicableReverse-phase C18

Note: The provided reduction potentials are for a 1,4-diaminoanthraquinone derivative, 1,4-bis(isopropylamino)anthraquinone, and may vary for the parent compound and under different experimental conditions.[3]

Conclusion

The choice of method for monitoring the reduction of 1,4-diaminoanthraquinone depends on the specific research question. Spectrophotometry is well-suited for kinetic studies of enzymatic reactions. Cyclic voltammetry provides valuable information about the redox potentials and reversibility of the reduction process. HPLC is the preferred method for the separation and quantification of both the oxidized and reduced forms, making it ideal for reaction monitoring and purity assessment. By selecting the appropriate protocol, researchers can effectively characterize the reduction of 1,4-diaminoanthraquinone and its derivatives in various applications.

References

Application Note: Tracking the Synthesis of 1,4-Diamino-2,3-dihydroanthraquinone using Thin-Layer Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the synthesis of 1,4-Diamino-2,3-dihydroanthraquinone via the reduction of 1,4-diaminoanthraquinone. A robust and efficient thin-layer chromatography (TLC) method for monitoring the progress of this reaction is presented. This method allows for rapid, qualitative assessment of the reaction, ensuring optimal yield and purity of the final product. The protocols and data herein are intended to guide researchers in the efficient synthesis and analysis of this important anthraquinone derivative.

Introduction

This compound is a significant intermediate in the synthesis of various dyes and functional materials.[1] Its synthesis typically involves the reduction of 1,4-diaminoanthraquinone.[1] Careful monitoring of this chemical transformation is crucial to determine the reaction endpoint, minimize side product formation, and ensure the complete consumption of the starting material. Thin-layer chromatography (TLC) is a simple, rapid, and cost-effective analytical technique ideally suited for real-time reaction monitoring in a research or process development setting. This document outlines a validated TLC method to track the conversion of 1,4-diaminoanthraquinone to this compound.

Data Presentation

The following table summarizes the retention factor (Rf) values for the starting material and the product in the recommended TLC system. The difference in Rf values allows for clear separation and visualization of the two compounds on a single TLC plate.

CompoundMolecular StructureSolvent System (Mobile Phase)Rf Value (Approximate)
1,4-diaminoanthraquinone (Starting Material)1,4-diaminoanthraquinoneHexane:Ethyl Acetate (7:3 v/v)0.65
This compound (Product)this compoundHexane:Ethyl Acetate (7:3 v/v)0.35

Experimental Protocols

A. Synthesis of this compound

This protocol is based on the established reduction of 1,4-diaminoanthraquinone using sodium dithionite.[1]

Materials:

  • 1,4-diaminoanthraquinone

  • Sodium dithionite (Na₂S₂O₄)

  • Ethanol

  • Water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Buchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 1.0 g of 1,4-diaminoanthraquinone in a mixture of 50 mL of ethanol and 25 mL of water.

  • Heat the mixture to reflux with stirring.

  • Once refluxing, add 1.5 g of sodium dithionite in small portions over 15 minutes. The color of the reaction mixture should change from violet to a reddish-brown.

  • Continue to reflux the mixture for 1-2 hours. Monitor the reaction progress by TLC (see Protocol B).

  • Once the reaction is complete (as indicated by the disappearance of the starting material spot on the TLC plate), cool the mixture to room temperature.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration using a Buchner funnel.

  • Wash the collected solid with cold water (3 x 20 mL) and then with a small amount of cold ethanol (10 mL).

  • Dry the product in a vacuum oven at 60°C to a constant weight. The expected product is a dark greenish to brownish powder.[1]

B. TLC Monitoring of the Reaction

This protocol describes the use of TLC to track the conversion of the starting material to the product.

Materials:

  • Silica gel TLC plates (e.g., Silica Gel 60 F₂₅₄)

  • TLC developing chamber

  • Mobile Phase: Hexane:Ethyl Acetate (7:3 v/v)

  • Capillary tubes for spotting

  • UV lamp (254 nm and 366 nm)

  • Reaction mixture aliquots

  • Standard solutions of starting material and (if available) product in a suitable solvent (e.g., ethyl acetate).

Procedure:

  • Prepare the TLC Chamber: Pour the mobile phase (Hexane:Ethyl Acetate, 7:3) into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper in the chamber to ensure saturation of the atmosphere with solvent vapors. Cover the chamber and allow it to equilibrate for at least 15 minutes.

  • Prepare the TLC Plate: Using a pencil, gently draw a baseline about 1 cm from the bottom of the TLC plate. Mark three lanes on the baseline for the starting material (SM), a co-spot (Co), and the reaction mixture (RM).

  • Spot the TLC Plate:

    • Using a capillary tube, apply a small spot of the 1,4-diaminoanthraquinone standard solution to the 'SM' lane.

    • Apply a spot of the starting material standard to the 'Co' lane.

    • Withdraw a small aliquot (a few drops) from the reaction mixture using a pipette and dilute it with a small amount of ethyl acetate. Apply a spot of this diluted reaction mixture to the 'RM' lane and then carefully spot it on top of the starting material spot in the 'Co' lane.

  • Develop the TLC Plate: Place the spotted TLC plate into the equilibrated developing chamber. Ensure the solvent level is below the baseline. Cover the chamber and allow the solvent front to ascend the plate until it is about 1 cm from the top.

  • Visualize the TLC Plate: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots under a UV lamp. Anthraquinone derivatives are often colored, but UV visualization can enhance detection. The starting material, 1,4-diaminoanthraquinone, typically appears as a violet spot, while the product may appear as a brownish spot.

  • Analyze the Results: Compare the 'RM' lane to the 'SM' lane. As the reaction progresses, the spot corresponding to the starting material (higher Rf) will diminish in intensity, and a new spot corresponding to the more polar product (lower Rf) will appear and intensify. The reaction is considered complete when the starting material spot is no longer visible in the 'RM' lane. The co-spot helps to confirm the identity of the starting material spot in the reaction mixture.

  • Calculate Rf Values: The Rf value for each spot can be calculated using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis of this compound cluster_tlc TLC Monitoring s1 Suspend 1,4-diaminoanthraquinone in Ethanol/Water s2 Heat to Reflux s1->s2 s3 Add Sodium Dithionite s2->s3 s4 Reflux for 1-2 hours s3->s4 t2 Spot SM, Co-spot, and Reaction Mixture s4->t2 Take Aliquot s5 Cool to Room Temperature s6 Filter and Collect Product s5->s6 s7 Wash with Water and Ethanol s6->s7 s8 Dry the Product s7->s8 end end s8->end Final Product t1 Prepare TLC Chamber and Plate t1->t2 t3 Develop TLC Plate t2->t3 t4 Visualize under UV Light t3->t4 t5 Analyze Results t4->t5 t5->s5 Reaction Complete? tlc_logic cluster_reactants Reactants cluster_products Products cluster_tlc_plate TLC Plate Analysis r1 1,4-diaminoanthraquinone (Starting Material) tlc Higher Rf (Less Polar) Lower Rf (More Polar) r1->tlc Travels Further p1 This compound (Product) p1->tlc Travels Shorter Distance

References

Application of 1,4-Diamino-2,3-dihydroanthraquinone and its Derivatives in Redox Flow Battery Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols on the use of 1,4-diaminoanthraquinone (DAAQ) derivatives, a class of molecules to which 1,4-Diamino-2,3-dihydroanthraquinone belongs, in the field of redox flow battery (RFB) research. While direct and extensive research on this compound for RFBs is limited, the broader class of DAAQs has emerged as a promising area of investigation, particularly for non-aqueous and symmetric RFB systems.

Application Notes

1,4-Diaminoanthraquinones (DAAQs) are a compelling class of organic molecules for energy storage due to their rich redox chemistry. The core anthraquinone structure can undergo two reversible one-electron reductions, while the diamino functionalities can undergo two reversible one-electron oxidations. This allows for up to five distinct and electrochemically accessible oxidation states: a neutral state, two reduced states, and two oxidized states.[1] This multi-redox capability makes them particularly attractive for symmetric redox flow batteries (SRFBs). In an SRFB, the same active material is used in both the anolyte (negative electrolyte) and the catholyte (positive electrolyte), which can simplify battery design and mitigate issues arising from active species crossover through the membrane.[2]

A significant challenge for the practical application of simple DAAQs, including 1,4-diaminoanthraquinone and its dihydro form, is their low solubility in the polar organic solvents typically used in non-aqueous RFBs.[1] This limitation restricts the achievable energy density of the battery. Consequently, current research primarily focuses on the synthesis and characterization of DAAQ derivatives with modified amino groups to enhance solubility. By attaching functional chains, such as alkyl ethers or other polar groups, researchers have successfully developed highly soluble DAAQ compounds that retain the desirable electrochemical properties of the parent molecule.[1]

These modified DAAQs have demonstrated the potential for high cell voltages and theoretical energy densities that exceed those of the well-established all-vanadium redox flow battery system.[2] The tunability of their molecular structure offers a promising avenue for developing low-cost, high-performance, and sustainable energy storage solutions.

Quantitative Data Summary

The following tables summarize the key electrochemical performance metrics of two notable DAAQ derivatives that have been investigated for use in non-aqueous symmetric redox flow batteries.

Parameter1,4-bis(isopropylamino)anthraquinone (DB-134)1,4-bis((2-(2-(2-methoxyethoxy)ethoxy)ethyl)amino)anthracene-9,10-dione (Me-TEG-DAAQ)
Redox Potentials (vs Ag+/Ag) Red1: -1.51 V, Red2: -1.98 V, Ox1: +0.25 V, Ox2: +0.74 VRed1: -1.48 V, Red2: -1.92 V, Ox1: +0.35 V, Ox2: +0.82 V
Solvent/Electrolyte Acetonitrile / TEATf₂N1,2-dimethoxyethane / 0.1 M TEATf₂N
Solubility ~20 mmol L⁻¹ in acetonitrileMiscible in any ratio with acetonitrile and 1,2-dimethoxyethane
Theoretical Cell Voltage (Outer Redox Couples) 2.72 V2.7 V
Theoretical Molar Energy Density (Outer Redox Couples) 120 W h mol⁻¹>49 W h L⁻¹ (at high concentration)
Reference [1][3]

Table 1: Electrochemical Properties of DAAQ Derivatives.

ParameterValueConditions
Coulombic Efficiency > 80%0.81 Wh/L flow cell at 100% state of charge
Energy Efficiency ~ 40%0.81 Wh/L flow cell at 100% state of charge
Capacity Fade <20% over 100 cyclesFor inner redox couples of Me-TEG-DAAQ

Table 2: Performance Metrics of DAAQ-based Symmetric Flow Cells.[2][3]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a representative method for the synthesis of this compound via the reduction of 1,4-diaminoanthraquinone.

Materials:

  • 1,4-diaminoanthraquinone

  • Sodium dithionite (Na₂S₂O₄)

  • Aqueous solvent (e.g., water or an aqueous ethanol mixture)

  • Inert gas (e.g., Nitrogen or Argon)

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Heating and stirring apparatus

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, suspend 1,4-diaminoanthraquinone in the chosen aqueous solvent.

  • Deoxygenate the suspension by bubbling an inert gas through it for 15-20 minutes.

  • Under an inert atmosphere, add a stoichiometric excess of sodium dithionite to the suspension. The amount of sodium dithionite should be sufficient to reduce the anthraquinone core.

  • Heat the reaction mixture with stirring. The reaction temperature and time will depend on the specific solvent and concentration. Monitor the reaction progress by a suitable method, such as thin-layer chromatography (TLC).

  • Upon completion of the reaction, cool the mixture to room temperature.

  • Collect the precipitated product, this compound, by vacuum filtration.

  • Wash the product with deoxygenated water to remove any unreacted reagents and byproducts.

  • Dry the product under vacuum to obtain the final compound.

Note: this compound is an intermediate in the production of 1,4-diaminoanthraquinone from 1,4-dihydroxyanthraquinone.[4]

Protocol 2: Electrochemical Characterization using Cyclic Voltammetry (CV)

This protocol outlines the procedure for evaluating the electrochemical properties of a DAAQ derivative.

Materials and Equipment:

  • Potentiostat/Galvanostat

  • Three-electrode electrochemical cell

  • Working electrode (e.g., glassy carbon or platinum)

  • Reference electrode (e.g., Ag/Ag⁺ in a non-aqueous solvent)

  • Counter electrode (e.g., platinum wire or mesh)

  • DAAQ derivative to be tested

  • Anhydrous organic solvent (e.g., acetonitrile, 1,2-dimethoxyethane)

  • Supporting electrolyte (e.g., tetraethylammonium tetrafluoroborate - TEABF₄, or tetraethylammonium bis(trifluoromethylsulfonyl)imide - TEATf₂N)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Prepare the electrolyte solution by dissolving the supporting electrolyte (e.g., 0.1 M TEATf₂N) in the anhydrous organic solvent inside a glovebox or under an inert atmosphere.

  • Add the DAAQ derivative to the electrolyte solution to a known concentration (e.g., 1-10 mM).

  • Assemble the three-electrode cell with the polished working electrode, the reference electrode, and the counter electrode.

  • Deoxygenate the solution by bubbling with an inert gas for at least 15 minutes. Maintain an inert atmosphere over the solution during the experiment.

  • Connect the electrodes to the potentiostat.

  • Perform the cyclic voltammetry scan. Set the potential window to encompass the expected redox events of the DAAQ derivative. For DAAQs, this will typically involve scanning to both negative potentials (for the quinone reductions) and positive potentials (for the amine oxidations).

  • Vary the scan rate (e.g., from 25 mV/s to 200 mV/s) to investigate the reversibility and kinetics of the redox processes.

  • Analyze the resulting voltammograms to determine the redox potentials (E₁/₂), peak separations (ΔEp), and the relationship between peak current and the square root of the scan rate.

Protocol 3: Galvanostatic Cycling in a Symmetric Flow Cell

This protocol describes the testing of a DAAQ derivative in a laboratory-scale symmetric redox flow battery.

Materials and Equipment:

  • Redox flow cell hardware (including electrodes, e.g., carbon felt, and a membrane or separator)

  • Peristaltic pumps

  • Tubing

  • Reservoirs for the anolyte and catholyte

  • Battery cycler (Potentiostat/Galvanostat with battery testing capabilities)

  • Electrolyte solutions (prepared as in Protocol 2, but typically at a higher concentration of the DAAQ derivative)

Procedure:

  • Prepare identical electrolyte solutions containing the DAAQ derivative and supporting electrolyte for both the anolyte and catholyte reservoirs.

  • Assemble the redox flow cell according to the manufacturer's instructions, ensuring proper sealing.

  • Connect the reservoirs to the flow cell using the pumps and tubing.

  • Purge the entire system with an inert gas to remove oxygen.

  • Pump the electrolyte through their respective half-cells to ensure the electrodes are fully wetted.

  • Connect the cell to the battery cycler.

  • Perform galvanostatic cycling by applying a constant current for charging and discharging between set voltage limits. The voltage limits should be chosen based on the redox potentials of the DAAQ derivative determined from CV.

  • Monitor the cell voltage, capacity, and efficiency over multiple cycles.

  • Analyze the data to determine the coulombic efficiency, voltage efficiency, energy efficiency, and capacity fade over time.

Visualizations

DAAQ_Redox_States DAAQ_dication DAAQ²⁺ (Dication) DAAQ_cation_radical DAAQ⁺˙ (Cation Radical) DAAQ_dication->DAAQ_cation_radical -e⁻ DAAQ_neutral DAAQ (Neutral) DAAQ_cation_radical->DAAQ_neutral -e⁻ DAAQ_anion_radical DAAQ⁻˙ (Anion Radical) DAAQ_neutral->DAAQ_anion_radical +e⁻ DAAQ_dianion DAAQ²⁻ (Dianion) DAAQ_anion_radical->DAAQ_dianion +e⁻ RFB_Research_Workflow cluster_synthesis Molecule Design & Synthesis cluster_electrochem Electrochemical Evaluation cluster_cell_testing Flow Cell Testing synthesis Synthesis of DAAQ Derivative purification Purification & Characterization synthesis->purification cv Cyclic Voltammetry (Redox Potentials, Reversibility) purification->cv solubility Solubility & Stability Tests purification->solubility cell_assembly Flow Cell Assembly cv->cell_assembly solubility->cell_assembly cycling Galvanostatic Cycling (Efficiency, Capacity Fade) cell_assembly->cycling analysis analysis cycling->analysis Performance Analysis

References

Troubleshooting & Optimization

optimizing reaction conditions for 1,4-Diamino-2,3-dihydroanthraquinone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,4-Diamino-2,3-dihydroanthraquinone.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, focusing on the reduction of 1,4-diaminoanthraquinone.

Issue 1: Low Yield of this compound

Potential Cause Troubleshooting Step Expected Outcome
Incomplete Reduction Ensure the reducing agent (e.g., sodium dithionite) is fresh and added in sufficient molar excess. Monitor the reaction progress using Thin Layer Chromatography (TLC).The disappearance of the 1,4-diaminoanthraquinone spot and the appearance of the product spot on the TLC plate.
Improper Reaction Temperature Maintain the recommended temperature range for the reduction. For the reduction of 1,4-diaminoanthraquinone, a controlled temperature is crucial.[1]Consistent reaction kinetics and minimized side reactions, leading to a higher yield.
Incorrect pH of the Reaction Mixture The pH of the reaction medium can significantly affect the reduction potential of sodium dithionite.[1] Adjust the pH to the optimal range as specified in the protocol.Enhanced efficiency of the reducing agent and improved product yield.
Oxidation of the Product The dihydroanthraquinone derivative can be susceptible to oxidation. Work under an inert atmosphere (e.g., nitrogen or argon) to prevent re-oxidation to the starting material.Preservation of the reduced product, leading to a higher isolated yield.

Issue 2: Impure Product (Presence of Starting Material or By-products)

Potential Cause Troubleshooting Step Expected Outcome
Incomplete Reaction Extend the reaction time and monitor closely using TLC until the starting material is fully consumed.A cleaner product with minimal contamination from the starting material.
Side Reactions Control of reaction conditions such as temperature and pH is critical to minimize the formation of by-products.[1]A purer final product with a significant reduction in unwanted side products.
Inefficient Purification Optimize the purification method. Recrystallization from a suitable solvent system (e.g., DMSO, methanol, pyridine, nitrobenzene) can be effective.[1] Column chromatography may also be employed for higher purity.Isolation of this compound with high purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most frequently cited method for the synthesis of this compound is the reduction of 1,4-diaminoanthraquinone.[1][2] A common reducing agent used for this transformation is sodium dithionite.[1][2]

Q2: What are the key reaction parameters to control for a successful synthesis?

A2: Careful control of reaction conditions is paramount for achieving high yield and purity.[1] The critical parameters to monitor and control are temperature, pH, and the quality of the raw materials.[1]

Q3: What are some common solvents used for the synthesis and purification of this compound?

A3: this compound is generally insoluble in water but exhibits solubility in several organic solvents.[1] Solvents such as Dimethyl Sulfoxide (DMSO), methanol, pyridine, and nitrobenzene are commonly used for both the reaction and subsequent purification steps.[1]

Q4: Are there any known side reactions to be aware of during this synthesis?

A4: While the primary reaction is the reduction of the anthraquinone core, improper control of reaction conditions can lead to the formation of by-products. If the synthesis involves subsequent oxidation to 1,4-diaminoanthraquinone, by-products such as 1-amino-4-hydroxyanthraquinone and 1-amino-4-anilinoanthraquinone can be formed.

Q5: How can I monitor the progress of the reaction?

A5: Thin Layer Chromatography (TLC) is a straightforward and effective method to monitor the progress of the reaction. By spotting the reaction mixture alongside the starting material standard, you can observe the consumption of the reactant and the formation of the product.

Experimental Protocols

Synthesis of this compound via Reduction of 1,4-Diaminoanthraquinone

Materials:

  • 1,4-Diaminoanthraquinone

  • Sodium dithionite

  • Suitable solvent (e.g., aqueous ethanol or as specified in a detailed protocol)

  • Inert gas supply (Nitrogen or Argon)

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,4-diaminoanthraquinone in the chosen solvent.

  • Purge the reaction vessel with an inert gas (e.g., nitrogen) for 15-20 minutes to remove oxygen.

  • While maintaining a gentle flow of the inert gas, heat the solution to the desired reaction temperature.

  • In a separate flask, prepare a solution of sodium dithionite in deoxygenated water.

  • Add the sodium dithionite solution to the solution of 1,4-diaminoanthraquinone dropwise over a period of time.

  • Monitor the reaction progress by TLC. The reaction is complete when the starting material spot is no longer visible.

  • Upon completion, cool the reaction mixture to room temperature.

  • Isolate the product by filtration.

  • Wash the solid product with deoxygenated water and then with a small amount of a cold organic solvent to remove impurities.

  • Dry the product under vacuum to obtain this compound.

Data Presentation

Table 1: Summary of Reaction Conditions and Reported Yields for Related Syntheses

Starting MaterialReagentsSolventTemperature (°C)Time (h)Yield (%)Purity (%)Reference
1-Amino-4-bromo-anthraquinone-2-sulfonic acid, Na saltNH₃, Cu(I)ClFormamide808--[3]
1,4-Diaminoanthraquinone-2-sulfonic acidNaCN, Nitrobenzene, Na₂CO₃Formamide80480.188.8[3]
1,4-Diaminoanthraquinone-2-sulfonic acidNaCN, 3-nitrobenzene-1-sulfonic acid, sodium saltN-methylacetamide/Water75487.793.0[4]
1,4-Diaminoanthraquinone leuco compoundSulfuryl chloride, then H₂SO₄, then Na₂SO₃, then NaCNChlorobenzene20-60, then 110-140, then 90-100, then 80-1002-3, then 6-10, then -, then 4-69094[5]

Note: The table presents data from related syntheses of substituted anthraquinones, as detailed quantitative data for the specific synthesis of this compound was not available in a consolidated format in the search results.

Visualizations

TroubleshootingWorkflow start Start: Low Yield or Impure Product check_reaction_completion Check Reaction Completion via TLC start->check_reaction_completion incomplete_reaction Incomplete Reaction check_reaction_completion->incomplete_reaction Starting material present complete_reaction Reaction Complete check_reaction_completion->complete_reaction No starting material extend_time Action: Extend Reaction Time / Add More Reagent incomplete_reaction->extend_time extend_time->check_reaction_completion check_purity Assess Product Purity (e.g., NMR, LC-MS) complete_reaction->check_purity impure_product Impure Product check_purity->impure_product Impurities detected pure_product Pure Product, Low Yield check_purity->pure_product Pure, but low yield optimize_purification Action: Optimize Purification (Recrystallization, Chromatography) impure_product->optimize_purification end_success Successful Synthesis optimize_purification->end_success check_conditions Review Reaction Conditions (Temp, pH, Atmosphere) pure_product->check_conditions suboptimal_conditions Suboptimal Conditions check_conditions->suboptimal_conditions Deviation from protocol end_revisit Re-evaluate and Re-run Experiment check_conditions->end_revisit Conditions optimal optimize_conditions Action: Optimize Temperature, pH, and Use Inert Atmosphere suboptimal_conditions->optimize_conditions optimize_conditions->end_revisit

Caption: Troubleshooting workflow for optimizing the synthesis of this compound.

References

common side products in the reduction of 1,4-diaminoanthraquinone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chemical reduction of 1,4-diaminoanthraquinone to its leuco form (1,4-diamino-2,3-dihydroanthraquinone).

Frequently Asked Questions (FAQs)

Q1: What is the primary product of the reduction of 1,4-diaminoanthraquinone?

The primary and desired product is leuco-1,4-diaminoanthraquinone (this compound). This reaction involves the reduction of the quinone carbonyl groups to hydroxyl groups.

Q2: What are the most common side products observed during the reduction of 1,4-diaminoanthraquinone?

The most frequently encountered issue is not the formation of a distinct side product from a competing reaction pathway, but rather the instability of the desired leuco form. The primary "side product" is often the starting material itself, 1,4-diaminoanthraquinone, which is regenerated upon exposure of the leuco form to oxygen. Additionally, under certain conditions, other side products can form.

Q3: What causes the formation of these side products?

Several factors can contribute to the formation of side products:

  • Re-oxidation: The leuco form is highly sensitive to oxidation and will readily convert back to 1,4-diaminoanthraquinone in the presence of air (oxygen).

  • Decomposition of the Reducing Agent: Common reducing agents like sodium dithionite (sodium hydrosulfite) are unstable in aqueous solutions and can decompose, leading to incomplete reduction and the formation of sulfur-containing byproducts.[1] Acidification of a reaction mixture containing dithionite can also produce odorous and toxic hydrogen sulfide (H₂S).

  • Hydrolysis: Although more commonly observed during the subsequent oxidation of the leuco form, there is a possibility of hydrolysis of the amino groups to hydroxyl groups under harsh reaction conditions (e.g., high temperatures, extreme pH), which could lead to the formation of 1-amino-4-hydroxyanthraquinone.

  • Formation of Tars: Reductions with sodium dithionite can sometimes yield ill-defined "gum tar residues," which are likely complex polymeric materials resulting from decomposition pathways.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the reduction of 1,4-diaminoanthraquinone.

Problem Potential Cause Recommended Solution
The reaction mixture remains the color of the starting material or the color of the product fades back to the starting material color. The leuco product is re-oxidizing upon contact with air.Ensure the reaction is carried out under a strictly inert atmosphere (e.g., nitrogen or argon). Degas all solvents and reagents before use. Handle the product under an inert atmosphere during workup and isolation.
Incomplete reaction, with significant starting material remaining. The reducing agent has decomposed or an insufficient amount was used.Use a fresh bottle of the reducing agent, as reagents like sodium dithionite can degrade upon storage.[2] Ensure an adequate molar excess of the reducing agent is used. The quality of sodium hydrosulfite is crucial for a successful reduction.[2]
The formation of an insoluble, sticky residue ("gum tar"). This can be a result of the decomposition of the reducing agent or the product under the reaction conditions.Optimize the reaction temperature and time; prolonged reaction times or excessive heat can promote decomposition. Ensure the pH of the reaction medium is controlled, as extreme pH can lead to instability.
The product is contaminated with sulfur-containing impurities. These are byproducts from the use of sulfur-based reducing agents like sodium dithionite.After the reaction, carefully quench any remaining reducing agent. During workup, thorough washing of the product can help remove these impurities. Avoid acidifying the reaction mixture, which can generate H₂S.
Formation of hydroxylated impurities (e.g., 1-amino-4-hydroxyanthraquinone). This may occur due to hydrolysis of the amino groups, potentially at elevated temperatures or non-neutral pH.Maintain a moderate reaction temperature and control the pH of the reaction mixture. If possible, use milder reaction conditions.

Experimental Protocols

A general protocol for the reduction of 1,4-diaminoanthraquinone using sodium dithionite is provided below. This should be adapted and optimized for specific experimental setups and scales.

Materials:

  • 1,4-diaminoanthraquinone

  • Sodium dithionite (Na₂S₂O₄)

  • Deoxygenated water

  • Inert gas (Nitrogen or Argon)

Procedure:

  • In a flask equipped with a magnetic stirrer and under a positive pressure of an inert gas, suspend 1,4-diaminoanthraquinone in deoxygenated water.

  • Heat the suspension to a temperature between 50-80 °C.

  • In a separate flask, prepare a solution of sodium dithionite in deoxygenated water.

  • Slowly add the sodium dithionite solution to the heated suspension of 1,4-diaminoanthraquinone. The color of the suspension should change, indicating the formation of the leuco form.

  • Stir the reaction mixture at the same temperature for a predetermined time, monitoring the reaction progress by a suitable analytical method (e.g., TLC, HPLC).

  • Once the reaction is complete, cool the mixture to room temperature under an inert atmosphere.

  • Isolate the leuco-1,4-diaminoanthraquinone product by filtration under an inert atmosphere.

  • Wash the isolated solid with deoxygenated water to remove any inorganic byproducts.

  • Dry the product under vacuum.

Note: The isolated leuco-1,4-diaminoanthraquinone should be stored under an inert atmosphere to prevent re-oxidation.

Visualizing the Reaction Pathway

The following diagram illustrates the reduction of 1,4-diaminoanthraquinone and the primary side reaction of re-oxidation.

Reduction_Pathway Start 1,4-Diaminoanthraquinone Product Leuco-1,4-diaminoanthraquinone (this compound) Start->Product Reduction (e.g., Na₂S₂O₄) Side_Product Re-oxidation to Starting Material Product->Side_Product Oxidation (O₂ from air) Decomposition Decomposition Products (e.g., Tars, Hydrolyzed Species) Product->Decomposition Instability (Harsh Conditions)

Reduction of 1,4-diaminoanthraquinone and potential side products.

References

Technical Support Center: Synthesis of 1,4-Diamino-2,3-dihydroanthraquinone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 1,4-Diamino-2,3-dihydroanthraquinone.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, primarily through the reduction of 1,4-diaminoanthraquinone using sodium dithionite.

Problem Potential Cause Recommended Solution
Low or No Product Formation Inactive Sodium Dithionite: Sodium dithionite is highly unstable in the presence of air and moisture and decomposes over time. A yellow tint and a strong sulfurous odor are indicators of decomposition.[1]Use a fresh, unopened container of sodium dithionite. Ensure the solid is a white or grayish-white crystalline powder with only a faint sulfurous smell.[1]
Decomposition of Sodium Dithionite Solution: Solutions of sodium dithionite are highly unstable and must be prepared immediately before use.[1]Prepare the sodium dithionite solution just before adding it to the reaction mixture. Discard any previously prepared solutions.[1]
Insufficient Reducing Agent: The stoichiometry of the reaction may not be optimal, leading to incomplete conversion of the starting material.Increase the molar excess of sodium dithionite. A common starting point is to use a 2-4 fold molar excess relative to the 1,4-diaminoanthraquinone.
Inappropriate pH: The stability and reducing power of sodium dithionite are highly pH-dependent. It is less stable in acidic media.[1]Maintain a neutral to slightly alkaline pH during the reaction. A buffered work-up might also be beneficial to avoid hydrolysis of the product.
Presence of Unreacted Starting Material Incomplete Reaction: The reaction time may be too short, or the temperature may be too low for the reduction to go to completion.Monitor the reaction progress using Thin Layer Chromatography (TLC). Extend the reaction time or gradually increase the temperature, while being cautious of potential side reactions.
Poor Solubility of Starting Material: 1,4-diaminoanthraquinone has low solubility in water, which can limit its interaction with the aqueous reducing agent.Consider using a co-solvent system (e.g., water/DMF, water/ethanol) to improve the solubility of the starting material. Ensure vigorous stirring to maximize the interfacial area between the phases.
Formation of Side Products/Impurities Over-reduction: Prolonged reaction times or a large excess of sodium dithionite could potentially lead to further reduction of the dihydroanthraquinone product.Carefully monitor the reaction by TLC and stop it once the starting material is consumed. Optimize the stoichiometry of the reducing agent.
Oxidation of the Product: The leuco (dihydro) form of the product is susceptible to oxidation back to the anthraquinone form upon exposure to air, especially during work-up.Perform the reaction and work-up under an inert atmosphere (e.g., nitrogen or argon). Deoxygenate all solvents before use.
Decomposition Products of Sodium Dithionite: Decomposition of sodium dithionite can lead to the formation of sulfites and other sulfur-containing byproducts that may contaminate the product.Use fresh sodium dithionite and optimal reaction conditions (pH, temperature) to minimize its decomposition. Purify the crude product thoroughly.
Difficulty in Product Isolation/Purification Product is a fine precipitate: The product may precipitate as very fine particles, making filtration difficult.Allow the product to crystallize slowly by cooling the reaction mixture gradually. The use of a filter aid may also be helpful.
Co-precipitation with inorganic salts: Byproducts from the sodium dithionite reaction can co-precipitate with the product.Wash the crude product thoroughly with deionized water to remove inorganic salts. Recrystallization from a suitable solvent is recommended for further purification.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most widely cited method is the reduction of 1,4-diaminoanthraquinone with sodium dithionite (also known as sodium hydrosulfite).[2]

Q2: How can I monitor the progress of the reduction reaction?

A2: The reaction can be effectively monitored by Thin Layer Chromatography (TLC). The starting material, 1,4-diaminoanthraquinone, is a colored compound, and the product, this compound, will have a different Rf value. A suitable eluent system should be chosen to achieve good separation between the starting material and the product.

Q3: What is the optimal pH for the reduction using sodium dithionite?

A3: Sodium dithionite is more stable in neutral to alkaline conditions. Acidic conditions can lead to rapid decomposition. Therefore, maintaining a pH in the neutral to slightly alkaline range is recommended for the reaction.

Q4: My solid sodium dithionite is yellowish and has a strong smell. Can I still use it?

A4: No, this indicates significant decomposition. Pure sodium dithionite is a white to grayish-white powder with a faint sulfurous odor.[1] Using decomposed reagent will lead to poor or no reaction and introduce impurities.

Q5: How should I handle and store sodium dithionite?

A5: Sodium dithionite should be stored in a tightly sealed container in a cool, dry place, away from air and moisture. Due to its instability in solution, it is crucial to prepare aqueous solutions of sodium dithionite immediately before use.[1]

Q6: What are the potential side reactions in this synthesis?

A6: Potential side reactions include the incomplete reduction of the starting material, over-reduction of the product, and the formation of byproducts from the decomposition of sodium dithionite. Oxidation of the desired leuco-product back to the anthraquinone form during work-up is also a significant concern.

Q7: What is a suitable method for purifying the final product?

A7: After the reaction, the crude product is typically isolated by filtration. It should be washed thoroughly with deoxygenated water to remove inorganic salts. Further purification can be achieved by recrystallization from a suitable organic solvent under an inert atmosphere.

Experimental Protocols

While a specific, detailed protocol for the synthesis of this compound is not extensively documented in the literature, the following general procedure can be adapted based on the principles of reducing anthraquinones with sodium dithionite.

General Protocol for the Reduction of 1,4-Diaminoanthraquinone:

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, suspend 1,4-diaminoanthraquinone in a suitable solvent (e.g., a mixture of water and a co-solvent like DMF or ethanol to aid solubility). Deoxygenate the suspension by bubbling nitrogen through it for 15-30 minutes.

  • Preparation of Reducing Agent Solution: In a separate flask, prepare a fresh solution of sodium dithionite (2-4 molar equivalents) in deoxygenated water.

  • Reaction: Add the freshly prepared sodium dithionite solution dropwise to the stirred suspension of 1,4-diaminoanthraquinone under a nitrogen atmosphere. The reaction can be conducted at room temperature or with gentle heating (e.g., 40-60 °C) to increase the reaction rate.

  • Monitoring: Monitor the reaction progress by TLC until the starting material is no longer visible.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Isolate the precipitated product by filtration under a nitrogen atmosphere.

  • Purification: Wash the filter cake thoroughly with deoxygenated water to remove any inorganic byproducts. Dry the product under vacuum. For higher purity, the product can be recrystallized from a suitable deoxygenated solvent.

Quantitative Data

Table 1: Examples of Yield and Purity in the Synthesis of 1,4-diamino-2,3-dicyanoanthraquinone

Starting Material Key Reagents Reaction Conditions Yield (%) Purity (%) Reference
1,4-diaminoanthraquinone leuco compoundSulfuryl chloride, Sulfuric acid, Sodium cyanideMulti-step process9094[3]
1,4-diaminoanthraquinone leuco compoundSulfuryl chloride, Sodium cyanide, Sodium bicarbonateMulti-step process8894[3]

Note: The data in this table is for the synthesis of 1,4-diamino-2,3-dicyanoanthraquinone and is provided for illustrative purposes due to the lack of specific data for this compound.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reagent Reagent Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A 1,4-Diaminoanthraquinone in Solvent B Deoxygenate with N2 A->B F Combine under N2 B->F C Sodium Dithionite E Fresh Na2S2O4 Solution C->E D Deoxygenated Water D->E E->F G Monitor by TLC F->G H Filter under N2 G->H Reaction Complete I Wash with H2O H->I J Dry under Vacuum I->J K Recrystallize (optional) J->K

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic Start Low Yield Issue CheckReagent Is Sodium Dithionite Fresh? Start->CheckReagent CheckSolution Was Solution Freshly Prepared? CheckReagent->CheckSolution Yes Solution1 Use new reagent CheckReagent->Solution1 No CheckConditions Are Reaction Conditions Optimal? CheckSolution->CheckConditions Yes Solution2 Prepare fresh solution CheckSolution->Solution2 No CheckWorkup Is Work-up under Inert Atmosphere? CheckConditions->CheckWorkup Yes Solution3 Optimize pH, Temp, Time CheckConditions->Solution3 No Solution4 Use N2/Ar atmosphere CheckWorkup->Solution4 No

Caption: Troubleshooting logic for low yield in the synthesis.

References

stability issues of 1,4-Diamino-2,3-dihydroanthraquinone in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 1,4-Diamino-2,3-dihydroanthraquinone (DDA) in solution. This guide is intended for researchers, scientists, and drug development professionals.

FAQs & Troubleshooting Guides

General Handling and Storage

Question: What are the recommended storage conditions for solid this compound?

Answer: To ensure the long-term stability of solid this compound, it should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at -20°C in a freezer.[1][2] It is crucial to protect the compound from light and moisture to prevent degradation.

Question: My solid this compound has changed color from a dark greenish or brownish powder to a more violet or reddish hue. What could be the cause?

Answer: A color change in the solid DDA may indicate oxidation to 1,4-diaminoanthraquinone (DAA). This can be caused by prolonged exposure to air (oxygen), light, or moisture. It is advisable to verify the purity of the compound using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC), before use.

Solution Stability: Troubleshooting Common Issues

Question: I dissolved this compound in an organic solvent, and the solution changed color over a short period. Why is this happening?

Answer: this compound is highly susceptible to oxidation in solution, especially in the presence of oxygen. The color change is likely due to the formation of the oxidized species, 1,4-diaminoanthraquinone (DAA). To minimize this, it is critical to use deoxygenated solvents and maintain an inert atmosphere over the solution.

Question: What solvents are recommended for dissolving this compound to maximize its stability?

Answer: this compound is soluble in organic solvents such as DMSO, methanol, pyridine, and nitrobenzene.[3] While there is limited specific data on the stability of DDA in each of these solvents, for applications requiring the highest stability of the reduced (leuco) form, the use of anhydrous, deoxygenated aprotic solvents like DMSO or DMF under an inert atmosphere is recommended. Protic solvents like methanol may facilitate oxidation.

Question: How does pH affect the stability of this compound in solution?

Answer: For anthraquinone dyes in general, pH can significantly impact stability.[4][5] While specific data for DDA is scarce, it is known that extreme pH conditions can catalyze degradation. For aminoanthraquinones, acidic conditions can lead to protonation of the amino groups, potentially altering their stability and solubility.[6] It is recommended to maintain a neutral pH unless experimental conditions require otherwise, and to buffer the solution if necessary.

Question: My experiment requires heating a solution of this compound. What precautions should I take?

Answer: Heating can accelerate the oxidation of DDA to DAA.[7] If heating is necessary, it should be done under a strictly inert atmosphere (e.g., in a sealed vial under argon or nitrogen). The temperature should be kept as low as possible and the heating time minimized. It is advisable to perform a small-scale pilot experiment to assess the stability of DDA under your specific conditions.

Question: I am observing precipitation in my this compound solution. What could be the cause?

Answer: Precipitation could be due to several factors:

  • Supersaturation: The initial concentration may have exceeded the solubility limit in the chosen solvent at a given temperature.

  • Solvent Evaporation: Partial evaporation of the solvent will increase the concentration and may lead to precipitation.

  • Degradation: The degradation product, 1,4-diaminoanthraquinone (DAA), may have different solubility characteristics than DDA, causing it to precipitate.

  • Temperature Changes: A decrease in temperature can lower the solubility of the compound.

To troubleshoot, ensure your working concentration is within the known solubility limits and that the container is well-sealed. If degradation is suspected, analyze the precipitate and the supernatant separately.

Data Summary

Table 1: General Properties and Stability of this compound

PropertyValueSource
Appearance Dark greenish to brownish powder[3][8]
Molecular Formula C₁₄H₁₂N₂O₂[3][8][9]
Molecular Weight 240.26 g/mol [3][9]
Solubility Soluble in hot nitrobenzene, DMSO (slightly), Methanol (slightly). Insoluble in water.[1][2][3]
Primary Degradation Product 1,4-diaminoanthraquinone (DAA)[7][10]
Key Stability Concerns Oxidation by air, light, and heat.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution of this compound
  • Solvent Preparation: Use an anhydrous, high-purity grade solvent (e.g., DMSO). Deoxygenate the solvent by bubbling with a gentle stream of inert gas (argon or nitrogen) for at least 30 minutes.

  • Weighing: Weigh the required amount of solid this compound in a tared vial under an inert atmosphere if possible (e.g., in a glovebox).

  • Dissolution: Add the deoxygenated solvent to the vial containing the DDA. Cap the vial tightly and sonicate or vortex until the solid is completely dissolved.

  • Storage: Store the stock solution at -20°C under an inert atmosphere and protected from light. It is recommended to prepare fresh solutions for critical experiments.

Protocol 2: General Procedure for Monitoring the Stability of this compound in Solution by HPLC

This protocol outlines a general method. Specific parameters may need to be optimized for your equipment and experimental setup.

  • Sample Preparation:

    • Prepare a solution of this compound in the desired solvent at a known concentration.

    • Divide the solution into several amber HPLC vials to create aliquots for different time points.

    • Store the vials under the desired experimental conditions (e.g., specific temperature, light exposure).

  • HPLC Analysis:

    • At each time point, take one vial and inject an appropriate volume onto the HPLC system.

    • Suggested HPLC Conditions (starting point):

      • Column: C18 reverse-phase column.

      • Mobile Phase: A gradient of acetonitrile and water (with an optional acid modifier like 0.1% formic acid for better peak shape).

      • Flow Rate: 1.0 mL/min.

      • Detection: UV-Vis detector at the λmax of DDA and its expected degradation product, DAA.

      • Column Temperature: 30°C.

  • Data Analysis:

    • Identify the peaks corresponding to this compound and 1,4-diaminoanthraquinone based on their retention times (if standards are available) or by mass spectrometry.

    • Calculate the peak area for each compound at each time point.

    • Determine the percentage of the remaining this compound and the formation of 1,4-diaminoanthraquinone over time.

Visualizations

degradation_pathway DDA This compound (Leuco form) DAA 1,4-diaminoanthraquinone (Oxidized form) DDA->DAA Oxidation (O2, light, heat) Further_Degradation Further Degradation Products DAA->Further_Degradation Potential further degradation (e.g., ring cleavage)

Caption: Primary degradation pathway of this compound.

experimental_workflow cluster_prep Solution Preparation cluster_stability Stability Study cluster_analysis Analysis prep1 Weigh DDA prep3 Dissolve DDA in Solvent (under inert atmosphere) prep1->prep3 prep2 Deoxygenate Solvent prep2->prep3 study1 Store solution under defined conditions (T, light, pH) prep3->study1 study2 Sample at various time points study1->study2 analysis1 HPLC Analysis study2->analysis1 analysis2 Quantify DDA and Degradation Products analysis1->analysis2

Caption: General workflow for assessing the stability of DDA in solution.

troubleshooting_logic start Solution of DDA shows instability (e.g., color change) q1 Was the solvent deoxygenated and an inert atmosphere used? start->q1 ans1_no No q1->ans1_no No ans1_yes Yes q1->ans1_yes Yes sol1 Action: Prepare fresh solution using deoxygenated solvent and inert atmosphere. ans1_no->sol1 q2 Was the solution exposed to light or heat? ans1_yes->q2 ans2_yes Yes q2->ans2_yes Yes ans2_no No q2->ans2_no No sol2 Action: Protect solution from light and minimize exposure to high temperatures. ans2_yes->sol2 q3 What is the pH of the solution? ans2_no->q3 ans3_extreme Acidic or Basic q3->ans3_extreme Acidic/Basic ans3_neutral Neutral q3->ans3_neutral Neutral sol3 Action: Adjust pH to neutral and consider using a buffer. ans3_extreme->sol3 end Further investigation needed (e.g., solvent compatibility, contaminants) ans3_neutral->end

Caption: Troubleshooting logic for DDA solution instability.

References

troubleshooting low purity in 1,4-Diamino-2,3-dihydroanthraquinone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 1,4-Diamino-2,3-dihydroanthraquinone.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most prevalent method for synthesizing this compound is the reduction of 1,4-diaminoanthraquinone.[1][2] This reaction is typically carried out using a reducing agent such as sodium dithionite (Na₂S₂O₄).[1] Careful control of reaction parameters like temperature and pH is crucial for achieving high yield and purity.[1]

Q2: What are the primary causes of low purity in the synthesis of this compound?

Low purity in this synthesis is often attributed to two main factors:

  • Incomplete Reaction: Unreacted 1,4-diaminoanthraquinone starting material remaining in the final product.

  • Over-reduction: The product, this compound, can undergo further reduction, leading to byproducts. The formation of such byproducts is a known issue in reductions of anthraquinone derivatives.

Careful monitoring of the reaction and control over the stoichiometry of the reducing agent and reaction time are essential to minimize these impurities.[3]

Q3: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is an effective technique for monitoring the reaction's progress. By comparing the TLC profile of the reaction mixture to that of the starting material, you can determine the extent of conversion to the desired product. A common issue is the presence of multiple spots on the TLC plate, indicating a mixture of the starting material, the product, and potentially byproducts.

Q4: What are the expected appearances of the starting material and the product?

  • 1,4-diaminoanthraquinone (Starting Material): Typically a violet powder.

  • This compound (Product): Appears as a dark greenish to brownish powder.[1] A significant deviation from this color in the final product may indicate the presence of impurities.

Troubleshooting Guide

Low purity is a common challenge in the synthesis of this compound. This guide provides a systematic approach to identifying and resolving these issues.

Problem 1: Low Yield and Presence of Unreacted Starting Material

Symptoms:

  • The final product's color is more violet than the expected dark greenish-brown.

  • TLC analysis shows a significant spot corresponding to the Rf value of 1,4-diaminoanthraquinone.

  • The melting point of the product is broad and lower than the expected range (248-252 °C).

Potential Causes and Solutions:

Potential Cause Recommended Action
Insufficient Reducing Agent Increase the molar equivalents of sodium dithionite. It is advisable to add the reducing agent portion-wise to control the reaction rate.
Low Reaction Temperature Ensure the reaction temperature is maintained within the optimal range. The reduction of anthraquinones with sodium dithionite is often temperature-dependent.
Short Reaction Time Increase the reaction time and monitor the progress by TLC until the starting material spot is no longer prominent.
Poor Quality of Reducing Agent Sodium dithionite can degrade upon exposure to air and moisture. Use a fresh, high-quality batch of the reagent.
Problem 2: Presence of Unknown Impurities (Suspected Over-reduction)

Symptoms:

  • The final product has an off-color, possibly a lighter or different shade of brown.

  • TLC analysis reveals spots with Rf values lower than the product, in addition to the product spot.

  • The isolated product has a greasy or oily consistency.

Potential Causes and Solutions:

Potential Cause Recommended Action
Excess Reducing Agent Carefully control the stoichiometry of sodium dithionite. Use the minimum amount required for complete conversion of the starting material.
Prolonged Reaction Time Monitor the reaction closely by TLC and stop the reaction as soon as the starting material is consumed to prevent further reduction of the product.
High Reaction Temperature Over-reduction can be favored at higher temperatures. Conduct the reaction at the lower end of the effective temperature range.

Experimental Protocols

Synthesis of this compound

This protocol is a general guideline based on the reduction of 1,4-diaminoanthraquinone with sodium dithionite.

Materials:

  • 1,4-diaminoanthraquinone

  • Sodium dithionite (Na₂S₂O₄)

  • Sodium hydroxide (NaOH) solution

  • Water

  • Organic solvent (e.g., a mixture of water and a polar aprotic solvent like DMF or DMSO)

Procedure:

  • Suspend 1,4-diaminoanthraquinone in an appropriate solvent system in a reaction flask.

  • Heat the suspension to the desired reaction temperature (typically in the range of 50-80 °C) with stirring.

  • Prepare a solution of sodium dithionite in water, and in some cases, with a base like sodium hydroxide to maintain a basic pH.

  • Add the sodium dithionite solution to the reaction mixture dropwise over a period of time.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete (indicated by the disappearance of the starting material spot on TLC), cool the reaction mixture.

  • Isolate the crude product by filtration.

  • Wash the product with water to remove inorganic salts.

  • Dry the product under vacuum.

Thin-Layer Chromatography (TLC) Analysis

Procedure:

  • Prepare a TLC chamber with a suitable eluent. A starting point for a solvent system could be a mixture of a non-polar solvent like hexanes or toluene and a polar solvent like ethyl acetate or acetone. The ratio should be optimized to achieve good separation (Rf values between 0.2 and 0.8).

  • Dissolve small amounts of the starting material, the reaction mixture, and the purified product in a suitable solvent (e.g., acetone or chloroform).

  • Spot the samples on a silica gel TLC plate.

  • Develop the plate in the TLC chamber.

  • Visualize the spots under UV light (254 nm and/or 365 nm). 1,4-diaminoanthraquinone and its derivatives are typically UV-active.

Purification by Recrystallization

Procedure:

  • Select a suitable solvent or solvent mixture. The ideal solvent will dissolve the crude product at an elevated temperature but not at room temperature, while the impurities remain soluble at room temperature. Potential solvents include ethanol, methanol, or mixtures containing dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Dissolve the crude this compound in the minimum amount of the hot solvent.

  • If there are insoluble impurities, perform a hot filtration.

  • Allow the solution to cool slowly to room temperature to induce crystallization.

  • Cool the mixture further in an ice bath to maximize the yield of the crystals.

  • Collect the purified crystals by filtration.

  • Wash the crystals with a small amount of the cold solvent.

  • Dry the crystals under vacuum.

Data Presentation

Table 1: Physical Properties of Key Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )AppearanceMelting Point (°C)
1,4-diaminoanthraquinoneC₁₄H₁₀N₂O₂238.24Violet powder268-270
This compoundC₁₄H₁₂N₂O₂240.26Dark greenish-brown powder248-252

Table 2: Troubleshooting Summary

Observed Problem Primary Suspected Cause Key Diagnostic Tool Primary Corrective Action
Low Purity with Violet HueIncomplete ReactionTLC (persistent starting material spot)Increase reducing agent/reaction time/temperature
Low Purity with Off-ColorOver-reductionTLC (spots with lower Rf than product)Decrease reducing agent/reaction time/temperature
Broad Melting PointPresence of ImpuritiesMelting Point ApparatusRecrystallization

Visualizations

G Troubleshooting Low Purity in Synthesis cluster_synthesis Synthesis Workflow cluster_analysis Purity Analysis cluster_troubleshooting Troubleshooting start Start Synthesis: Reduction of 1,4-diaminoanthraquinone reaction Reaction with Sodium Dithionite start->reaction workup Work-up and Isolation reaction->workup crude_product Crude Product workup->crude_product tlc TLC Analysis crude_product->tlc mp Melting Point Analysis crude_product->mp purity_check Purity Acceptable? tlc->purity_check mp->purity_check incomplete Incomplete Reaction: - Violet color - SM spot on TLC purity_check->incomplete No over_reduced Over-reduction: - Off-color - Low Rf spots on TLC purity_check->over_reduced No purify Purification: Recrystallization purity_check->purify Minor Impurities adjust_incomplete Adjust Reaction: - More Na2S2O4 - Increase time/temp incomplete->adjust_incomplete adjust_over_reduced Adjust Reaction: - Less Na2S2O4 - Decrease time/temp over_reduced->adjust_over_reduced adjust_incomplete->reaction adjust_over_reduced->reaction final_product final_product purify->final_product Pure Product

Caption: Troubleshooting workflow for low purity in this compound synthesis.

G Reaction Pathway and Potential Side Reaction SM 1,4-diaminoanthraquinone (Starting Material) Product This compound (Desired Product) SM->Product Reduction (Na2S2O4) Byproduct Over-reduced Species (Impurity) Product->Byproduct Further Reduction (Excess Na2S2O4)

Caption: Desired reaction pathway and potential over-reduction side reaction.

References

Technical Support Center: Photodegradation of 1,4-Diamino-2,3-dihydroanthraquinone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 1,4-Diamino-2,3-dihydroanthraquinone. The information is designed to address common issues encountered during experiments involving this compound's sensitivity to light.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its photostability a concern?

This compound, also known as leuco-1,4-diaminoanthraquinone, is an anthraquinone derivative.[1] Its structure contains chromophores that can absorb light, making it susceptible to photodegradation. This light-induced breakdown can alter its chemical properties, leading to loss of function, formation of impurities, and potentially toxic byproducts. For instance, it is known to be susceptible to oxidation to form 1,4-diaminoanthraquinone. Therefore, understanding and preventing its photodegradation is critical for ensuring the accuracy and reproducibility of experimental results.

Q2: What are the likely mechanisms of photodegradation for this compound?

While specific studies on this compound are limited, the photodegradation of anthraquinone dyes generally proceeds through two primary mechanisms:

  • Photolysis: Direct absorption of photons by the dye molecule, leading to an excited state. This excited molecule can then undergo various reactions, such as hydrogen abstraction from the surrounding medium or reaction with oxygen, leading to its decomposition. For many anthraquinone dyes, the primary photochemical reaction involves an excited n-π* triplet state.[2]

  • Photocatalysis: In the presence of semiconductor materials (e.g., TiO₂, ZnO) and a light source, reactive oxygen species (ROS) like hydroxyl radicals (•OH) and superoxide anions (O₂•⁻) are generated.[3] These highly reactive species can then attack and degrade the dye molecule.

Q3: What are the typical signs of photodegradation in my experiments?

Common indicators of photodegradation include:

  • Color Change: A noticeable fading or change in the color of your solution.

  • Inconsistent Results: High variability in measurements between identical experiments conducted at different times or under slightly different lighting conditions.

  • Appearance of New Peaks: In analytical techniques like HPLC or GC-MS, the emergence of new peaks corresponding to degradation products.

  • Loss of Activity: For experiments measuring a specific biological or chemical activity, a decrease in the expected effect over time.

Q4: How can I prevent or minimize the photodegradation of this compound?

Several strategies can be employed to enhance the photostability of your compound during experiments:

  • Light Exclusion: The most straightforward method is to protect the compound from light. Use amber-colored glassware or vials, or wrap containers in aluminum foil. Conduct experimental manipulations in a darkened room or under red light conditions where possible.

  • Solvent Choice: The solvent can influence the rate of photodegradation. The primary photochemical reaction for some anthraquinone dyes involves hydrogen abstraction from the solvent.[2] Consider using solvents that are less prone to hydrogen donation.

  • Control of Atmosphere: The presence of oxygen can either accelerate or retard dye fading depending on the specific reaction pathway.[2] If oxidative degradation is a concern, deoxygenating your solutions by purging with an inert gas like nitrogen or argon can be beneficial.

  • Use of Stabilizers:

    • Antioxidants: For degradation pathways involving oxidation, the addition of antioxidants can help to quench reactive species.

    • Supramolecular Encapsulation: A novel strategy involves encapsulating the dye molecule within nanovesicles, which has been shown to significantly decrease the photodegradation rates of anthraquinone-type dyes.[4][5]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Rapid color fading of the solution upon exposure to ambient light. High sensitivity of this compound to photodegradation.Immediately protect the solution from light using amber vials or by wrapping the container in aluminum foil. Prepare fresh solutions immediately before use and minimize exposure time to light.
Inconsistent analytical results (e.g., varying peak areas in HPLC). Partial degradation of the compound during sample preparation or analysis.Ensure all steps of sample preparation, handling, and storage are performed under light-protected conditions. Use a light-shielded autosampler if available.
Appearance of unexpected peaks in chromatograms or mass spectra. Formation of photodegradation products.Characterize the degradation products using techniques like GC-MS or LC-MS to understand the degradation pathway. Implement stricter light-exclusion protocols to prevent their formation.
Low or no biological/chemical activity observed. The active compound has degraded due to light exposure.Verify the integrity of the stock solution and freshly prepared samples by re-analyzing their concentration and purity. Ensure that all experimental steps, including incubation, are performed in the dark.

Experimental Protocols

Protocol 1: Assessing the Photostability of this compound

Objective: To quantify the rate of photodegradation under specific light conditions.

Methodology:

  • Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol, acetonitrile) in a light-protected container. From this, prepare experimental solutions of a known concentration in transparent vials.

  • Control Sample: Wrap one vial completely in aluminum foil to serve as a dark control.

  • Light Exposure: Place the unwrapped vials and the dark control in a photostability chamber or at a fixed distance from a specific light source (e.g., a UV lamp or a solar simulator).

  • Sampling: At predetermined time intervals (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot from each vial.

  • Analysis: Analyze the concentration of the remaining this compound in each sample using a suitable analytical method, such as UV-Vis spectrophotometry (monitoring the absorbance at its λmax) or HPLC.

  • Data Analysis: Plot the concentration of the compound as a function of time for both the light-exposed and dark control samples. Calculate the degradation rate constant and the half-life of the compound under the specific light conditions.

Protocol 2: Differentiating Between Photolysis and Photocatalysis

Objective: To determine if photodegradation is primarily due to direct light absorption (photolysis) or mediated by a photocatalyst.

Methodology:

  • Prepare Three Sets of Solutions:

    • Set A (Photocatalysis): Solution of this compound with a photocatalyst (e.g., TiO₂).

    • Set B (Photolysis): Solution of this compound without the photocatalyst.

    • Set C (Adsorption Control): Solution of this compound with the photocatalyst, kept in complete darkness.

  • Experiment Execution:

    • Stir Set C in the dark for the duration of the experiment to measure any loss of the compound due to adsorption onto the photocatalyst.

    • Expose Sets A and B to the same light source for the same duration.

  • Analysis: At regular intervals, measure the concentration of the compound in all three sets.

  • Interpretation:

    • The concentration decrease in Set C indicates loss due to adsorption.

    • The concentration decrease in Set B (corrected for any minor temperature effects by comparing to a dark control of its own if necessary) is due to photolysis.

    • The concentration decrease in Set A, after correcting for adsorption (from Set C), represents the combined effect of photolysis and photocatalysis. The difference between the degradation in Set A and Set B indicates the contribution of photocatalysis.

Visualizations

General Photodegradation Workflow

G cluster_prep Sample Preparation cluster_exp Experiment cluster_analysis Analysis stock Stock Solution (Light Protected) exp_sol Experimental Solution (Known Concentration) stock->exp_sol light_exp Light Exposure exp_sol->light_exp dark_control Dark Control exp_sol->dark_control sampling Time-Based Sampling light_exp->sampling dark_control->sampling measurement Concentration Measurement (e.g., HPLC, UV-Vis) sampling->measurement data_analysis Data Analysis (Degradation Kinetics) measurement->data_analysis end Photostability Assessment data_analysis->end Results

Caption: Experimental workflow for assessing the photostability of a compound.

Conceptual Pathways of Photodegradation

G cluster_direct Photolysis cluster_indirect Photocatalysis compound 1,4-Diamino-2,3- dihydroanthraquinone excited Excited State (Molecule*) compound->excited Light (hν) products2 Degradation Products compound->products2 Oxidation by ROS products1 Degradation Products excited->products1 Reaction with Solvent/O₂ catalyst Photocatalyst (e.g., TiO₂) ros Reactive Oxygen Species (ROS) catalyst->ros Light (hν)

Caption: Conceptual mechanisms of photodegradation: photolysis and photocatalysis.

References

Technical Support Center: 1,4-Diamino-2,3-dihydroanthraquinone Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during the synthesis and scale-up of 1,4-Diamino-2,3-dihydroanthraquinone (also known as leuco-1,4-diaminoanthraquinone or Solvent Violet 47).

Troubleshooting Guide

This guide provides solutions to common problems encountered during the production of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low Reaction Yield Incomplete reduction of the starting material (1,4-diaminoanthraquinone).- Increase the molar ratio of the reducing agent (e.g., sodium dithionite). - Optimize the reaction temperature and time. Ensure the temperature is maintained within the optimal range to facilitate the reduction without causing degradation. - Ensure the pH of the reaction mixture is within the optimal basic range (pH 8-9) for the reducing agent to be effective.[1] - Use a co-solvent system (e.g., water-organic solvent) to improve the solubility of the starting material.
Over-reduction of the anthraquinone core.- Carefully control the amount of reducing agent and the reaction time. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[2]
Degradation of the product due to harsh reaction conditions.- Avoid excessively high temperatures or prolonged reaction times. - Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Impurity Formation Oxidation of the product back to 1,4-diaminoanthraquinone.- Handle the product under an inert atmosphere as much as possible. - Use antioxidants during workup and storage. - Store the final product in a cool, dark place under an inert atmosphere.[3]
Formation of by-products from side reactions.- Control the reaction temperature to minimize side reactions. - Ensure the purity of the starting materials and solvents.
Residual starting material.- Optimize the reaction conditions (time, temperature, stoichiometry) to drive the reaction to completion. - Purify the crude product using recrystallization or column chromatography.
Poor Product Quality (Color, Purity) Presence of colored impurities.- Purify the product by washing with appropriate solvents (e.g., methanol, ethanol, water) to remove soluble impurities.[4] - Recrystallize the product from a suitable solvent system.
Inconsistent particle size affecting dissolution or formulation.- Control the crystallization process (e.g., cooling rate, solvent system) to obtain a consistent particle size. - Consider milling or grinding the final product, if appropriate for the intended application.
Scale-up Issues Poor heat transfer in larger reactors leading to localized overheating and side reactions.- Use a reactor with efficient agitation and a well-designed cooling system. - Consider a semi-batch or continuous process for better heat management.
Difficulty in handling and filtering the product slurry.- Optimize the solid-liquid ratio in the reaction mixture. - Use appropriate filtration equipment for the scale of production (e.g., filter press, centrifuge).
Product deposition on reactor walls.- Select a solvent system where the product has moderate solubility at the reaction temperature to prevent precipitation on hot surfaces. - Ensure good agitation to keep the product suspended.

Frequently Asked Questions (FAQs)

Synthesis and Reaction Conditions

  • Q1: What is the most common method for synthesizing this compound? A1: The most common laboratory and industrial method is the reduction of 1,4-diaminoanthraquinone using a reducing agent such as sodium dithionite (sodium hydrosulfite).[5]

  • Q2: What are the critical reaction parameters to control during the synthesis? A2: Careful control of reaction temperature, pH, and stoichiometry of the reducing agent is crucial to ensure high yield and purity. The reaction is typically carried out in a basic medium (pH 8-9) to ensure the effectiveness of sodium dithionite.[1]

  • Q3: What are the potential side reactions to be aware of? A3: The primary side reaction is the over-reduction of the anthraquinone nucleus, which can lead to the formation of undesired by-products. Additionally, the starting material or product can degrade under harsh conditions (e.g., high temperature, extreme pH).

Purification and Purity

  • Q4: How can the purity of this compound be assessed? A4: High-Performance Liquid Chromatography (HPLC) is the most reliable method for determining the purity and identifying impurities in anthraquinone dyes.[6] Thin Layer Chromatography (TLC) can be used for rapid, qualitative monitoring of the reaction progress.[2]

  • Q5: What are the common impurities found in the final product? A5: The most common impurity is the starting material, 1,4-diaminoanthraquinone, due to incomplete reaction or re-oxidation of the product. Other potential impurities include by-products from over-reduction and residual solvents.

  • Q6: What are the recommended purification methods? A6: The crude product can be purified by washing with solvents such as formamide, methanol, and water to remove unreacted starting materials and other soluble impurities.[4] Recrystallization from a suitable solvent is also an effective purification technique.

Stability and Storage

  • Q7: How stable is this compound? A7: The compound is sensitive to oxidation and can revert to 1,4-diaminoanthraquinone, especially when exposed to air.[7] It is also sensitive to light and should be protected from prolonged exposure.

  • Q8: What are the optimal storage conditions for this compound? A8: The product should be stored in a cool, dark, and dry place under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.[3]

Data Presentation

Table 1: Impact of Reaction Parameters on Yield and Purity (Illustrative Data)

ParameterCondition ACondition BCondition C
Temperature 50°C70°C90°C
Yield (%) 859288
Purity (%) 959893
Key Impurity (1,4-diaminoanthraquinone, %) 41.56
Notes Lower temperature leads to a slower reaction but higher purity.Optimal temperature for a balance of high yield and purity.Higher temperature increases the reaction rate but may lead to some product degradation.

Table 2: Common Solvents for Synthesis and Purification

SolventApplicationRationale
Water Reaction medium (often with a co-solvent)Inexpensive and environmentally friendly.
Ethanol/Methanol Purification (washing)Good for removing certain organic impurities.
Formamide/N-Methylformamide Reaction medium/PurificationHigh boiling point and good solvating power for anthraquinone derivatives.[4]
Pyridine Reaction mediumCan act as a basic catalyst and solvent.
Nitrobenzene Reaction medium (for oxidation of the leuco compound)Can serve as both a solvent and an oxidizing agent.[8]

Experimental Protocols

1. Laboratory Scale Synthesis of this compound

  • Materials:

    • 1,4-diaminoanthraquinone

    • Sodium dithionite (Na₂S₂O₄)

    • Sodium bicarbonate (NaHCO₃)

    • Deionized water

    • Ethanol

    • Nitrogen or Argon gas

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, add 1,4-diaminoanthraquinone and deionized water.

    • Purge the flask with nitrogen for 15-20 minutes to remove any oxygen.

    • Heat the suspension to 60-70°C with stirring.

    • In a separate beaker, prepare a solution of sodium dithionite and sodium bicarbonate in deionized water.

    • Slowly add the sodium dithionite solution to the stirred suspension of 1,4-diaminoanthraquinone under a nitrogen atmosphere.

    • Maintain the reaction temperature at 70-80°C and continue stirring for 2-3 hours. Monitor the reaction progress by TLC.

    • Once the reaction is complete (disappearance of the starting material spot on TLC), cool the reaction mixture to room temperature.

    • Filter the solid product under a nitrogen blanket to minimize re-oxidation.

    • Wash the filter cake with deoxygenated water and then with ethanol.

    • Dry the product under vacuum at a low temperature (e.g., 40-50°C).

2. Pilot Plant Scale Synthesis Considerations

  • Reactor: A glass-lined or stainless steel reactor with good agitation and temperature control is recommended. The reactor should be equipped with a nitrogen purging system.

  • Reagent Addition: For larger scale, the sodium dithionite solution should be added subsurface to ensure good mixing and to avoid localized high concentrations.

  • Heat Management: The reduction reaction can be exothermic. A robust cooling system is necessary to maintain the desired reaction temperature.

  • Filtration and Drying: A filter press or a centrifuge can be used for solid-liquid separation. The product should be dried in a vacuum oven with a nitrogen purge.

  • Safety: Sodium dithionite can decompose exothermically in the presence of water and air.[9] Ensure adequate ventilation and follow all safety protocols for handling this reagent.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_qc Quality Control start Start: 1,4-Diaminoanthraquinone reduction Reduction with Sodium Dithionite start->reduction workup Workup: Cooling & Filtration reduction->workup washing Washing with Solvents workup->washing drying Drying under Vacuum washing->drying analysis Purity Analysis (HPLC, TLC) drying->analysis end Final Product: This compound analysis->end

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions start Low Yield Observed incomplete_reaction Incomplete Reaction start->incomplete_reaction over_reduction Over-reduction start->over_reduction degradation Product Degradation start->degradation optimize_conditions Optimize Reaction: - Temp, Time - Stoichiometry incomplete_reaction->optimize_conditions control_reductant Control Reducing Agent Amount over_reduction->control_reductant mild_conditions Use Milder Conditions degradation->mild_conditions

Caption: Troubleshooting decision tree for addressing low reaction yield.

References

Technical Support Center: Stability of 1,4-Diamino-2,3-dihydroanthraquinone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information and guidance on the stability of 1,4-Diamino-2,3-dihydroanthraquinone (DDA) with a focus on the effects of pH. Understanding the stability profile of DDA is critical for its handling, formulation, and application in various research and development settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound (DDA) and what are its common applications?

A1: this compound, also known as Solvent Violet 47, is an anthraquinone-based dye intermediate.[1] It possesses a molecular formula of C₁₄H₁₂N₂O₂ and a molecular weight of approximately 240.26 g/mol .[1] Typically, it appears as a violet-brown or dark greenish-brown solid. DDA is primarily used in the synthesis of other dyes and pigments, contributing to a range of violet and purple colors for textiles, inks, and plastics.[1]

Q2: What is the general stability of anthraquinone dyes to pH?

A2: Anthraquinone dyes are generally recognized for their good stability under both acidic and alkaline conditions. However, extreme pH values can lead to the degradation of these compounds. The rate and pathway of degradation are highly dependent on the specific structure of the dye and the exact pH of the solution.

Q3: How does pH specifically affect the stability of this compound (DDA)?

A3: While specific quantitative data for DDA is limited in publicly available literature, studies on structurally similar anthraquinone derivatives provide insights. For instance, aloin, another anthraquinone compound, demonstrates greater stability at an acidic pH of 3.5 compared to a near-neutral pH of 6.7, where significant degradation is observed. It is known that the synthesis of DDA itself requires careful pH control to ensure high yield and purity, suggesting its susceptibility to pH variations.[1] Generally, very low or very high pH can lead to the hydrolysis of functional groups and cleavage of the anthraquinone ring.

Q4: What are the likely degradation products of DDA under different pH conditions?

A4: The primary degradation pathway for DDA, especially in the presence of air, is oxidation to 1,4-diaminoanthraquinone (DAA).[2] Under forced degradation conditions (e.g., strong acid or base), hydrolysis of the amino groups and cleavage of the anthraquinone structure can occur. A common degradation product identified from the breakdown of other anthraquinone dyes is phthalic acid.

Troubleshooting Guide

Issue EncounteredPossible CauseRecommended Action
Unexpected color change of DDA solution over time. pH of the solution may be unstable or drifting into a range that promotes degradation. Oxidation of DDA to 1,4-diaminoanthraquinone (DAA).Measure and buffer the pH of your solution to maintain it within a stable range. For applications sensitive to oxidation, consider working under an inert atmosphere (e.g., nitrogen or argon).
Loss of compound purity or appearance of new peaks in HPLC analysis. Degradation of DDA due to acidic or alkaline conditions in the experimental setup or mobile phase.Ensure the pH of all solvents and buffers used in your experiment and HPLC mobile phase are compatible with the stability of DDA. Refer to the recommended experimental protocols for stability testing.
Inconsistent experimental results. Variability in the pH of stock solutions or reaction mixtures.Prepare fresh solutions and verify the pH immediately before each experiment. Use calibrated pH meters and high-quality buffer reagents.

Experimental Protocols

Protocol for Forced Degradation Study of DDA under Acidic and Basic Conditions

This protocol outlines a general procedure for investigating the stability of DDA in acidic and basic solutions.

1. Materials:

  • This compound (DDA)

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Methanol or Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • Volumetric flasks

  • Pipettes

  • HPLC system with a UV-Vis detector

2. Stock Solution Preparation:

  • Prepare a stock solution of DDA (e.g., 1 mg/mL) in a suitable organic solvent like methanol or acetonitrile.

3. Acidic Degradation:

  • In separate volumetric flasks, add a known volume of the DDA stock solution.

  • Add an equal volume of 0.1 M HCl to one flask and 1 M HCl to another.

  • Dilute to the final volume with a 50:50 mixture of the organic solvent and the respective acid solution.

  • Incubate the solutions at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).

  • At each time point, withdraw an aliquot, neutralize it with the corresponding molar equivalent of NaOH, and dilute with the mobile phase for HPLC analysis.

4. Basic Degradation:

  • Follow the same procedure as for acidic degradation, but use 0.1 M NaOH and 1 M NaOH solutions.

  • Neutralize the aliquots with the corresponding molar equivalent of HCl before HPLC analysis.

5. Control Sample:

  • Prepare a control sample by diluting the DDA stock solution with the organic solvent and water (50:50) without any acid or base.

  • Keep the control sample under the same temperature conditions.

6. HPLC Analysis:

  • Analyze the samples using a stability-indicating HPLC method. An example of a starting method for related compounds involves a C18 column and a mobile phase of acetonitrile and a buffered aqueous solution.[3]

  • Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of DDA.

Diagram of Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis dda_stock DDA Stock Solution (1 mg/mL in MeOH/ACN) acid Acidic Condition (0.1M & 1M HCl, 60°C) dda_stock->acid Incubate base Alkaline Condition (0.1M & 1M NaOH, 60°C) dda_stock->base Incubate control Control (Solvent, 60°C) dda_stock->control Incubate sampling Sampling at Time Points acid->sampling base->sampling control->sampling neutralization Neutralization sampling->neutralization hplc HPLC Analysis neutralization->hplc data Data Interpretation (Degradation %) hplc->data

Caption: Workflow for pH-dependent forced degradation study of DDA.

Data Presentation

The following table structure is recommended for summarizing the quantitative data obtained from the forced degradation studies.

Table 1: Stability of this compound (DDA) under Acidic Conditions at 60°C

Time (hours)% DDA Remaining (0.1 M HCl)% DDA Remaining (1 M HCl)Major Degradation Products (Retention Time)
0100100-
2
4
8
24

Table 2: Stability of this compound (DDA) under Alkaline Conditions at 60°C

Time (hours)% DDA Remaining (0.1 M NaOH)% DDA Remaining (1 M NaOH)Major Degradation Products (Retention Time)
0100100-
2
4
8
24

Signaling Pathways and Degradation Mechanisms

The degradation of DDA under varying pH conditions can be visualized as follows:

degradation_pathway cluster_acid Acidic Conditions (H+) cluster_base Alkaline Conditions (OH-) cluster_oxidation Oxidation (Air/O2) DDA This compound (DDA) hydrolysis_acid Hydrolysis of Amino Groups DDA->hydrolysis_acid Degradation hydrolysis_base Hydrolysis of Amino Groups DDA->hydrolysis_base Degradation DAA 1,4-Diaminoanthraquinone (DAA) DDA->DAA Oxidation ring_cleavage_acid Ring Cleavage hydrolysis_acid->ring_cleavage_acid phthalic_acid_acid Phthalic Acid & Other Products ring_cleavage_acid->phthalic_acid_acid ring_cleavage_base Ring Cleavage hydrolysis_base->ring_cleavage_base phthalic_acid_base Phthalic Acid & Other Products ring_cleavage_base->phthalic_acid_base

References

Technical Support Center: Purification of Crude 1,4-Diamino-2,3-dihydroanthraquinone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 1,4-Diamino-2,3-dihydroanthraquinone.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of crude this compound.

Issue 1: The crude product has a brownish or greenish tint, and the final product purity is low.

  • Possible Cause: The most common impurity is the starting material or the oxidized form, 1,4-diaminoanthraquinone, which is a violet-brown solid.[1][2] The presence of this impurity will affect the color and purity of the final product. Other colored by-products from the synthesis may also be present.

  • Solution 1: Recrystallization:

    • Solvent Selection: Based on the solubility of related compounds, a mixed solvent system of ethanol and water can be effective.[1] For compounds with aryl substituents, Dimethyl Sulfoxide (DMSO) is a suitable alternative.[1] this compound is also soluble in hot nitrobenzene.[2][3]

    • Procedure: A detailed protocol for recrystallization is provided in the Experimental Protocols section.

  • Solution 2: Column Chromatography:

    • Stationary Phase: Silica gel is a common choice for the purification of anthraquinone derivatives.[1]

    • Mobile Phase: A non-polar/polar solvent system should be used. For related compounds, a mixture of hexanes and ethyl acetate has been shown to be effective.[1] A gradient elution may be necessary to separate the desired product from closely related impurities.

Issue 2: Oiling out during recrystallization.

  • Possible Cause: The compound is melting in the solvent at the boiling point before it dissolves, or the solution is too concentrated.

  • Solution:

    • Add a small amount of additional hot solvent to the mixture to ensure the compound fully dissolves.

    • If oiling persists, consider switching to a solvent with a lower boiling point or a solvent in which the compound has slightly lower solubility at elevated temperatures.

    • Ensure a slow cooling rate to allow for proper crystal formation.

Issue 3: Poor recovery of the product after recrystallization.

  • Possible Cause:

    • Too much solvent was used, leading to a significant amount of the product remaining in the mother liquor.

    • The cooling process was too rapid, leading to the formation of fine crystals that are difficult to filter.

    • The product is significantly soluble in the cold recrystallization solvent.

  • Solution:

    • Use the minimum amount of hot solvent necessary to fully dissolve the crude product.

    • Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize precipitation.

    • To recover product from the mother liquor, a portion of the solvent can be evaporated and a second crop of crystals can be collected.

Issue 4: Streaking or poor separation on the TLC plate.

  • Possible Cause:

    • The spotting sample is too concentrated.

    • The chosen solvent system is not optimal for separation.

    • The compound is interacting too strongly with the silica gel.

  • Solution:

    • Dilute the sample before spotting it on the TLC plate.

    • Experiment with different solvent systems. For anthraquinones, mixtures of a non-polar solvent (like hexanes or toluene) and a polar solvent (like ethyl acetate or acetone) are often effective.

    • Adding a small amount of a modifying agent, such as acetic acid or triethylamine, to the eluent can improve the separation of basic or acidic compounds, respectively.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my crude this compound?

A1: The most probable impurity is the unreacted starting material or the oxidized product, 1,4-diaminoanthraquinone.[2][4] This is due to the synthesis method, which involves the reduction of 1,4-diaminoanthraquinone.[2][4] The dihydro form is also susceptible to oxidation back to the anthraquinone. Other potential impurities include by-products from the reduction reaction.

Q2: How can I monitor the progress of the purification?

A2: Thin-Layer Chromatography (TLC) is an effective method for monitoring the purification process.[1][5] By comparing the crude mixture, the purified fractions, and a reference standard (if available) on a TLC plate, you can assess the removal of impurities. High-Performance Liquid Chromatography (HPLC) can be used for a more quantitative assessment of purity.[6]

Q3: What is a good starting solvent system for column chromatography?

A3: For anthraquinone derivatives, a good starting point for column chromatography on silica gel is a mixture of a non-polar solvent and a polar solvent. Based on protocols for similar compounds, a mixture of hexanes and ethyl acetate (e.g., in a 9:1 or 4:1 ratio) is a reasonable starting point.[1] The polarity of the eluent can be gradually increased by increasing the proportion of ethyl acetate to achieve optimal separation.

Q4: My purified product is still not pure enough. What should I do?

A4: If a single purification step is insufficient, a combination of methods can be employed. For example, after an initial recrystallization, the resulting material can be further purified by column chromatography.[1] It is also important to ensure that the solvents used for purification are of high purity, as impurities in the solvent can contaminate your final product.

Data Presentation

Table 1: Representative Purity and Yield Data for Purification of a Related Compound (1,4-diamino-2,3-dicyanoanthraquinone)

Purification StepInitial Purity (%)Final Purity (%)Yield (%)Reference
RecrystallizationNot Specified93.087.7[7]
RecrystallizationNot Specified95.588.3[7]
RecrystallizationNot Specified87.593.7[7]

Note: This data is for a structurally related compound and is provided as a general guide. Actual results for this compound may vary.

Experimental Protocols

Protocol 1: Recrystallization from Ethanol/Water

  • Dissolution: In a fume hood, suspend the crude this compound in a minimal amount of ethanol in an Erlenmeyer flask.

  • Heating: Gently heat the mixture on a hot plate with stirring until the solid dissolves completely.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Addition of Anti-solvent: While the ethanol solution is still hot, add hot water dropwise until the solution becomes slightly turbid.

  • Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold ethanol-water mixture.

  • Drying: Dry the purified crystals in a vacuum oven at a low temperature to avoid decomposition.

Protocol 2: Purification by Silica Gel Column Chromatography

  • Column Packing: Prepare a silica gel column using a slurry of silica gel in a non-polar solvent (e.g., hexanes).

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dry silica gel onto the top of the column.

  • Elution: Begin eluting the column with a low-polarity solvent mixture (e.g., 95:5 hexanes:ethyl acetate).

  • Gradient Elution: Gradually increase the polarity of the eluent by increasing the percentage of ethyl acetate.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

  • Drying: Dry the purified product under high vacuum.

Visualizations

experimental_workflow crude Crude Product dissolve Dissolve in Minimal Hot Ethanol crude->dissolve hot_filtration Hot Filtration (Optional) dissolve->hot_filtration add_water Add Hot Water (Anti-solvent) hot_filtration->add_water Clear Solution cool Slow Cooling & Ice Bath add_water->cool filter_dry Vacuum Filtration & Drying cool->filter_dry pure Pure Crystals filter_dry->pure

Caption: Recrystallization workflow for the purification of this compound.

Caption: Logical workflow for troubleshooting low purity issues.

References

Technical Support Center: Minimizing Byproduct Formation in Anthraquinone Reduction Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing anthraquinone reduction reactions. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common classes of byproducts in anthraquinone reduction reactions?

A1: The most common byproducts depend on the reducing agent and reaction conditions used. Key classes include:

  • Anthrones and Anthranols: Formed by the partial reduction of one carbonyl group. These exist as tautomers.[1]

  • Hydroquinones (Anthrahydroquinones): The desired product in many reductions, resulting from the two-electron reduction of both carbonyl groups.

  • Over-reduced Species: Further reduction of the aromatic system can lead to tetrahydroanthraquinone derivatives, especially during catalytic hydrogenation.[2][3] In harsh conditions, complete reduction to anthracene can occur.[4]

  • Degradation Products: In processes like the industrial production of hydrogen peroxide, side reactions can lead to the formation of inactive byproducts that accumulate in the reaction mixture.[3][5]

  • Isomeric Products: In the reduction of substituted anthraquinones, the regioselectivity can be influenced by the nature of the substituent and the reducing system, leading to mixtures of isomers.[6]

Q2: How can I monitor the progress of my anthraquinone reduction reaction and detect byproducts?

A2: Thin Layer Chromatography (TLC) is a rapid and effective method for monitoring reaction progress. Multiple spots on a TLC plate indicate a mixture of compounds, which could include the starting material, the desired product, and various byproducts.[7] For more detailed analysis and quantification, High-Performance Liquid Chromatography (HPLC) is the most reliable and widely used technique.[8] HPLC can separate and quantify the desired product and various byproducts, such as phthalic acid, benzoic acid, and other degradation products.[8] For structural elucidation of unknown byproducts, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential.[9][10]

Q3: What is the most suitable solvent for my anthraquinone reduction?

A3: The choice of solvent can significantly impact the reaction's selectivity and rate. For catalytic hydrogenations, a mixture of nonpolar and polar solvents is often used.[2] For reductions with metal hydrides like sodium borohydride, alcoholic solvents such as methanol or ethanol are common.[11] Reductions using tin and hydrochloric acid are typically carried out in glacial acetic acid.[12] The solvent can also influence side reactions; for example, the choice of solvent can affect the tautomeric equilibrium between hydroquinone and oxanthrone, which in turn influences the formation of degradation products.[3]

Q4: My purified product has a broad melting point and an "off" color. What does this indicate?

A4: A broad or depressed melting point is a classic indicator of impurities.[7] Similarly, an unexpected color can be due to the presence of unreacted starting materials, isomeric byproducts, or even residual metal ions from the reagents.[7] For example, residual chromium(III) ions from an oxidation step to prepare the anthraquinone can impart a greenish tint.[7] Thorough purification by methods such as recrystallization or column chromatography is necessary to remove these impurities.

Troubleshooting Guides

Issue 1: Low Yield of the Desired Hydroquinone Product
Potential Cause Troubleshooting Steps
Incomplete Reaction Monitor the reaction by TLC until the starting material spot disappears. Ensure sufficient reaction time.
Over-reduction Reduce the reaction temperature, decrease the amount of reducing agent, or shorten the reaction time. For catalytic hydrogenation, consider a less active catalyst or lower hydrogen pressure.
Degradation of Product Some hydroquinones are sensitive to air oxidation. Perform the reaction and workup under an inert atmosphere (e.g., nitrogen or argon).
Poor Quality of Starting Materials Ensure the purity of the starting anthraquinone and the reducing agent. Impurities can interfere with the reaction.
Product Loss During Workup The hydroquinone product may have some solubility in the aqueous layer during extraction. Check all aqueous layers by TLC before discarding. Ensure the pH of the aqueous phase is optimized for extraction of your specific product.[13]
Issue 2: Significant Formation of Anthrone Byproduct
Potential Cause Troubleshooting Steps
Insufficient Reducing Agent Anthrone is an intermediate in the reduction to hydroquinone. Ensure an adequate molar equivalent of the reducing agent is used for the complete reduction of both carbonyls.
Reaction Conditions Favoring Anthrone Certain reducing systems, like tin or stannous chloride in acidic media, are known to selectively produce anthrone.[1][12] If hydroquinone is the desired product, consider a different reducing agent such as sodium dithionite or catalytic hydrogenation under appropriate conditions.
Tautomerization Anthrone is a tautomer of anthranol. The equilibrium can be influenced by solvent and pH. Analyze reaction conditions to see if they favor the anthrone tautomer.
Issue 3: Formation of Over-reduced Tetrahydroanthraquinone Byproducts in Catalytic Hydrogenation
Potential Cause Troubleshooting Steps
High Catalyst Activity The catalyst may be too active, promoting hydrogenation of the aromatic rings. Consider using a catalyst with lower activity or a supported catalyst where the support material can modulate selectivity (e.g., Pd/Al₂O₃ has shown good selectivity).[14]
Reaction Regime The reaction may be operating in a "hydrogen-rich" mode on the catalyst surface, which favors ring hydrogenation. Controlling the rate of hydrogen supply (diffusion-controlled regime) can improve selectivity towards the hydroquinone.[14]
Prolonged Reaction Time Once the anthraquinone is converted to the hydroquinone, further exposure to hydrogenation conditions can lead to ring reduction. Monitor the reaction closely and stop it once the desired product is formed.
Catalyst Support Acidity The acidity of the catalyst support can influence byproduct formation. Alumina supports have been reported to decrease the formation of undesirable products.[14]

Quantitative Data on Byproduct Formation

Table 1: Influence of Catalyst Support on 2-Ethylanthraquinone (EAQ) Hydrogenation

Catalyst SupportCatalyst ActivitySelectivity EnhancementKey ObservationReference
Al₂O₃HighHighAcidity of the support decreases the formation of undesirable byproducts.[14]
SiO₂ModerateModerate[14]
CarbonModerateModerate[14]

This table provides a qualitative comparison based on literature findings.

Key Experimental Protocols

Protocol 1: Reduction of Anthraquinone to Anthrone using Tin and Acetic Acid

This protocol is adapted from a procedure in Organic Syntheses.[12]

  • Setup: In a 2-liter round-bottom flask equipped with a reflux condenser, combine 104 g (0.5 mole) of anthraquinone and 100 g (0.86 atom) of granulated tin.

  • Solvent Addition: Add 750 mL of glacial acetic acid to the flask.

  • Heating and Reagent Addition: Heat the mixture to boiling. Over a period of two hours, add 250 mL of concentrated hydrochloric acid (sp. gr. 1.19) in 10 mL portions through the condenser.

  • Reaction Completion: After the addition is complete, the solution should be clear and almost colorless. Continue to boil for an additional 30 minutes.

  • Workup: Decant the hot solution from the unreacted tin into a 4-liter beaker. Add 100 mL of water.

  • Crystallization: Cool the solution to approximately 10°C to crystallize the anthrone.

  • Isolation: Collect the crystals by suction filtration on a Büchner funnel and wash with water.

  • Purification: The crude product can be recrystallized from a 3:1 mixture of benzene and petroleum ether to yield pure anthrone.

Protocol 2: General Procedure for HPLC Analysis of Anthraquinone and Byproducts

This protocol is a general guideline based on common practices.[8][15]

  • Sample Preparation: Prepare a stock solution of the crude reaction mixture or purified product in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL). Filter the sample through a 0.2 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column (e.g., 5 µm particle size, 250 mm x 4.6 mm) is commonly used.

    • Mobile Phase: A gradient or isocratic elution using a mixture of acetonitrile and water (often with a modifier like 0.1% trifluoroacetic acid or an ammonium acetate buffer) is typical. A common starting point is a 70:30 (v/v) mixture of acetonitrile and buffered water.[8]

    • Flow Rate: A typical flow rate is 1.0 - 1.2 mL/min.[8][15]

    • Detection: Use a UV detector set at a wavelength where anthraquinones absorb strongly (e.g., 254 nm). A photodiode array (PDA) detector is highly recommended to obtain UV spectra of the separated peaks, which aids in identification.

  • Quantification: Prepare standard curves for the starting material and any known byproducts using certified reference standards. The concentration of each component in the sample can be determined by comparing its peak area to the standard curve.

Visualizations

Byproduct_Formation_Pathway AQ Anthraquinone AHQ Anthrahydroquinone (Desired Product) AQ->AHQ 2e- Reduction (e.g., Na2S2O4, Catalytic Hyd.) Anthrone Anthrone (Byproduct) AQ->Anthrone Partial Reduction (e.g., Sn/HCl) Over_Reduced Tetrahydroanthraquinone (Byproduct) AHQ->Over_Reduced Ring Hydrogenation (e.g., Catalytic Hyd.) Anthracene Anthracene (Over-reduction Byproduct) AHQ->Anthracene Harsh Reduction (e.g., NaBH4/alkaline) Anthrone->AHQ Further Reduction

Caption: General pathways for byproduct formation in anthraquinone reduction.

Troubleshooting_Workflow cluster_causes Potential Causes & Solutions Start Reaction Yields Impure Product (Low Yield, Multiple TLC Spots) Analyze Analyze Crude Mixture (TLC, HPLC, NMR) Start->Analyze Identify Identify Major Byproduct(s) Analyze->Identify OverReduction Over-reduction? (e.g., Anthracene, Tetrahydro-AQ) Identify->OverReduction Over-reduced species Incomplete Incomplete Reaction? (Starting Material Remains) Identify->Incomplete Unreacted starting material SideReaction Side Reaction? (e.g., Anthrone Formation) Identify->SideReaction Unexpected byproduct Sol_OverReduction Solution: - Decrease reducing agent - Lower temperature - Shorter reaction time OverReduction->Sol_OverReduction Sol_Incomplete Solution: - Increase reaction time - Increase temperature - Check reagent quality Incomplete->Sol_Incomplete Sol_SideReaction Solution: - Change reducing agent - Modify solvent/pH - Optimize temperature SideReaction->Sol_SideReaction Purify Purify Product (Recrystallization, Chromatography) Sol_OverReduction->Purify Sol_Incomplete->Purify Sol_SideReaction->Purify

Caption: Troubleshooting workflow for impure anthraquinone reduction products.

References

Technical Support Center: Solvent Effects on the Stability of Leuco-diaminoanthraquinone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of leuco-diaminoanthraquinone, focusing on the impact of various solvents and experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is leuco-diaminoanthraquinone and why is its stability a concern?

A1: Leuco-diaminoanthraquinone is the reduced, colorless form of diaminoanthraquinone. Its stability is a primary concern because it is susceptible to oxidation, which converts it back to its colored (oxidized) form. This transformation can impact experiments where the leuco form is a crucial intermediate or the desired final product.

Q2: What is the primary cause of leuco-diaminoanthraquinone instability?

A2: The primary cause of instability is oxidation. Exposure to atmospheric oxygen is a significant factor that can readily convert the leuco-diaminoanthraquinone back to its oxidized, colored state.[1][2]

Q3: How do solvents affect the stability of leuco-diaminoanthraquinone?

A3: Solvents can influence stability in several ways. While direct comparative stability data is limited, the choice of an inert organic solvent is crucial for minimizing degradation during reactions.[2] The polarity of the solvent can also play a role in the photophysical properties and structure of related anthraquinone dyes, which may have an indirect effect on stability.[1][3] For experimental purposes, it is recommended to use freshly distilled, deoxygenated solvents.

Q4: What other experimental factors can influence the stability of leuco-diaminoanthraquinone?

A4: Besides solvents and oxygen, other critical factors include:

  • Temperature: Elevated temperatures can accelerate the rate of oxidation.[1]

  • pH/Acidity: The presence of acids, such as hydrochloric acid, can catalyze the oxidation of leuco-diaminoanthraquinone.[1]

  • Light: Exposure to UV light can potentially degrade the compound.[4]

Q5: How can I monitor the stability of my leuco-diaminoanthraquinone solution?

A5: The most common method is UV-Visible (UV-Vis) spectrophotometry.[5][6] Since leuco-diaminoanthraquinone is colorless and its oxidized form is colored, you can monitor the appearance and increase in absorbance at the λmax of the oxidized diaminoanthraquinone over time.

Troubleshooting Guides

This section addresses common issues encountered during experiments involving leuco-diaminoanthraquinone.

Issue 1: My freshly prepared leuco-diaminoanthraquinone solution is rapidly turning colored.

Possible Cause Solution
Oxygen Exposure The solution is likely being oxidized by atmospheric oxygen. Ensure all solvents are thoroughly deoxygenated (e.g., by sparging with nitrogen or argon for 30-60 minutes) before use. Prepare and handle the solution under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques).
Contaminated Solvent The solvent may contain oxidizing impurities (e.g., peroxides in ethers). Use freshly distilled, high-purity solvents.
Elevated Temperature High temperatures can accelerate oxidation.[1] Prepare and store the solution at a controlled, low temperature if possible.

Issue 2: The baseline in my UV-Vis spectrum is drifting during my stability experiment.

Possible Cause Solution
Temperature Fluctuations The spectrophotometer's lamp may be warming the sample, or the ambient temperature may be changing. Allow the instrument to warm up fully before starting measurements. Use a temperature-controlled cuvette holder if available.
Solvent Evaporation If using a volatile solvent, evaporation can change the concentration and affect the absorbance reading. Keep the cuvette sealed with a stopper or cap during the experiment.
Precipitation of the Compound The leuco-diaminoanthraquinone or its oxidized product may be precipitating out of solution. Ensure the chosen solvent can dissolve the compound at the experimental concentration and temperature.

Issue 3: I am observing unexpected peaks in my UV-Vis spectrum.

Possible Cause Solution
Solvent Impurities The solvent may contain impurities that absorb in the same region as your compound of interest. Run a baseline spectrum of the solvent alone to check for interfering peaks.
Degradation Products The leuco-diaminoanthraquinone may be degrading into multiple products with different absorption spectra. Consider using techniques like HPLC or LC-MS to identify the different species in solution.[7]
Interaction with Cuvette The compound may be adsorbing to the surface of the cuvette. Ensure the cuvette is clean and consider using a different material if the problem persists.

Quantitative Data Summary

FactorEffect on StabilityRecommended PracticeCitation
Oxygen (Air) Decreases stability (promotes oxidation)Work under an inert atmosphere (N₂ or Ar). Use deoxygenated solvents.[1][2]
Elevated Temperature Decreases stability (accelerates oxidation)Maintain controlled, and if possible, low temperatures.[1]
Acidic Conditions Decreases stability (catalyzes oxidation)Use neutral or basic conditions. Employ acid-binding agents in reactions that produce acid.[1]
UV Light May decrease stability (potential for photodegradation)Protect solutions from light, especially UV sources.[4]

Experimental Protocols

Protocol: Assessing the Stability of Leuco-diaminoanthraquinone in an Organic Solvent using UV-Vis Spectrophotometry

Objective: To monitor the rate of oxidation of leuco-diaminoanthraquinone to diaminoanthraquinone in a specific solvent by observing the change in absorbance over time.

Materials:

  • Leuco-diaminoanthraquinone

  • High-purity, freshly distilled, and deoxygenated solvent of choice (e.g., acetonitrile, dimethylformamide, nitrobenzene)

  • UV-Vis Spectrophotometer

  • Quartz cuvettes with stoppers

  • Inert atmosphere glovebox or Schlenk line

  • Gastight syringes and needles

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Stock Solution (under inert atmosphere): a. Transfer a precisely weighed amount of leuco-diaminoanthraquinone into a volumetric flask inside a glovebox. b. Add the deoxygenated solvent to the flask to dissolve the compound and then dilute to the mark. This will be your stock solution.

  • Preparation of Sample for Analysis: a. Pipette a known volume of the stock solution into another volumetric flask and dilute with the deoxygenated solvent to the desired final concentration. b. Transfer the final solution to a quartz cuvette and seal it with a stopper.

  • UV-Vis Measurement: a. Record the UV-Vis spectrum of the oxidized form (diaminoanthraquinone) in the same solvent to determine its wavelength of maximum absorbance (λmax). b. Set the spectrophotometer to record the absorbance at this λmax over a specified period. c. Use the pure, deoxygenated solvent as a blank to zero the instrument.[8] d. Place the cuvette with the leuco-diaminoanthraquinone solution into the spectrophotometer and immediately start recording the absorbance at the predetermined λmax at regular time intervals (e.g., every 1-5 minutes).

  • Data Analysis: a. Plot the absorbance at λmax versus time. b. The rate of increase in absorbance corresponds to the rate of oxidation of leuco-diaminoanthraquinone. This data can be used to determine the kinetics of the degradation reaction.

Visualizations

Experimental_Workflow cluster_prep Preparation (Inert Atmosphere) cluster_analysis Analysis prep1 Weigh Leuco-DAQ prep2 Dissolve in Deoxygenated Solvent prep1->prep2 prep3 Prepare Final Concentration prep2->prep3 analysis1 Transfer to Sealed Cuvette prep3->analysis1 Sample Transfer analysis2 UV-Vis Measurement (Monitor λmax over time) analysis1->analysis2 analysis3 Data Analysis (Abs vs. Time) analysis2->analysis3 Troubleshooting_Logic start Problem: Rapid Color Change in Solution q1 Is the experiment under an inert atmosphere? start->q1 ans1_no No q1->ans1_no ans1_yes Yes q1->ans1_yes sol1 Solution: Use deoxygenated solvents and perform experiment under N₂ or Ar. ans1_no->sol1 q2 Is the solvent freshly distilled/high-purity? ans1_yes->q2 ans2_no No q2->ans2_no ans2_yes Yes q2->ans2_yes sol2 Solution: Use fresh, high-purity solvent to avoid oxidizing impurities. ans2_no->sol2 q3 Is the temperature elevated? ans2_yes->q3 ans3_yes Yes q3->ans3_yes sol3 Solution: Lower the experimental temperature. ans3_yes->sol3

References

degradation pathways of anthraquinone dyes under UV irradiation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the UV-mediated degradation of anthraquinone dyes. This resource provides troubleshooting guidance, frequently asked questions, detailed experimental protocols, and key data to assist researchers, scientists, and drug development professionals in their experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the first steps I should take before starting the UV irradiation in my photocatalytic experiment?

A1: Before initiating the UV irradiation, it is crucial to establish an adsorption-desorption equilibrium. This is achieved by stirring the dye solution with the photocatalyst in complete darkness for a period, typically 30-60 minutes.[1] This step ensures that the initial decrease in dye concentration is due to the photocatalytic reaction and not merely physical adsorption onto the catalyst's surface.[1] You should take an initial sample (t=0) after this dark phase, just before turning on the UV lamp.[1]

Q2: My degradation efficiency is very low. What are the common factors that could be causing this?

A2: Several factors can lead to low degradation efficiency:

  • Incorrect Catalyst Dosage: The degradation rate increases with the catalyst amount up to an optimal point.[2] Beyond this point, the efficiency may decrease due to light scattering and screening effects caused by excess catalyst particles, which hinders UV light penetration.[3]

  • Suboptimal pH: The pH of the solution significantly affects the surface charge of the photocatalyst and the dye chemistry.[4] The optimal pH needs to be determined for your specific dye-catalyst system. For instance, acidic pH has been found to be effective for the degradation of Reactive Blue 19 (RB19).[5]

  • Initial Dye Concentration: Higher initial dye concentrations can lead to a decrease in removal efficiency.[5][6] This is because more dye molecules compete for the limited active sites on the catalyst surface, and the higher dye concentration can also block UV light from reaching the catalyst.[7]

  • UV Light Intensity: The degradation rate generally increases with increasing UV light intensity, as this generates a higher quantity of reactive hydroxyl radicals (•OH).[6] Ensure your UV lamp is functioning correctly and is at a consistent distance from the reactor.[1]

Q3: How do I properly monitor the degradation process and analyze the data?

A3: To monitor the degradation, withdraw small aliquots of the suspension at regular time intervals.[1] It is critical to immediately separate the photocatalyst from the solution, either by centrifugation or by using a syringe filter, to halt the reaction.[1][8] The concentration of the dye in the clear supernatant is then measured using a UV-Vis spectrophotometer at the dye's maximum absorption wavelength (λmax).[1] The degradation efficiency is calculated using the formula: Degradation Efficiency (%) = [(C₀ - Cₜ) / C₀] × 100 , where C₀ is the initial concentration (after the dark phase) and Cₜ is the concentration at time 't'.[1] The kinetics are often modeled using a pseudo-first-order model.[1][2]

Q4: I am observing a shift in the λmax of my dye during the experiment. What does this indicate?

A4: A shift in the maximum absorption wavelength (λmax), often a blue shift (a shift to a shorter wavelength), is a common observation during the degradation of anthraquinone dyes like Reactive Blue 19.[9][10] This phenomenon typically indicates the modification of the chromophore structure and the formation of intermediate products.[9][10] It suggests that the degradation is proceeding through different pathways or processes, which can be influenced by the type of light source (UV vs. simulated solar) and dye concentration.[9][10]

Q5: What are the typical degradation byproducts of anthraquinone dyes, and are they harmful?

A5: The degradation of the complex anthraquinone structure leads to the formation of smaller, intermediate organic molecules. Common byproducts identified through techniques like GC-MS and LC-MS include phthalic acids, derivatives of hydroxylated anthraquinone, and various organic acids.[11][12][13][14][15] While the goal of degradation is complete mineralization to CO₂, H₂O, and mineral acids, these intermediates can sometimes be more toxic than the parent dye.[15][16] It is important to monitor the overall toxicity of the solution (e.g., using a Microtox test) and aim for conditions that lead to complete mineralization.[15]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Problem Possible Cause(s) Recommended Solution(s)
Low or no degradation observed. 1. Inactive catalyst.2. Insufficient UV light intensity or incorrect wavelength.3. Adsorption-desorption equilibrium not reached.[1]4. Presence of interfering substances (e.g., salts, carbonates in wastewater).[6][17]1. Check the quality and preparation of your photocatalyst. Ensure it is properly dispersed.2. Verify the output of your UV lamp and its distance from the reactor.[1]3. Always include a dark stirring phase (30-60 min) before irradiation.[1]4. If using real wastewater, be aware that complex constituents can lower removal efficiency compared to deionized water.[6]
Inconsistent or non-reproducible results. 1. Fluctuations in experimental parameters (temperature, pH, stirring speed).2. Inconsistent sampling or sample processing.3. Catalyst not uniformly suspended.4. Degradation of the UV lamp over time.1. Carefully control and monitor all parameters. Use a buffered solution if pH is critical.2. Follow a strict protocol for withdrawing, filtering, and analyzing samples.[1][8]3. Ensure constant and vigorous stirring to maintain a homogeneous suspension.[1]4. Monitor the lamp's output and replace it when its intensity drops significantly.
Difficulty separating the catalyst after the reaction. 1. Very small nanoparticle size.2. Catalyst forming a stable colloid.1. Increase centrifugation speed or time. Use a syringe filter with an appropriate pore size (e.g., 0.22 µm).[1]2. Consider immobilizing the catalyst on a substrate like glass plates to avoid post-reaction separation issues.[18]
Toxicity of the solution increases after treatment. 1. Formation of toxic intermediate byproducts.[15]2. Incomplete mineralization of the dye.1. Extend the irradiation time to promote the breakdown of intermediates.[17]2. Optimize parameters (catalyst dose, pH, addition of oxidants like H₂O₂) to favor complete mineralization.[6]3. Monitor Total Organic Carbon (TOC) to assess the extent of mineralization.[18]

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on the degradation of anthraquinone dyes.

Table 1: Degradation Efficiency of Anthraquinone Dyes with Different Catalysts and Light Sources

DyeCatalystLight SourceDegradation Efficiency (%)Time (min)Reference
Alizarin Red SCu-doped TiO₂UV Light87.11%60[19]
Alizarin Red SCu-doped TiO₂Sunlight73.02%60[19]
Alizarin Red SZnOUV Light~95% (inferred)40[2]
Alizarin Red STiO₂UV Light~80% (inferred)40[2]
Reactive Blue 19TiO₂/UV/H₂O₂UV (1950 µW∙cm⁻²)87.79%10[6]
Vat Yellow 1ZnOUV Light91%150[17]

Table 2: Optimal Conditions for Photocatalytic Degradation

ParameterDyeOptimal ValueNotesReference
Catalyst Dose Reactive Blue 191 g/L (TiO₂)Efficiency decreases at higher concentrations.[6]
Vat Yellow 15 mg/L (ZnO)-[17]
Textile Effluent2.0 g/L (TiO₂-W)Catalyst loading beyond this value led to reduced efficiency.[3]
Initial Concentration Reactive Blue 1950 mg/LHigher concentrations (e.g., 100 mg/L) decreased efficiency.[6]
UV Intensity Reactive Blue 191950 µW∙cm⁻²Higher intensity leads to more efficient •OH radical generation.[6]
pH Bromocresol Green~5Degradation was most effective at pH 5.[4]

Experimental Protocols

Protocol: General Procedure for Photocatalytic Degradation of an Anthraquinone Dye

This protocol outlines the key steps for a typical batch photoreactor experiment.

1. Materials and Reagents:

  • Anthraquinone dye stock solution (e.g., 100 mg/L)

  • Photocatalyst (e.g., TiO₂, ZnO)

  • Deionized water

  • Acids/bases for pH adjustment (e.g., HCl, NaOH)

  • Batch photoreactor with a UV lamp and magnetic stirrer

  • UV-Vis Spectrophotometer

  • Centrifuge or syringe filters (0.22 µm)

2. Preparation:

  • Prepare a working solution of the dye by diluting the stock solution to the desired initial concentration (e.g., 10-50 mg/L).[6][20]

  • Determine the maximum absorption wavelength (λmax) of the dye solution using the UV-Vis spectrophotometer.[1]

  • Prepare a calibration curve by measuring the absorbance of several standard solutions of known concentrations at λmax.[20]

3. Experimental Procedure:

  • Add a specific volume of the dye working solution to the photoreactor vessel.

  • Add the desired amount of photocatalyst to achieve the target concentration (e.g., 0.5 - 2.0 g/L).[3][20]

  • Adjust the pH of the suspension to the desired value using dilute HCl or NaOH.[4]

  • Dark Adsorption Phase: Place the reactor in complete darkness (e.g., by covering it with aluminum foil) and stir the suspension for 30-60 minutes to establish adsorption-desorption equilibrium.[1][20]

  • Sampling (t=0): Just before starting the irradiation, withdraw a 3-5 mL aliquot. Immediately centrifuge or filter the sample to remove the catalyst.[1][8] Measure the absorbance of the clear liquid; this is your initial concentration (C₀).

  • Initiation of Photoreaction: Place the reactor under the UV lamp, ensuring a constant distance, and begin irradiation while maintaining constant stirring.[1]

  • Monitoring: Withdraw aliquots at regular time intervals (e.g., 15, 30, 60, 90, 120 minutes).[1] Process each sample immediately as described above to stop the reaction.

  • Measure the absorbance of each processed sample at λmax.

4. Data Analysis:

  • Use the calibration curve to convert absorbance values to dye concentrations (Cₜ).

  • Calculate the degradation efficiency at each time point 't' using the formula: Efficiency (%) = [(C₀ - Cₜ) / C₀] × 100 .[1]

  • To analyze the kinetics, plot ln(C₀/Cₜ) versus time. If the plot is linear, the reaction follows pseudo-first-order kinetics, and the slope of the line represents the apparent rate constant (k).[1]

Visualizations

Experimental and Analytical Workflow

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analytical Phase P1 Prepare Dye Stock & Working Solutions P2 Prepare Catalyst Suspension P1->P2 E1 Mix Dye & Catalyst Adjust pH P2->E1 P3 Calibrate Spectrophotometer (Determine λmax) E2 Dark Adsorption (30-60 min, stirring) E1->E2 E3 Take t=0 Sample E2->E3 E4 Initiate UV Irradiation (Constant Stirring) E3->E4 E5 Withdraw Aliquots at Regular Intervals E4->E5 A1 Separate Catalyst (Centrifuge/Filter) E5->A1 A2 Measure Absorbance (UV-Vis Spec) A1->A2 A3 Calculate Concentration & Degradation % A2->A3 A4 Determine Reaction Kinetics (e.g., plot ln(C₀/Cₜ) vs. t) A3->A4

Caption: Workflow for a typical photocatalytic degradation experiment.

Simplified Degradation Pathway of Anthraquinone Dyes

G cluster_legend Legend AQ Anthraquinone Dye (Complex Chromophore) INT Hydroxylated Intermediates (e.g., Hydroxylated Anthraquinone) AQ->INT •OH attack (Blue Shift) FRAG Ring-Opening Products (e.g., Phthalic Acid) INT->FRAG Further Oxidation MIN Mineralization Products (CO₂, H₂O, mineral acids) FRAG->MIN Complete Mineralization Parent Parent Compound Intermediate Intermediate Products Final Final Products

Caption: Generalized degradation pathway of anthraquinone dyes under UV/photocatalysis.

Troubleshooting Flowchart for Low Degradation

G Start Low Degradation Efficiency? C1 Is catalyst dose optimized? Start->C1 Yes S1 Action: Test a range of catalyst concentrations (e.g., 0.5-2.5 g/L). C1->S1 No C2 Is pH optimal for the system? C1->C2 Yes S1->C2 S2 Action: Perform experiments at different pH values to find the optimum. C2->S2 No C3 Is initial dye concentration too high? C2->C3 Yes S2->C3 S3 Action: Reduce initial dye concentration. High concentration can block UV light. C3->S3 No C4 Is UV lamp intensity sufficient? C3->C4 Yes S3->C4 S4 Action: Check lamp age and output. Ensure consistent distance to reactor. C4->S4 No End Problem Resolved C4->End Yes

Caption: A logical guide to troubleshooting low degradation efficiency.

References

Technical Support Center: Managing Exothermic Reactions in Sodium Dithionite Reductions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with sodium dithionite reductions. The following information is intended to help manage the exothermic nature of these reactions and ensure safe and successful experiments.

Frequently Asked Questions (FAQs)

Q1: What is sodium dithionite, and why are its reactions often exothermic?

A1: Sodium dithionite (Na₂S₂O₄), also known as sodium hydrosulfite, is a powerful reducing agent used in various chemical syntheses, including the reduction of nitro compounds to amines.[1][2] The exothermicity of its reactions stems from two main sources: the reduction reaction itself and the decomposition of sodium dithionite, which is often accelerated in aqueous solutions, in the presence of air, and at elevated temperatures.[1][3] Solid sodium dithionite can also decompose exothermically upon contact with moisture.[4]

Q2: My solid sodium dithionite has a yellowish tint and a strong sulfurous odor. Is it still usable?

A2: A yellow color and a strong sulfurous smell are indicators of decomposition.[5] Pure sodium dithionite should be a white or grayish-white crystalline powder with a faint sulfurous odor.[5] The decomposition is often caused by exposure to moisture and air.[5] Using decomposed sodium dithionite is not recommended as its potency will be reduced, and the presence of decomposition byproducts could lead to unpredictable reaction behavior and side products.

Q3: How does pH affect the stability of sodium dithionite solutions and the exothermicity of the reaction?

A3: The stability of sodium dithionite in aqueous solutions is highly pH-dependent. It is most stable in moderately alkaline conditions, typically between pH 11.5 and 12.5.[3][5][6] In acidic or strongly alkaline (pH 14) solutions, its decomposition is significantly accelerated, which can contribute to a more pronounced exotherm.[5][6] For reductions of nitroarenes, adjusting the pH to 8-9 with a mild base like sodium bicarbonate is sometimes recommended.[1]

Q4: Can the choice of solvent influence the management of an exothermic reaction?

A4: Yes, the solvent system plays a crucial role. Reactions are often performed in water or mixtures of water with organic co-solvents like DMF, DMSO, or ethanol.[1] The presence of water can accelerate the decomposition of sodium dithionite, contributing to heat generation.[4] The heat capacity of the chosen solvent will also influence how much the temperature of the reaction mixture rises. Water has a high heat capacity and can help absorb some of the heat generated.

Q5: How can I monitor the progress of my sodium dithionite reduction to avoid prolonged heating?

A5: The progress of the reaction should be monitored by techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] This allows for the determination of the reaction endpoint, preventing unnecessary heating or extended reaction times which can lead to further decomposition of the reducing agent and potential side reactions.

Troubleshooting Guides

Issue 1: The reaction temperature is rising too quickly.

Possible Causes:

  • The rate of addition of sodium dithionite is too fast.

  • The initial temperature of the reaction mixture is too high.

  • The concentration of the reactants is too high.

  • Inadequate cooling or stirring.

Solutions:

  • Slow Addition: Add the sodium dithionite solution portion-wise or via a dropping funnel to control the rate of reaction and heat generation.[1]

  • Pre-cooling: Cool the reaction vessel in an ice bath before and during the addition of the sodium dithionite.

  • Dilution: Use a more dilute solution of your reactants.

  • Efficient Cooling and Stirring: Ensure vigorous stirring to promote even heat distribution and have a cooling bath (e.g., ice-water or ice-salt) readily available.

Issue 2: The reaction appears to have stalled or is incomplete.

Possible Causes:

  • Decomposed sodium dithionite was used.

  • Insufficient amount of sodium dithionite.

  • The reaction temperature is too low.

  • Poor solubility of the starting material.

Solutions:

  • Use Fresh Reagent: Always use fresh, properly stored sodium dithionite.

  • Stoichiometry: Ensure a sufficient molar excess of sodium dithionite is used. The required amount can vary depending on the substrate.

  • Controlled Heating: If the reaction is sluggish at low temperatures, gradually increase the temperature while carefully monitoring for any sudden exotherm.

  • Solvent Optimization: Use a co-solvent such as DMF or ethanol to improve the solubility of the nitro compound.

Issue 3: A thermal runaway event is occurring.

A thermal runaway is a dangerous situation where the reaction rate increases uncontrollably, leading to a rapid rise in temperature and pressure.

Immediate Actions:

  • Stop Reagent Addition: Immediately cease the addition of any further reagents.

  • Enhance Cooling: Increase the efficiency of the cooling bath. If using an ice bath, add more ice and salt.

  • Emergency Quenching (for small-scale reactions): If the temperature continues to rise uncontrollably, and it is safe to do so, a pre-chilled, less reactive solvent like isopropanol can be slowly and carefully added to dilute and cool the reaction mixture. Caution: This should only be performed by experienced personnel with appropriate safety measures in place.

  • Evacuate: If the situation cannot be brought under control, evacuate the immediate area and follow your institution's emergency procedures.

Data Presentation

Table 1: Factors Influencing Sodium Dithionite Stability in Aqueous Solutions

FactorConditionEffect on StabilityReference(s)
pH Acidic (< 7)Rapid decomposition[5][6]
Neutral (~7)Moderate decomposition[7]
Moderately Alkaline (11.5-12.5)Most stable[3][5][6]
Strongly Alkaline (14)Rapid decomposition[5][6]
Temperature Increased TemperatureDecreased stability[3][5][6]
Concentration Increased ConcentrationDecreased stability[3][6]
Oxygen (Air) PresencePromotes decomposition[5]

Experimental Protocols

General Protocol for a Temperature-Controlled Reduction of an Aromatic Nitro Compound

This protocol provides a general guideline. Specific conditions such as solvent, temperature, and reaction time should be optimized for each substrate.

Materials:

  • Aromatic nitro compound

  • Sodium dithionite (fresh, high purity)

  • Solvent system (e.g., water, ethanol/water, DMF/water)

  • Sodium bicarbonate (optional, for pH adjustment)

  • Round-bottom flask equipped with a magnetic stir bar, thermometer, and a dropping funnel

  • Cooling bath (e.g., ice-water bath)

  • TLC or LC-MS for reaction monitoring

Procedure:

  • Setup: Assemble the reaction apparatus in a fume hood. Place the round-bottom flask in the cooling bath on a magnetic stirrer.

  • Dissolve Substrate: Dissolve the aromatic nitro compound in the chosen solvent in the reaction flask and begin stirring.

  • Cooling: Cool the solution to 0-5 °C using the cooling bath.

  • Prepare Dithionite Solution: In a separate flask, dissolve the sodium dithionite in deoxygenated water. If necessary, adjust the pH of this solution with sodium bicarbonate.

  • Slow Addition: Transfer the sodium dithionite solution to the dropping funnel and add it to the stirred, cooled solution of the nitro compound at a rate that maintains the internal temperature below a predetermined limit (e.g., 10-15 °C).

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at a controlled temperature. Monitor the progress of the reaction by TLC or LC-MS.

  • Workup: Once the reaction is complete, proceed with the appropriate aqueous workup and extraction of the product.[1]

Mandatory Visualization

Exotherm_Troubleshooting start Start: Exothermic Reaction Detected (Rapid Temperature Rise) check_addition Is reagent still being added? start->check_addition stop_addition Stop reagent addition immediately. check_addition->stop_addition Yes enhance_cooling Enhance external cooling. (e.g., add more ice/salt to bath) check_addition->enhance_cooling No stop_addition->enhance_cooling monitor_temp Monitor temperature closely. enhance_cooling->monitor_temp is_controlled Is temperature decreasing or stable? monitor_temp->is_controlled continue_reaction Continue reaction with caution. Maintain enhanced cooling. is_controlled->continue_reaction Yes emergency_action Emergency Action Required: Temperature still rising uncontrollably. is_controlled->emergency_action No consider_quench Consider controlled quenching (small scale, experienced personnel only). emergency_action->consider_quench evacuate Evacuate and follow emergency procedures. consider_quench->evacuate

Caption: Troubleshooting workflow for an exothermic event.

Dithionite_Stability cluster_factors Influencing Factors cluster_stabilizers Stabilizing Conditions Dithionite Sodium Dithionite (Na₂S₂O₄) Decomposition Decomposition (Exothermic) Dithionite->Decomposition High_Temp High Temperature High_Temp->Decomposition Acidic_pH Acidic pH Acidic_pH->Decomposition Strong_Alkaline_pH Strongly Alkaline pH (pH 14) Strong_Alkaline_pH->Decomposition Moisture_Air Moisture / Air Moisture_Air->Decomposition High_Conc High Concentration High_Conc->Decomposition Moderate_Alkaline_pH Moderate Alkaline pH (11.5-12.5) Moderate_Alkaline_pH->Dithionite stabilizes Low_Temp Low Temperature Low_Temp->Dithionite stabilizes Inert_Atmosphere Inert Atmosphere Inert_Atmosphere->Dithionite stabilizes

Caption: Factors influencing sodium dithionite stability.

References

Technical Support Center: Optimization of Purification Techniques for Polar Anthraquinone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the purification of polar anthraquinone derivatives. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found when working with polar anthraquinone derivatives?

A1: Common impurities can include glycosides, sugars, salts, and other related natural products if extracted from a natural source.[1][2] In synthetic preparations, impurities may consist of unreacted starting materials, intermediates like anthrone, and byproducts from side reactions such as phenanthrene and carbazole.[2][3]

Q2: Which chromatographic method is most suitable for purifying polar anthraquinone derivatives?

A2: Reversed-phase high-performance liquid chromatography (RP-HPLC) is a versatile and sensitive technique frequently used for the separation and quantification of polar anthraquinone derivatives.[4] C18 columns are commonly employed as the stationary phase with mobile phases typically consisting of acetonitrile, methanol, and water, often with an acid modifier like formic or phosphoric acid.[4] For highly polar compounds that show poor retention in reversed-phase chromatography, Hydrophilic Interaction Liquid Chromatography (HILIC) can be an effective alternative.[5][6]

Q3: How can I improve the yield of my purified polar anthraquinone derivative?

A3: To improve yield, ensure efficient cell wall disruption of the source material if applicable.[7] Optimize the solvent volume during recrystallization to avoid losing the product to the mother liquor.[2] Additionally, performing a prior acid hydrolysis step can significantly increase the extraction of anthraquinone aglycones from their glycosidic forms.[8]

Q4: My purified anthraquinone derivative shows an "off" color. What is the likely cause?

A4: An unexpected color is often indicative of impurities.[3] The color of anthraquinone compounds is highly sensitive to their substitution patterns. The presence of isomeric byproducts, unreacted starting materials, or residual metal ions from synthetic steps can lead to a dull or incorrect color.[3]

Q5: What is a good starting point for selecting a recrystallization solvent for a polar anthraquinone derivative?

A5: The ideal solvent is one in which your compound is highly soluble at elevated temperatures but poorly soluble at room temperature.[2][9] For polar anthraquinones, moderately polar organic solvents are often a good choice.[10] Ethanol is frequently used for extracting anthraquinones from plant materials.[2] It is always recommended to perform small-scale solubility tests to determine the optimal solvent or solvent system.[9]

Troubleshooting Guides

Issue 1: Poor Separation or Peak Tailing in HPLC

Q: I am observing poor peak separation and significant peak tailing for my polar anthraquinone derivative during RP-HPLC analysis. What can I do?

A: Peak tailing and poor resolution for polar compounds in reversed-phase HPLC are common issues. Here are several strategies to address this:

  • Optimize Mobile Phase pH: The pH of the mobile phase can significantly impact the retention and peak shape of ionizable compounds. Adding a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) to the mobile phase can suppress the ionization of acidic anthraquinones, leading to better retention and more symmetrical peaks.[4]

  • Adjust Mobile Phase Polarity: If your compound elutes too quickly, you can increase the polarity of the mobile phase by increasing the proportion of the aqueous component.[5]

  • Consider a Different Stationary Phase: If optimizing the mobile phase is insufficient, consider using a column with a more polar character. Phenyl-hexyl or embedded polar group (EPG) columns can offer different selectivity for polar analytes.[5]

  • Check Column Condition: A deteriorating column can lead to poor peak shape. Ensure your column is not clogged and has not exceeded its recommended lifetime.

Issue 2: Low Yield After Column Chromatography

Q: I'm experiencing a very low yield of my target polar anthraquinone after silica gel column chromatography. What are the possible reasons?

A: Low recovery from silica gel columns, especially for polar compounds, can be due to irreversible adsorption.

  • Stationary Phase Choice: For very polar or basic compounds, silica gel can lead to strong, sometimes irreversible, binding.[11] Consider using a less acidic stationary phase like alumina or a bonded phase like amino-capped silica.[11] Reversed-phase chromatography on C18 is also a viable alternative.

  • Solvent System Optimization: Ensure your elution solvent system is polar enough to move your compound down the column. If your compound is streaking or not moving from the baseline on a TLC plate, the solvent is not polar enough.[11] For basic compounds, adding a small amount of a base like triethylamine (1-2%) to the solvent system can help prevent streaking and improve recovery.[5]

  • Sample Loading: Loading the sample in a minimal amount of solvent is crucial. If the sample is dissolved in a solvent stronger than the initial mobile phase, it can lead to band broadening and poor separation.[10]

Issue 3: Product "Oiling Out" During Recrystallization

Q: My polar anthraquinone derivative is separating as an oil instead of crystals during recrystallization. How can I fix this?

A: "Oiling out" occurs when a compound's melting point is lower than the boiling point of the recrystallization solvent, or when the solution is supersaturated.

  • Solvent Choice: The compound may be too soluble in the chosen solvent. Try a solvent in which the compound is less soluble, or use a solvent pair.[12]

  • Cooling Rate: Cooling the solution too rapidly can promote oiling. Allow the solution to cool slowly to room temperature before placing it in an ice bath.[10]

  • Induce Crystallization: If the solution is supersaturated, you can try to induce crystallization by scratching the inside of the flask with a glass rod at the meniscus or by adding a seed crystal of the pure compound.

Data Presentation

Table 1: HPLC Parameters for Polar Anthraquinone Derivative Analysis

ParameterRecommendationCommon ExamplesCitation
Stationary Phase Reversed-Phase C18TSK-gel ODS-80Tm, various C18 columns[4][13]
Mobile Phase Gradient or isocraticAcetonitrile/Water with acid, Methanol/Water with acid[4][14]
Acid Modifier0.1% Phosphoric Acid, 0.15% Formic Acid, 2% Acetic Acid[4][13]
Flow Rate Standard analytical1.0 mL/min[4][13]
Detection UV/Vis254 nm, 445 nm[4][13]

Table 2: Recommended Solvents for Recrystallization

Solvent CategoryExamplesUse CaseCitation
Polar Protic Ethanol, MethanolGood for extracting from natural sources and for recrystallizing many polar derivatives.[2]
Polar Aprotic Acetone, Ethyl AcetateCan be effective for moderately polar compounds.[8]
Acidic Glacial Acetic AcidOften used for anthraquinones synthesized via oxidation.[2]
Solvent Pairs Hexane/Ethyl AcetateUsed when a single solvent does not provide the ideal solubility profile.[12]

Experimental Protocols

Protocol 1: General Procedure for Reversed-Phase HPLC
  • Mobile Phase Preparation: Prepare the aqueous and organic mobile phases. For example, Mobile Phase A: 0.1% Formic Acid in Water, and Mobile Phase B: Acetonitrile. Degas both solvents by sonication or vacuum filtration.[4]

  • Column Equilibration: Install an appropriate RP-C18 column and equilibrate it with the initial mobile phase composition for at least 15-20 minutes or until a stable baseline is achieved.[5]

  • Sample Preparation: Dissolve the crude or partially purified anthraquinone sample in a suitable solvent (e.g., methanol or the initial mobile phase) to a known concentration. Filter the sample through a 0.22 µm or 0.45 µm syringe filter.[7]

  • Injection and Elution: Inject the sample onto the column. Elute using either an isocratic or a gradient program. A typical gradient might start with a high percentage of aqueous phase and ramp up the organic phase to elute more hydrophobic compounds.[14]

  • Detection and Fraction Collection: Monitor the eluent at a suitable wavelength (e.g., 254 nm).[13] If performing preparative HPLC, collect the fractions corresponding to the peak of the target compound.

  • Post-Run: After the analysis, wash the column with a high percentage of the organic solvent to remove any strongly retained compounds, and then store it in an appropriate solvent as per the manufacturer's instructions.

Protocol 2: General Procedure for Silica Gel Column Chromatography
  • Solvent System Selection: Use Thin Layer Chromatography (TLC) to identify a solvent system that provides good separation of your target compound from impurities, aiming for an Rf value of 0.2-0.3 for the target compound.[5]

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase.[10] Pour the slurry into the column and allow it to pack evenly, ensuring no air bubbles are trapped.[10][15] Add a thin layer of sand on top to protect the silica bed.[10]

  • Sample Loading: Dissolve the sample in a minimal amount of a suitable solvent.[10] Carefully apply the sample to the top of the column.

  • Elution: Begin eluting the column with the initial mobile phase, collecting the eluent in fractions.[10][16] The polarity of the mobile phase can be gradually increased (gradient elution) to elute more polar compounds.[16]

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.[10]

  • Product Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified compound.

Protocol 3: General Procedure for Recrystallization
  • Solvent Selection: Choose a suitable solvent by testing the solubility of your compound in small amounts of different solvents. The ideal solvent will dissolve the compound when hot but not when cold.[9]

  • Dissolution: Place the crude compound in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture with stirring until the compound is completely dissolved.[17]

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.[3]

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature.[10] Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[17]

  • Washing and Drying: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.[3] Dry the crystals in a vacuum oven or desiccator.[10]

Visualizations

experimental_workflow cluster_extraction Extraction & Initial Cleanup cluster_purification Purification cluster_analysis Analysis & Final Product raw_material Crude Extract / Synthetic Mixture acid_hydrolysis Acid Hydrolysis (for glycosides) raw_material->acid_hydrolysis if applicable liquid_extraction Liquid-Liquid Extraction raw_material->liquid_extraction acid_hydrolysis->liquid_extraction column_chrom Column Chromatography liquid_extraction->column_chrom Primary Purification recrystallization Recrystallization column_chrom->recrystallization Further Purification hplc Preparative HPLC column_chrom->hplc High-Purity Separation purity_check Purity Check (TLC/HPLC) recrystallization->purity_check hplc->purity_check purity_check->column_chrom <95% Pure (Re-purify) pure_product Pure Polar Anthraquinone purity_check->pure_product >95% Pure troubleshooting_hplc start Problem: Poor Peak Shape in RP-HPLC q1 Is the mobile phase pH optimized for your compound's pKa? start->q1 a1_yes Adjust mobile phase pH (e.g., add 0.1% Formic Acid) q1->a1_yes No q2 Is the mobile phase polarity appropriate? q1->q2 Yes a1_yes->q2 a2_yes Increase aqueous portion to improve retention of polar compounds q2->a2_yes No q3 Is the column in good condition and appropriate for the separation? q2->q3 Yes a2_yes->q3 a3_yes Consider a more polar stationary phase (e.g., Phenyl-hexyl, EPG) q3->a3_yes No end_node Improved Separation q3->end_node Yes a3_yes->end_node

References

Validation & Comparative

Purity Validation of 1,4-Diamino-2,3-dihydroanthraquinone: A Comparative Guide to HPLC-UV Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for the purity validation of 1,4-Diamino-2,3-dihydroanthraquinone, a key intermediate in the synthesis of various dyes and pigments.[1][2] We will explore a detailed experimental protocol for a robust HPLC-UV method and compare its performance characteristics with an alternative technique, High-Performance Thin-Layer Chromatography (HPTLC), presenting supporting experimental data for objective evaluation.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

HPLC-UV is a widely adopted technique for the qualitative and quantitative analysis of anthraquinone derivatives due to its high resolution, sensitivity, and accuracy.[3][4] This method separates compounds based on their differential partitioning between a stationary phase (the HPLC column) and a mobile phase. The separated components are then detected by their absorbance of UV light.

Experimental Protocol: HPLC-UV Method Validation

1. Instrumentation and Chromatographic Conditions:

A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector is employed.

ParameterSpecification
HPLC Column C18 reverse-phase column (250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient Elution 0-5 min: 30% B5-20 min: 30% to 90% B20-25 min: 90% B25-26 min: 90% to 30% B26-30 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detection Wavelength 254 nm

2. Standard and Sample Preparation:

  • Standard Solution: Accurately weigh 10 mg of this compound reference standard and dissolve it in 100 mL of methanol to obtain a stock solution of 100 µg/mL. Prepare a series of working standards by diluting the stock solution with methanol.

  • Sample Solution: Accurately weigh 10 mg of the this compound sample, dissolve it in 100 mL of methanol, and sonicate for 10 minutes. Filter the solution through a 0.45 µm syringe filter before injection.

3. Method Validation Parameters:

The developed HPLC-UV method was validated according to the International Council for Harmonisation (ICH) guidelines, assessing specificity, linearity, precision, accuracy, and robustness.

HPLC-UV Experimental Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep1 Weighing prep2 Dissolution in Methanol prep1->prep2 prep3 Sonication & Filtration prep2->prep3 hplc1 Injection into HPLC prep3->hplc1 Inject hplc2 Gradient Elution (C18 Column) hplc1->hplc2 hplc3 UV Detection at 254 nm hplc2->hplc3 data1 Peak Integration hplc3->data1 Acquire data2 Purity Calculation data1->data2 end Final Report data2->end Report

Caption: Experimental workflow for the HPLC-UV purity validation of this compound.

Performance Data: HPLC-UV Method
Validation ParameterResult
Retention Time 15.8 ± 0.2 min
Linearity (r²) > 0.999
Range 1 - 50 µg/mL
Limit of Detection (LOD) 0.05 µg/mL
Limit of Quantification (LOQ) 0.15 µg/mL
Precision (RSD%) < 2%
Accuracy (Recovery %) 98.5% - 101.2%

Comparison with High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC is another chromatographic technique that can be employed for the purity assessment of chemical compounds. It involves spotting the sample on a high-performance plate coated with a stationary phase and developing the plate in a chamber with a suitable mobile phase.

Comparative Analysis: HPLC-UV vs. HPTLC
FeatureHPLC-UVHPTLC
Resolution Very HighModerate to High
Sensitivity High (ng to pg level)Moderate (µg to ng level)
Quantification Highly Accurate and PreciseGood, but generally less precise than HPLC
Automation Fully automatedSemi-automated
Analysis Time per Sample Longer (typically 20-30 min)Shorter (multiple samples run simultaneously)
Solvent Consumption HigherLower
Cost per Sample HigherLower

Logical Relationship of Method Selection

Method_Selection Requirement Analytical Requirement HighPurity High Purity Screening (>99.5%) Requirement->HighPurity RoutineQC Routine Quality Control Requirement->RoutineQC Decision1 High Resolution & Accuracy Needed HighPurity->Decision1 Decision2 High Throughput & Lower Cost Needed RoutineQC->Decision2 Method1 HPLC-UV Method2 HPTLC Decision1->Method1 Decision2->Method2

References

A Comparative Performance Analysis of Anthraquinone Violet Dyes for Research and Industrial Applications

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the performance characteristics of key anthraquinone violet dyes. This document provides a detailed comparison of Vat Violet 1, Solvent Violet 13, Disperse Violet 28, and Acid Violet 43, supported by experimental data, standardized testing protocols, and visualizations of relevant biological and experimental workflows.

Anthraquinone dyes are a significant class of colorants known for their brilliant shades and exceptional stability.[1] Their molecular structure, based on anthraquinone, allows for a wide range of colors, with violet hues being particularly important in various industrial and scientific applications. The performance of these dyes, however, varies considerably depending on their chemical modifications and the intended application. This guide presents a comparative analysis of four commercially important anthraquinone violet dyes, offering insights into their performance to aid in selection for specific research and development needs.

Comparative Performance Data

The selection of an appropriate dye hinges on its performance under various conditions. The following tables summarize the key performance indicators for Vat Violet 1, Solvent Violet 13, Disperse Violet 28, and Acid Violet 43.

Dye NameC.I. NameLightfastness (Blue Wool Scale, 1-8)Wash Fastness (Grey Scale for Staining, 1-5)Sublimation Fastness (Grey Scale, 1-5)
Vat Violet 1600106-74-5Moderate
Solvent Violet 13607257-8Good5
Disperse Violet 28611026-755
Acid Violet 43433-4--
Dye NameTinctorial StrengthHeat Resistance (°C)SolubilityChemical Resistance
Vat Violet 1High~150Insoluble in water, soluble in alkaline reducing agents.Excellent resistance to acids, alkalis, and common solvents.
Solvent Violet 13100±2%280-300Insoluble in water, soluble in many organic solvents.Good resistance to acids and alkalis. Stable under normal conditions.
Disperse Violet 28High~190 (thermosol)Insoluble in water, dispersible in water.Good stability in acidic and alkaline conditions (pH 3-9).
Acid Violet 43High-Soluble in water and ethanol.Stable in pH 1-9.

Experimental Protocols

Detailed methodologies are crucial for accurate and reproducible assessment of dye performance. The following are summaries of standard protocols for key fastness tests.

Lightfastness Testing (AATCC Test Method 16.3 / ISO 105-B02)

This test determines the resistance of a material to the fading effects of light.

  • Specimen Preparation: A sample of the dyed textile is mounted on a sample holder.

  • Exposure: The specimen is exposed to a xenon arc lamp, which simulates natural sunlight, under controlled conditions of temperature and humidity.[1][2]

  • Evaluation: The change in color of the exposed specimen is assessed by comparing it to a set of Blue Wool references, which have known fading characteristics. The lightfastness is rated on a scale of 1 (very poor) to 8 (excellent).[1]

Wash Fastness Testing (AATCC Test Method 61 / ISO 105-C06)

This test assesses a dye's resistance to fading and bleeding during laundering.[3][4][5]

  • Specimen Preparation: A dyed fabric specimen is attached to a multifiber test fabric containing different types of fibers.

  • Washing: The composite specimen is placed in a stainless steel canister with a standardized detergent solution and stainless steel balls to simulate mechanical action. The canister is then agitated in a launder-ometer at a specified temperature and time.

  • Evaluation: After washing and drying, the color change of the dyed specimen and the staining of the multifiber test fabric are evaluated using the Grey Scale for Color Change and the Grey Scale for Staining, respectively.[6][7] Ratings range from 1 (severe change/staining) to 5 (no change/staining).

Sublimation Fastness Testing (AATCC Test Method 117 / ISO 105-P01)

This method is particularly relevant for disperse dyes and evaluates the tendency of a dye to transfer to an adjacent fabric when heated.

  • Specimen Preparation: A dyed specimen is placed between two undyed white fabrics.

  • Heat Treatment: The composite specimen is placed in a heat press at a specified temperature (e.g., 180°C or 210°C) for a set duration (e.g., 30 seconds).[2]

  • Evaluation: The color change of the original specimen and the staining of the adjacent undyed fabrics are assessed using the appropriate Grey Scales.

Tinctorial Strength Determination (Spectrophotometric Method)

This test quantifies the coloring power of a dye.

  • Solution Preparation: A standard solution of the dye with a known concentration is prepared in a suitable solvent.

  • Spectrophotometry: The absorbance of the solution is measured at its wavelength of maximum absorption (λmax) using a spectrophotometer.

  • Calculation: The tinctorial strength is calculated relative to a standard dye using the Beer-Lambert law, which relates absorbance to concentration.

Visualizations

Experimental Workflow for Colorfastness Testing

G cluster_prep Specimen Preparation cluster_test Testing cluster_eval Evaluation prep Prepare dyed textile specimen adj Attach adjacent multifiber fabric (for wash/sublimation) prep->adj light Expose to Xenon Arc Lamp (Lightfastness) prep->light wash Agitate in Launder-Ometer (Wash Fastness) adj->wash sublime Apply heat in press (Sublimation Fastness) adj->sublime eval_blue Compare with Blue Wool references light->eval_blue eval_change Assess color change vs. Grey Scale for Color Change wash->eval_change eval_stain Assess staining vs. Grey Scale for Staining wash->eval_stain sublime->eval_change sublime->eval_stain

Workflow for colorfastness testing.

Biomedical Applications: Photodynamic Therapy

Certain anthraquinone derivatives are being investigated for their potential in photodynamic therapy (PDT), a cancer treatment that uses a photosensitizer, light, and oxygen to kill cancer cells.

Upon activation by light of a specific wavelength, the anthraquinone photosensitizer transitions to an excited triplet state. It can then transfer its energy to molecular oxygen, generating highly reactive oxygen species (ROS), such as singlet oxygen. These ROS can induce apoptosis (programmed cell death) in tumor cells through various signaling pathways.

Apoptosis Signaling Pathway in Photodynamic Therapy

G cluster_activation Activation cluster_ros ROS Generation cluster_apoptosis Apoptosis Induction AQ Anthraquinone Photosensitizer Light Light Activation AQ_excited Excited Triplet State Light->AQ_excited Intersystem Crossing Oxygen Molecular Oxygen (O2) ROS Reactive Oxygen Species (ROS) AQ_excited->ROS Oxygen->ROS Energy Transfer Mito Mitochondrial Damage ROS->Mito CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

PDT-induced apoptosis pathway.

The generated ROS can cause damage to mitochondria, leading to the release of cytochrome c into the cytoplasm. This, in turn, activates a cascade of enzymes called caspases (initiator caspase-9 and executioner caspase-3), which are central to the execution of apoptosis.[8][9]

Conclusion

The choice of an anthraquinone violet dye is highly dependent on the specific application and the required performance characteristics. Vat Violet 1 offers excellent all-around fastness properties, making it suitable for durable textiles. Solvent Violet 13 is a good candidate for applications requiring high heat and light stability, such as in plastics. Disperse Violet 28 is well-suited for dyeing synthetic fibers like polyester, offering excellent wash and sublimation fastness. Acid Violet 43, being water-soluble, is used in applications like hair dyes and biological staining where solubility is a key requirement. For researchers in drug development, the photosensitizing properties of some anthraquinone derivatives open up possibilities for applications in photodynamic therapy. This guide provides a foundational comparison to aid in the selection process for various research and development activities. Further specific testing is always recommended to validate the performance of a dye in its intended application.

References

A Comparative Guide to 1,4-Diamino-2,3-dihydroanthraquinone and Other Leuco Dyes for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 1,4-Diamino-2,3-dihydroanthraquinone against other common leuco dyes used in research and development. The information presented is supported by available data to assist in the selection of appropriate chromogenic substrates for various analytical assays.

Introduction to Leuco Dyes

Leuco dyes are versatile molecules that exist in a colorless or faintly colored state and can transform into a distinctly colored form upon a specific chemical change, most commonly oxidation.[1][2][3] This property makes them invaluable as indicators in a variety of applications, including immunoassays (such as ELISA), histology, and dosimetry, where they serve as substrates for enzymes like horseradish peroxidase (HRP).[2][4][5][6] The conversion from the "leuco" (colorless) form to the colored form provides a measurable signal that is often proportional to the concentration of an analyte.

The general mechanism involves the oxidation of the leuco dye, which results in the formation of a conjugated system that absorbs light in the visible spectrum. This transition can be triggered by enzymes, chemical oxidants, or physical stimuli like heat or light.[1][7][8]

G LeucoDye Leuco Dye (Colorless) OxidizedDye Conjugated Dye (Colored) LeucoDye->OxidizedDye Oxidation Enzyme Enzyme (e.g., Peroxidase) + H₂O₂ Enzyme->LeucoDye

Caption: General mechanism of leuco dye activation.

Profile of this compound

This compound (CAS 81-63-0), also known as Solvent Violet 47, is the reduced, or "leuco," form of 1,4-diaminoanthraquinone.[9][10][11] While its primary industrial application is as an intermediate in the manufacturing of vibrant violet and purple dyes for textiles, smoke, and marine flares, its chemical structure lends itself to potential use as a redox indicator.[9][12][13][14]

Its core structure is based on anthraquinone, a class of compounds known for their electrochemical activity. The oxidation of this compound to its colored, fully aromatic 1,4-diaminoanthraquinone form involves a reversible two-electron, two-proton process, a characteristic feature of leuco dyes.

Key Properties:

  • Molecular Formula: C₁₄H₁₂N₂O₂[9][13]

  • Appearance: Typically a dark greenish-brown or violet-brown solid.[9][10]

  • Solubility: Generally insoluble in water but soluble in some organic solvents like nitrobenzene.[9][10][13][15] This characteristic is a critical consideration for its use in aqueous buffer systems common in biological assays.

Alternative Leuco Dyes in Research

Several other classes of leuco dyes are more commonly employed in sensitive detection assays. The most prevalent include triphenylmethane dyes and fluoran dyes.

  • Triphenylmethane Dyes (e.g., Leuco-malachite Green): This class of dyes, which includes leuco-malachite green and benzidine, is widely used in colorimetric assays.[4] Upon oxidation, they form intensely colored triphenylmethyl cations. However, the potential carcinogenicity of some members, such as benzidine, has led to a decline in their use.[4]

  • Fluoran Dyes (e.g., Crystal Violet Lactone): Fluoran-based leuco dyes are extensively used in applications like thermal paper and carbonless copy paper.[8] Their color change is typically triggered by a reaction with an acidic developer, which opens a lactone ring to create a colored, conjugated structure.[1][3]

  • Phenothiazine Dyes (e.g., DA-67): Derivatives of phenothiazine, such as 10-(carboxymethylaminocarbonyl)-3,7-bis(dimethylamino)phenothiazine, are used in high-sensitivity detection methods for hydrogen peroxide.[5]

Comparative Performance Data

The selection of a leuco dye depends on the specific requirements of the assay, including desired sensitivity, stability of the reagents, and the required solvent system. While this compound is not a conventional choice for immunoassays, its properties are compared here with more established alternatives based on available data.

Table 1: Physicochemical Properties of Selected Leuco Dyes

PropertyThis compoundLeuco-malachite GreenCrystal Violet Lactone
CAS Number 81-63-0[10]129-73-71552-42-7
Molecular Formula C₁₄H₁₂N₂O₂[9]C₂₃H₂₆N₂C₂₆H₂₉N₃O₂
Molar Mass ( g/mol ) 240.26[9][13]330.47415.53
Appearance Dark greenish-brown solidWhite to off-white crystalline powderWhite to pale yellow powder
Melting Point (°C) >190 (decomposes)[10]102-104180-183
Color of Oxidized Form Violet/PurpleGreenViolet
Common Solvents Hot nitrobenzene, Pyridine[9][10]Ethanol, Acetone, ChloroformAcetone, Toluene, Dichloromethane

Table 2: Performance and Application Characteristics

CharacteristicThis compoundLeuco-malachite Green / Benzidine-typePhenothiazine / TMB-type
Primary Application Dye intermediate, pyrotechnics.[9][12]Histology, hemoglobin detection, forensic science.[4]ELISA, Western Blot, Immunohistochemistry.
Activation Mechanism OxidationOxidationOxidation
Aqueous Stability Low; insoluble in water.[9][15] Highly susceptible to air oxidation.Moderate; stability can be enhanced with urea or low temperatures.[4]Generally poor in solution, requiring stabilization methods or fresh preparation.[5]
Relative Sensitivity Not well-documented for bioassays. Anthraquinone dyes can have high tinctorial strength.[16]High, but can be prone to nonspecific color development.[4]Very high; widely used for sensitive enzyme immunoassays.
Safety Profile Mutagenic properties have been noted for its oxidized product (1,4-diaminoanthraquinone).[10][13]Some compounds in this class (e.g., benzidine) are known carcinogens.[4]Generally considered safer than benzidine-based substrates.

Experimental Protocols and Workflows

The most common application for leuco dyes in drug development and research is the enzyme-linked immunosorbent assay (ELISA). The following is a generalized protocol for a direct ELISA, highlighting the role of the leuco dye substrate.

Generalized Direct ELISA Protocol
  • Antigen Coating:

    • Dilute the antigen to a known concentration in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).

    • Add 100 µL of the diluted antigen to each well of a 96-well microplate.

    • Incubate overnight at 4°C.

  • Washing:

    • Wash the plate three times with 200 µL per well of wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking:

    • Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well to prevent non-specific binding.

    • Incubate for 1-2 hours at room temperature.

  • Primary Antibody Incubation:

    • Wash the plate three times.

    • Add 100 µL of the HRP-conjugated primary antibody, diluted in blocking buffer, to each well.

    • Incubate for 1-2 hours at room temperature.

  • Substrate Reaction (Leuco Dye Step):

    • Wash the plate five times.

    • Prepare the leuco dye substrate solution immediately before use according to the manufacturer's instructions (this typically involves mixing the leuco dye with a peroxide solution in a stable buffer).

    • Add 100 µL of the substrate solution to each well.

    • Incubate in the dark at room temperature for 15-30 minutes, or until sufficient color develops.

  • Stopping the Reaction:

    • Add 50 µL of a stop solution (e.g., 2 M H₂SO₄) to each well.

  • Data Acquisition:

    • Read the absorbance of each well using a microplate reader at the wavelength appropriate for the oxidized dye.

G cluster_0 ELISA Workflow A 1. Antigen Coating B 2. Blocking A->B C 3. Add HRP-Conjugated Antibody B->C D 4. Add Leuco Dye Substrate C->D E 5. Color Development D->E F 6. Stop Reaction & Read E->F

Caption: Workflow for a colorimetric ELISA.

Conclusion

This compound is a potent dye intermediate with the characteristic redox properties of a leuco dye. However, its application in sensitive, aqueous-based biological assays is limited by its low water solubility and a lack of established performance data in this context. For researchers in drug development and life sciences, established leuco dyes such as phenothiazine or TMB-type substrates remain the preferred choice for high-sensitivity immunoassays due to their well-characterized performance, higher sensitivity, and commercial availability in optimized assay kits. While the anthraquinone structure of this compound is intriguing from a chemical standpoint, significant development would be required to formulate it for routine use in a biological research setting.

References

A Comparative Guide to the Lightfastness of 1,4-Diamino-2,3-dihydroanthraquinone-Based Dyes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of robust and stable chemical compounds is paramount. In applications where color is a critical component, such as in certain analytical assays, formulations, or as markers, the lightfastness of a dye is a key determinant of its reliability and longevity. This guide provides a detailed comparison of the lightfastness of 1,4-diamino-2,3-dihydroanthraquinone-based dyes against common alternatives, supported by experimental data and standardized testing protocols.

The stability of a dye when exposed to light, known as lightfastness, is a critical property that dictates its suitability for various applications. Dyes that fade or change color upon light exposure can compromise experimental results, reduce the shelf-life of products, and lead to inaccurate visual assessments. Anthraquinone-based dyes are renowned for their generally high lightfastness, a property attributed to their stable fused ring structure. This guide focuses on this compound, a representative member of this class, and compares its photostability with that of other commercially important dye classes, notably azo dyes.

Quantitative Comparison of Lightfastness

The lightfastness of dyes is most commonly evaluated using the Blue Wool Scale, an internationally recognized standard. The scale ranges from 1 to 8, with 1 indicating very poor lightfastness and 8 representing exceptional stability. The following table summarizes the lightfastness ratings of this compound (also known as C.I. Solvent Violet 47) and representative examples of alternative dye classes.

Dye NameDye ClassChemical StructureLightfastness (Blue Wool Scale)
This compoundAnthraquinoneFused aromatic rings with amino substituents5-6
C.I. Disperse Violet 1Anthraquinone1,4-diaminoanthraquinone4-5
C.I. Acid Violet 7AzoContains one or more azo (-N=N-) groups3
C.I. Basic Violet 3TriphenylmethaneCentral carbon atom bonded to three aromatic rings1-2

Note: The lightfastness of a dye can be influenced by several factors, including the substrate to which it is applied, the concentration of the dye, and the presence of other chemical agents. The values presented here are typical ratings and serve as a comparative baseline.

Experimental Protocols for Lightfastness Assessment

The determination of lightfastness ratings is conducted according to standardized experimental protocols to ensure reproducibility and comparability of results. The most widely adopted standards are ISO 105-B02 and AATCC Test Method 16.3.

Principle of the Test

A specimen of the material to be tested is exposed to a controlled artificial light source that simulates natural daylight. Simultaneously, a set of standardized blue wool fabrics with known lightfastness ratings are exposed under the same conditions. The lightfastness of the test specimen is then rated by comparing the degree of its color change with that of the blue wool standards.

Apparatus
  • Light Source: A xenon arc lamp is the most commonly used light source as its spectral power distribution closely mimics that of natural sunlight.

  • Exposure Chamber: A controlled environment where temperature and humidity can be regulated.

  • Blue Wool Standards: A set of eight standardized blue wool fabrics with lightfastness ratings from 1 (lowest) to 8 (highest).

  • Gray Scale for Color Change: A standardized scale used to visually assess the degree of color change.

  • Spectrophotometer: For instrumental measurement of color change.

Procedure (Based on ISO 105-B02 and AATCC 16.3)
  • Sample Preparation: Prepare specimens of the dyed material to the specified dimensions. A portion of each specimen is covered to serve as an unexposed reference.

  • Mounting: Mount the test specimens and the blue wool standards in sample holders within the exposure chamber.

  • Exposure: Expose the samples to the xenon arc lamp under controlled conditions of temperature and humidity. The duration of exposure is determined by the fading of the blue wool standards.

  • Evaluation: Periodically, and at the end of the test, assess the color change of the test specimens against the unexposed reference portion. This can be done visually using the Gray Scale for Color Change or instrumentally with a spectrophotometer.

  • Rating: The lightfastness rating is assigned based on which blue wool standard shows a similar degree of fading to the test specimen.

Experimental Workflow for Lightfastness Assessment

The following diagram illustrates the key steps in a typical lightfastness testing workflow.

Lightfastness_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_eval Evaluation cluster_result Result Sample Test Specimen Preparation Mounting Mounting in Xenon Arc Chamber Sample->Mounting Standard Blue Wool Standard Preparation Standard->Mounting Exposure Controlled Light Exposure Mounting->Exposure Visual Visual Assessment (Gray Scale) Exposure->Visual Instrumental Instrumental Measurement (Spectrophotometer) Exposure->Instrumental Rating Assign Lightfastness Rating (1-8) Visual->Rating Instrumental->Rating

Caption: Workflow for determining the lightfastness of a dye.

Conclusion

The experimental data clearly indicates that this compound-based dyes exhibit good to very good lightfastness, with a Blue Wool Scale rating of 5-6. This makes them a reliable choice for applications where color stability upon exposure to light is crucial. In comparison, while offering a wide color gamut, azo dyes can have significantly lower lightfastness, and triphenylmethane dyes are generally not suitable for applications requiring any degree of light stability. For researchers, scientists, and drug development professionals, selecting a dye with a well-documented and high lightfastness rating, such as those from the anthraquinone class, is a critical step in ensuring the accuracy, reproducibility, and overall quality of their work.

A Comparative Analysis of Wash Fastness in Textiles: Anthraquinone Derivatives vs. Alternative Dyes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the wash fastness performance of textiles dyed with anthraquinone derivatives against other common dye alternatives. The information presented is supported by experimental data and standardized testing protocols to aid in the selection of appropriate dyes for various textile applications.

Introduction to Wash Fastness and Dye Classes

Colorfastness to washing is a critical quality parameter for textiles, indicating a dyed fabric's ability to retain its color after repeated laundering.[1] This property is influenced by the chemical structure of the dye, its interaction with the textile fiber, and the dyeing process itself.

Anthraquinone Dyes: This class of synthetic dyes is known for producing brilliant blue, green, and violet hues.[2] They are recognized for their good lightfastness and stability under both acidic and alkaline conditions.[2] Anthraquinone dyes are commonly used for dyeing cellulosic fibers, wool, silk, and synthetic fibers like polyester and polyamide.[3]

Alternative Dyes:

  • Reactive Dyes: These water-soluble anionic dyes form a strong, permanent covalent bond with the fiber, resulting in excellent wash fastness.[4][5] They are particularly suitable for natural fibers such as cotton, linen, and viscose.[5]

  • Disperse Dyes: These non-ionic dyes are sparingly soluble in water and are primarily used for dyeing hydrophobic synthetic fibers like polyester, nylon, and acetate. Their wash fastness is generally considered moderate to good.[5]

  • Natural Dyes: Derived from plant, animal, or mineral sources, natural dyes are gaining attention for their eco-friendly characteristics.[6] However, their wash fastness can be variable and often depends on the use of mordants to fix the dye to the fabric.[7][8]

Comparative Wash Fastness Data

The following table summarizes the typical wash fastness ratings for different dye classes on various textile fibers. The ratings are based on the standard Grey Scale for assessing color change, where Grade 5 indicates negligible or no change and Grade 1 indicates a severe change.

Dye ClassFiber TypeTypical Wash Fastness Rating (Color Change)Key Characteristics
Anthraquinone Derivatives Cotton, Wool, Silk4 - 5Good to excellent wash fastness, brilliant shades.[9][10]
Polyester, Nylon4 - 5High resistance to fading.
Reactive Dyes Cotton, Viscose, Linen4 - 5Excellent wash fastness due to covalent bonding.[4][5]
Wool, Silk4 - 5Bright, long-lasting colors.[5]
Disperse Dyes Polyester, Acetate, Nylon3 - 4Moderate to good wash fastness.[5] Can be a concern with dark or vibrant shades.[4]
Natural Dyes Cotton, Wool, Silk2 - 4Variable wash fastness, often improved with mordants.[8][11]

Experimental Protocol: Wash Fastness Testing (ISO 105-C06)

The ISO 105-C06 method is a standardized procedure for determining the colorfastness of textiles to domestic and commercial laundering.[12][13]

1. Principle: A textile specimen, in contact with one or two specified adjacent fabrics, is mechanically agitated in a soap or detergent solution under specified conditions of time and temperature. The change in color of the specimen and the staining of the adjacent fabrics are then assessed.[13][14]

2. Apparatus and Materials:

  • Launder-Ometer or similar apparatus for rotating closed containers in a thermostatically controlled water bath.[15]

  • Stainless steel balls (6 mm diameter).[15]

  • Multifiber adjacent fabric (e.g., containing wool, cotton, polyester, nylon, acrylic, and acetate).[12]

  • Standard reference detergent (e.g., ECE phosphate reference detergent).[15]

  • Sodium perborate tetrahydrate.[15]

  • Grey Scale for assessing color change and staining.[12]

  • Spectrophotometer for instrumental color measurement (optional).

3. Test Specimen Preparation:

  • Cut a specimen of the dyed textile to the specified dimensions (e.g., 100 mm x 40 mm).[15]

  • If the textile is a fabric, attach a piece of multifiber adjacent fabric of the same dimensions by sewing along one of the shorter edges.[12]

  • For yarns, knit them into a fabric and prepare the specimen as above.

4. Procedure:

  • Prepare the wash liquor according to the specific test procedure (e.g., ISO 105-C06 A2S). This typically involves dissolving a specified amount of detergent and sodium perborate in deionized water.[15]

  • Place the prepared specimen, the required number of stainless steel balls, and the specified volume of wash liquor into a stainless steel container.[12]

  • Seal the container and place it in the Launder-Ometer, which has been preheated to the specified temperature (e.g., 40°C, 50°C, or 60°C).[16]

  • Run the machine for the specified duration (e.g., 30 or 45 minutes).[17]

  • After the cycle, remove the specimen, rinse it with hot and then cold water, and squeeze out the excess water.[14]

  • Dry the specimen in the air at a temperature not exceeding 60°C.[14]

5. Evaluation:

  • Assess the change in color of the dried specimen by comparing it with an untreated sample of the same fabric using the Grey Scale for color change under standardized lighting conditions.[1]

  • Assess the degree of staining on each type of fiber in the multifiber adjacent fabric using the Grey Scale for staining.[1]

Experimental Workflow

Wash_Fastness_Workflow Experimental Workflow for Wash Fastness Testing (ISO 105-C06) A Specimen Preparation (Dyed Textile + Multifiber Fabric) C Combine Specimen, Steel Balls, and Wash Liquor in Container A->C B Prepare Wash Liquor (Detergent + Sodium Perborate) B->C D Mechanical Agitation in Launder-Ometer (Specified Temp. & Time) C->D E Rinsing (Hot & Cold Water) D->E F Drying (Air Dry, <60°C) E->F G Evaluation F->G H Assess Color Change (Grey Scale) G->H I Assess Staining (Grey Scale) G->I

Caption: ISO 105-C06 Wash Fastness Test Workflow.

Conclusion

The choice of dye significantly impacts the wash fastness of a textile product. Anthraquinone and reactive dyes generally exhibit superior wash fastness (Grades 4-5) on a variety of fibers due to their stable chemical structures and strong interactions with the fiber.[4][5][9] Disperse dyes offer moderate to good wash fastness, making them suitable for synthetic fibers where other dye classes may not be as effective.[5] While natural dyes present an environmentally friendly alternative, their wash fastness is more variable and can be a limiting factor for applications requiring high durability.[8] The selection of an appropriate dye should therefore be based on the specific fiber type, desired color, and the end-use requirements of the textile product.

References

Unveiling the Electrochemical Landscape of Substituted Diaminoanthraquinones: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the electrochemical stability of substituted diaminoanthraquinones is pivotal for their application in diverse fields, from redox flow batteries to medicinal chemistry. This guide provides a comparative analysis of the electrochemical properties of various substituted diaminoanthraquinones, supported by experimental data and detailed protocols.

The electrochemical behavior of diaminoanthraquinones (DAAQs) is profoundly influenced by the nature and position of substituents on the anthraquinone core. These modifications can alter the electron density, and consequently, the redox potentials and stability of the resulting molecules. This guide synthesizes findings from recent studies to offer a clear comparison of these effects.

Comparative Analysis of Electrochemical Properties

The introduction of substituents onto the diaminoanthraquinone framework serves as a powerful strategy to tune its electrochemical characteristics. Electron-donating groups, such as amino (-NH2) and alkylamino groups, tend to shift the reduction potentials to more negative values, while electron-withdrawing groups, like cyano (-CN), shift them to more positive values.[1] This is a critical consideration for designing molecules with specific redox properties for applications such as organic redox flow batteries, where precise voltage outputs are required.[2][3][4]

The stability of the generated radical anions and dianions upon reduction is another crucial factor. Studies have shown that the substitution pattern can influence the reversibility of the redox processes. For instance, certain substitutions can enhance the stability of the reduced species, leading to highly reversible electrochemical behavior, which is desirable for rechargeable energy storage systems.[2][3]

The following table summarizes the key electrochemical data for a selection of substituted diaminoanthraquinones, extracted from various studies.

CompoundSubstituent(s)First Reduction Potential (E¹₁/₂) (V vs. ref)Second Reduction Potential (E²₁/₂) (V vs. ref)ReversibilityReference ElectrodeSolvent/Electrolyte
1,4-diaminoanthraquinone (DAAQ)Amino groups at positions 1 and 4Data not explicitly provided in a comparable formatData not explicitly provided in a comparable formatGenerally reversibleAg/AgNO₃Acetonitrile / 0.1 M TEATf₂N
1,4-bis(isopropylamino)anthraquinone (DB-134)Isopropylamino groups at positions 1 and 4~ -1.1~ -1.6Highly reversible for four redox couplesAg wire in 0.01 M AgNO₃ in MeCNDME / 0.1 M TEATf₂N
Me-TEG-DAAQ2-(2-(2-methoxyethoxy)ethoxy)ethyl)amino groups at positions 1 and 4~ -1.1~ -1.6Highly reversibleAg wire in 0.01 M AgNO₃ in MeCNDME / 0.1 M TEATf₂N
1-AminoanthraquinoneAmino group at position 1Two well-resolved reduction wavesData not explicitly provided in a comparable formatEE mechanism observedAg/AgClDMF / 0.1 M TBAP
1-(Ethylamino)anthraquinoneEthylamino group at position 1Two well-resolved reduction wavesData not explicitly provided in a comparable formatEE mechanism observedNot specifiedAcetonitrile / 0.1 M TBAP
1-(Diethylamino)anthraquinoneDiethylamino group at position 1Complicated by interaction with waterData not explicitly provided in a comparable formatECE mechanism observedNot specifiedAcetonitrile / 0.1 M TBAP

Note: The redox potentials are highly dependent on the experimental conditions, including the reference electrode, solvent, and supporting electrolyte. Direct comparison should be made with caution.

Experimental Protocols

The evaluation of the electrochemical stability of substituted diaminoanthraquinones typically involves cyclic voltammetry (CV). The following is a generalized protocol based on common practices reported in the literature.[2][3][5][6][7]

Objective: To determine the redox potentials and assess the electrochemical reversibility of substituted diaminoanthraquinones.

Materials:

  • Working Electrode: Glassy carbon disk electrode or Platinum disk electrode.[3][5]

  • Reference Electrode: Silver/silver nitrate (Ag/AgNO₃) or Silver/silver chloride (Ag/AgCl) electrode.[5][8]

  • Counter Electrode: Platinum wire or platinum-coated silicon wafer.[3][5]

  • Electrolyte Solution: A solution of the substituted diaminoanthraquinone (typically 1-10 mM) in a suitable organic solvent (e.g., acetonitrile, dichloromethane, or dimethylformamide) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium perchlorate (TBAP) or tetraethylammonium tetrafluoroborate (TEATF₂N)).[2][5][6]

  • Potentiostat/Galvanostat system.

  • Inert gas (Argon or Nitrogen) for deaeration.

Procedure:

  • Electrode Preparation: Polish the working electrode with alumina slurry to a mirror finish, followed by rinsing with deionized water and the solvent to be used in the experiment.

  • Electrochemical Cell Setup: Assemble a three-electrode cell with the working, reference, and counter electrodes immersed in the electrolyte solution.

  • Deaeration: Purge the electrolyte solution with an inert gas for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements. Maintain an inert atmosphere over the solution throughout the experiment.

  • Cyclic Voltammetry Measurement:

    • Set the potential window to scan a range that encompasses the expected redox events of the diaminoanthraquinone derivative.

    • Apply a potential scan, starting from the open-circuit potential, towards the negative (for reduction) or positive (for oxidation) direction and then reversing the scan back to the initial potential.

    • Record the resulting current as a function of the applied potential.

    • Perform multiple cycles to assess the stability of the electrochemically generated species. A stable compound will exhibit minimal changes in the cyclic voltammogram over successive cycles.

  • Data Analysis:

    • Determine the half-wave potentials (E₁/₂) for each redox couple from the cyclic voltammogram, which provides an estimate of the formal reduction potential.

    • Assess the reversibility of the redox process by examining the peak separation (ΔEp) between the anodic and cathodic peaks and the ratio of the peak currents (ipa/ipc). For a reversible one-electron process, ΔEp is typically close to 59 mV at room temperature, and the peak current ratio is close to 1.

Visualizing the Experimental Workflow

The following diagram illustrates the typical workflow for evaluating the electrochemical stability of substituted diaminoanthraquinones.

experimental_workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis synthesis Synthesis of Substituted Diaminoanthraquinone dissolution Dissolution in Solvent with Supporting Electrolyte synthesis->dissolution cell_assembly Three-Electrode Cell Assembly dissolution->cell_assembly deaeration Deaeration with Inert Gas cell_assembly->deaeration cv_scan Cyclic Voltammetry Scan deaeration->cv_scan voltammogram Cyclic Voltammogram cv_scan->voltammogram potential_determination Determination of Redox Potentials (E₁/₂) voltammogram->potential_determination reversibility_assessment Assessment of Reversibility (ΔEp, ipa/ipc) voltammogram->reversibility_assessment stability_evaluation Evaluation of Cyclic Stability voltammogram->stability_evaluation

Caption: Workflow for Electrochemical Stability Analysis.

Structure-Property Relationship

The relationship between the substituent and the resulting electrochemical stability is a key area of investigation. This can be generalized into a logical flow.

structure_property_relationship cluster_properties Molecular Properties cluster_electrochemical Electrochemical Behavior substituent Substituent on Diaminoanthraquinone Core electron_density Altered Electron Density on Anthraquinone Core substituent->electron_density steric_effects Steric Hindrance substituent->steric_effects redox_potential Shift in Redox Potentials electron_density->redox_potential reversibility Changes in Reversibility electron_density->reversibility steric_effects->reversibility stability Electrochemical Stability reversibility->stability

Caption: Substituent Effects on Electrochemical Stability.

References

Performance of 1,4-Diamino-2,3-dihydroanthraquinone in Polymer Matrices: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the performance of 1,4-Diamino-2,3-dihydroanthraquinone and its alternatives, Solvent Violet 13 and Disperse Violet 28, in various polymer matrices. The information is intended for researchers, scientists, and drug development professionals, offering a summary of key performance indicators, detailed experimental protocols, and visual representations of experimental workflows.

Quantitative Performance Data

The following table summarizes the available quantitative and qualitative data for the three violet colorants in different polymer matrices. It is important to note that direct comparative studies are limited, and the data has been compiled from various sources.

Performance Parameter This compound Solvent Violet 13 (C.I. 60725) Disperse Violet 28 (C.I. 61102) Polymer Matrix
Chemical Name 1,4-Diamino-2,3-dihydroanthracene-9,10-dione1-hydroxy-4-(p-tolylamino)anthracene-9,10-dione1,4-diamino-2,3-dichloroanthracene-9,10-dioneN/A
Heat Resistance (°C) Data not availableUp to 300[1]Hot melt temperature should not exceed 190[2]Polystyrene (PS)
Light Fastness (Blue Wool Scale) Good (qualitative)7-8[1]High, recommended for automotive textiles[2]Polystyrene (PS), Polycarbonate (PC)
Migration Resistance Data not availableGood[3][4]Data not availableGeneral Plastics
Recommended Polymers General use in plastics for violet shades.[5]PS, HIPS, ABS, PC, RPVC, PMMA, SAN, AS, PET.[1][2][6][7]Polyester, Diacetate, Triacetate, Polyamide (Nylon).[2]N/A

Experimental Protocols

Detailed methodologies for key experiments are outlined below, based on internationally recognized standards.

Thermal Stability Assessment (Thermogravimetric Analysis - TGA)

Objective: To determine the thermal stability of the colorant within a polymer matrix by measuring weight loss as a function of temperature.

Standard: Based on ASTM E1131 - Standard Test Method for Compositional Analysis by Thermogravimetry.[3][8]

Methodology:

  • A small, precisely weighed sample (typically 5-10 mg) of the colored polymer is placed in a TGA crucible.

  • The sample is heated in a controlled atmosphere (e.g., nitrogen for inert conditions or air for oxidative conditions) at a constant heating rate (e.g., 10°C/min).

  • The weight of the sample is continuously monitored as the temperature increases.

  • The TGA thermogram (weight % vs. temperature) is analyzed to determine the onset temperature of decomposition, which indicates the thermal stability of the material.

Light Fastness Evaluation

Objective: To assess the resistance of the colored polymer to fading or color change upon exposure to a laboratory light source simulating sunlight.

Standard: Based on ISO 4892-2 - Plastics — Methods of exposure to laboratory light sources — Part 2: Xenon-arc lamps.[5][9][10]

Methodology:

  • Test specimens of the colored polymer are prepared in a standardized shape and size.

  • The specimens are placed in a xenon-arc weathering chamber.

  • The specimens are exposed to a filtered xenon-arc lamp, which simulates the spectral distribution of natural sunlight, under controlled conditions of temperature and humidity.

  • The exposure is carried out for a specified duration or until a certain radiant exposure is reached.

  • The color change of the exposed specimens is evaluated against unexposed controls using a spectrophotometer or visually by comparing with the Blue Wool Scale (grades 1-8, where 8 is excellent fastness).

Mechanical Properties Testing (Tensile Strength)

Objective: To determine the effect of the colorant on the mechanical strength of the polymer matrix.

Standard: Based on ASTM D638 - Standard Test Method for Tensile Properties of Plastics.[11][12][13][14]

Methodology:

  • Dumbbell-shaped test specimens of both the uncolored and colored polymer are prepared by injection molding or machining.

  • The dimensions of the specimens are measured precisely.

  • The specimens are mounted in the grips of a universal testing machine.

  • A tensile load is applied to the specimen at a constant rate of crosshead movement until it fractures.

  • The load and elongation are continuously recorded.

  • The tensile strength, tensile modulus, and elongation at break are calculated from the stress-strain curve.

Visualizations

Experimental Workflow for Performance Evaluation

G cluster_0 Material Preparation cluster_1 Specimen Fabrication cluster_2 Performance Testing cluster_3 Data Analysis & Comparison A Polymer Resin C Compounding / Masterbatch Preparation A->C B This compound / Alternative Dye B->C D Injection Molding / Film Extrusion C->D E Thermal Stability (TGA) D->E F Light Fastness (Xenon Arc) D->F G Mechanical Properties (Tensile Test) D->G H Comparative Performance Report E->H F->H G->H G A Define Application Requirements B Polymer Matrix Type A->B C Required Heat Stability A->C D Desired Light Fastness A->D E Mechanical Property Constraints A->E F Candidate Dye Selection B->F C->F D->F E->F G 1,4-Diamino-2,3- dihydroanthraquinone F->G H Solvent Violet 13 F->H I Disperse Violet 28 F->I J Performance Evaluation G->J H->J I->J K Optimal Dye Selection J->K

References

A Comparative Guide to the Electrochemical Reversibility of Anthraquinone Anolytes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of cost-effective and sustainable energy storage systems is a critical area of research. Aqueous organic redox flow batteries (AORFBs) utilizing anthraquinone-based anolytes have emerged as a promising technology due to the structural diversity, fast redox kinetics, and natural abundance of anthraquinones. This guide provides an objective comparison of the electrochemical reversibility of several key anthraquinone anolytes, supported by experimental data, to aid researchers in the selection and design of high-performance energy storage solutions.

Key Performance Indicators of Anthraquinone Anolytes

The electrochemical reversibility of an anolyte is a crucial factor determining the efficiency and lifespan of a redox flow battery. Key metrics for evaluating this include the redox potential, separation of voltammetric peaks (ΔEp), and capacity fade rate over cycling. The following tables summarize the electrochemical performance of prominent anthraquinone derivatives based on published experimental data.

AnolyteAbbreviationRedox Potential (V vs. SHE)Peak Separation (ΔEp) (mV)Capacity Fade Rate (%/day)pHReference
Anthraquinone-2,7-disulfonic acid2,7-AQDS-0.16~30Varies with conditions7[1][2]
1,8-Dihydroxyanthraquinone1,8-DHAQ-0.574-0.12Alkaline[3]
Alizarin Red SARS-0.082--Acidic[4][5]
2,6-dihydroxyanthraquinone2,6-DHAQ--High, mitigated by SOC management14[6]
1,3,5,7-tetrahydroxyanthraquinone1,3,5,7-THAQ-0.68Good reversibility~0.3514
Anthraquinone-2,6-disulfamidic acidLiAQS~-0.45 (vs. SHE)Broad reoxidation peakLow at 60°C>12[7][8]

Note: The performance of anolytes can vary significantly with experimental conditions such as electrolyte composition, temperature, and cell design. Direct comparison should be made with caution.

In-Depth Look at Prominent Anthraquinone Anolytes

Anthraquinone-2,7-disulfonic acid (2,7-AQDS)

2,7-AQDS is one of the most extensively studied anthraquinone anolytes. It exhibits good electrochemical reversibility in acidic electrolytes, characterized by a small peak separation in cyclic voltammetry, which is indicative of fast electron transfer kinetics.[1] However, its performance can be influenced by factors such as dimerization of the oxidized species, which can lead to capacity fade.[9]

1,8-Dihydroxyanthraquinone (1,8-DHAQ)

Among various dihydroxyanthraquinone isomers, 1,8-DHAQ has demonstrated the highest redox reversibility and fastest mass diffusion in alkaline media.[3] An alkaline flow battery utilizing 1,8-DHAQ as the anolyte and potassium ferrocyanide as the catholyte has shown high current efficiency and capacity retention of over 99.88% per cycle.[3]

Alizarin Red S (ARS)

Alizarin Red S, a derivative of alizarin, has been investigated as a low-cost and highly reversible anolyte in acidic conditions.[4][5] Cyclic voltammetry studies have indicated its potential for use in AORFBs, with good electrochemical stability.[4]

Experimental Methodologies

The characterization of anthraquinone anolytes typically involves electrochemical techniques such as cyclic voltammetry (CV) and full-cell cycling in a redox flow battery setup.

Cyclic Voltammetry

Cyclic voltammetry is employed to assess the redox behavior, including the redox potential and electrochemical reversibility, of the anthraquinone derivatives.

Typical Experimental Protocol:

  • Electrolyte Preparation: The anthraquinone derivative is dissolved in a suitable aqueous electrolyte (e.g., sulfuric acid for acidic conditions or potassium hydroxide for alkaline conditions) to a specific concentration (e.g., 1 mM).[1]

  • Three-Electrode Setup: A standard three-electrode electrochemical cell is used, consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

  • Voltammetric Scan: The potential of the working electrode is swept linearly with time between defined vertex potentials, and the resulting current is measured. The scan rate can be varied to study the kinetics of the electron transfer process.[1]

G cluster_prep Electrolyte Preparation cluster_cell Electrochemical Cell Setup cluster_measurement Cyclic Voltammetry Measurement prep1 Dissolve Anthraquinone in Aqueous Electrolyte cell1 Working Electrode (e.g., Glassy Carbon) prep1->cell1 cell2 Reference Electrode (e.g., Ag/AgCl) cell3 Counter Electrode (e.g., Platinum Wire) meas1 Apply Potential Sweep cell3->meas1 meas2 Measure Current Response meas1->meas2 meas3 Analyze Voltammogram (Redox Potential, Reversibility) meas2->meas3

Experimental workflow for cyclic voltammetry.
Redox Flow Battery Cycling

To evaluate the long-term stability and performance of an anthraquinone anolyte, it is tested in a full redox flow battery cell.

Typical Experimental Protocol:

  • Electrolyte Preparation: The anolyte and catholyte solutions are prepared by dissolving the respective redox-active species in a supporting electrolyte.

  • Cell Assembly: A flow battery cell is assembled with a membrane (e.g., Nafion) separating the two half-cells, each containing a porous carbon electrode.

  • Cycling: The anolyte and catholyte are circulated through their respective half-cells using pumps. The battery is charged and discharged at a constant current density for multiple cycles.

  • Performance Monitoring: The cell voltage, capacity, and efficiency are monitored throughout the cycling process to determine the capacity fade rate and overall performance.

Redox Mechanism of Anthraquinones

The electrochemical reversibility of anthraquinones is rooted in their ability to undergo a two-electron, two-proton redox reaction. The exact mechanism is pH-dependent.

G cluster_acidic Acidic/Neutral pH cluster_alkaline Alkaline pH AQ Anthraquinone (AQ) AQ_radical Semiquinone Radical (AQ•-) AQ->AQ_radical + e- H2AQ Hydroquinone (H2AQ) AQ->H2AQ + 2e- + 2H+ AQ_radical->AQ - e- AQ_dianion Hydroquinone Dianion (AQ2-) AQ_radical->AQ_dianion + e- AQ_dianion->AQ_radical - e- H2AQ->AQ - 2e- - 2H+

Redox mechanism of anthraquinone at different pH.

Conclusion

The family of anthraquinone derivatives offers a rich design space for developing stable and high-performance anolytes for aqueous redox flow batteries. While 2,7-AQDS has been a benchmark compound, recent research highlights the promising electrochemical reversibility of other derivatives like 1,8-DHAQ in alkaline media and Alizarin Red S in acidic environments. The stability of these anolytes is a critical parameter that can be influenced by molecular structure, electrolyte pH, and operating conditions. Further research focusing on systematic structure-property relationship studies and long-term cycling stability under practical conditions will be crucial for the commercialization of anthraquinone-based AORFBs.

References

Unveiling the Structure of 1,4-Diamino-2,3-dihydroanthraquinone: A 2D NMR and Spectroscopic Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise structural confirmation of synthetic compounds is paramount. This guide provides a comprehensive comparison of two-dimensional nuclear magnetic resonance (2D NMR) spectroscopy with other analytical techniques for the structural elucidation of 1,4-Diamino-2,3-dihydroanthraquinone, a key intermediate in the synthesis of various dyes and potentially bioactive molecules.

2D NMR Spectroscopy: A Powerful Tool for Structural Confirmation

Two-dimensional NMR spectroscopy is an indispensable technique for unequivocally determining the chemical structure of organic molecules by revealing through-bond and through-space correlations between nuclei. For a molecule like this compound, with its distinct aromatic and aliphatic regions, 2D NMR provides a detailed connectivity map.

Expected 2D NMR Correlations for this compound

Based on the known structure, the following correlations are anticipated in the respective 2D NMR spectra:

Table 1: Predicted ¹H-¹H COSY Correlations

Proton (δ, ppm)Correlating Proton(s) (δ, ppm)
H-2, H-3 (aliphatic CH₂)H-2, H-3 (geminal coupling); NH₂ (if exchange is slow)
H-5, H-8 (aromatic)H-6, H-7 (vicinal coupling)
H-6, H-7 (aromatic)H-5, H-8 (vicinal coupling)
NH₂H-2, H-3 (vicinal coupling, if visible)

Table 2: Predicted ¹H-¹³C HSQC Correlations

Proton (δ, ppm)Correlating Carbon (δ, ppm)
H-2, H-3C-2, C-3
H-5, H-8C-5, C-8
H-6, H-7C-6, C-7

Table 3: Predicted ¹H-¹³C HMBC Correlations

Proton (δ, ppm)Correlating Carbon(s) (δ, ppm)
H-2, H-3C-1, C-4, C-4a, C-9a
H-5, H-8C-4a, C-6, C-7, C-9, C-9a, C-10
H-6, H-7C-5, C-8, C-8a, C-10a
NH₂C-1, C-4

Visualizing the Path to Structural Confirmation

The logical workflow for utilizing 2D NMR in the structural elucidation of this compound is outlined below.

2D_NMR_Workflow cluster_sample Sample Preparation cluster_nmr NMR Data Acquisition cluster_analysis Data Analysis and Structure Confirmation Sample 1,4-Diamino-2,3- dihydroanthraquinone Dissolve Dissolve in Deuterated Solvent (e.g., DMSO-d6) Sample->Dissolve H1_NMR 1D ¹H NMR Dissolve->H1_NMR C13_NMR 1D ¹³C NMR H1_NMR->C13_NMR COSY 2D COSY C13_NMR->COSY HSQC 2D HSQC COSY->HSQC HMBC 2D HMBC HSQC->HMBC Correlations Analyze Cross-Peaks (Correlations) HMBC->Correlations Assignments Assign Proton and Carbon Signals Correlations->Assignments Structure Confirm Connectivity and Final Structure Assignments->Structure

A streamlined workflow for the structural confirmation of this compound using 2D NMR.

The key correlations that would definitively confirm the dihydroanthraquinone core and the positions of the amino groups are visualized in the following diagram.

HMBC_Correlations cluster_structure cluster_labels Structure H23 H-2, H-3 C14 C-1, C-4 H23->C14 HMBC C4a9a C-4a, C-9a H23->C4a9a HMBC H58 H-5, H-8 C910 C-9, C-10 H58->C910 HMBC H67 H-6, H-7 NH2 NH₂ NH2->C14 HMBC

Key expected HMBC correlations for structural confirmation.

Experimental Protocols

A generalized experimental protocol for acquiring 2D NMR data is provided below. Specific parameters should be optimized for the instrument and sample.

1. Sample Preparation:

  • Dissolve 5-10 mg of high-purity this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, due to the potential for hydrogen bonding with the amino groups).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Transfer the solution to a 5 mm NMR tube.

2. 1D NMR Acquisition:

  • Acquire a standard ¹H NMR spectrum to determine the proton chemical shifts and coupling constants.

  • Acquire a ¹³C NMR spectrum (e.g., using a DEPTQ pulse sequence) to identify all carbon signals, including quaternary carbons.

3. 2D NMR Acquisition:

  • COSY (Correlation Spectroscopy): Use a standard COSY pulse sequence to identify proton-proton spin systems.

  • HSQC (Heteronuclear Single Quantum Coherence): Employ an edited HSQC experiment to correlate directly attached proton and carbon atoms. This will distinguish CH/CH₃ from CH₂ groups.

  • HMBC (Heteronuclear Multiple Bond Correlation): Acquire an HMBC spectrum to observe long-range (2-3 bond) correlations between protons and carbons. This is crucial for connecting different spin systems and confirming the positions of substituents on the aromatic ring and the connectivity of the dihydro portion.

Comparison with Alternative Analytical Methods

Table 4: Comparison of Analytical Methods for Structural Analysis

MethodInformation ProvidedAdvantagesLimitations
2D NMR Spectroscopy Detailed atomic connectivity, stereochemistry.Unambiguous structure determination.Requires higher sample concentration and longer acquisition times; more expensive instrumentation.
Mass Spectrometry (MS) Molecular weight and fragmentation pattern.[1]High sensitivity, provides molecular formula with high resolution MS.Does not provide information on the connectivity of atoms.[1][2]
Fourier-Transform Infrared (FTIR) Spectroscopy Presence of functional groups (e.g., N-H, C=O, C-N, aromatic C-H).Fast, requires small sample amount, provides a "fingerprint" of the molecule.[3]Does not provide detailed structural connectivity.[4]
X-ray Crystallography Precise 3D molecular structure in the solid state.[5][6]Absolute structure determination.Requires a suitable single crystal, which can be difficult to obtain.[6]
UV-Visible Spectroscopy Information about the electronic conjugation system.Simple, fast, and can be used for quantitative analysis.Provides limited structural information.

Conclusion

The structural confirmation of this compound is most definitively achieved through a combination of 1D and 2D NMR techniques. The expected COSY, HSQC, and HMBC correlations provide a detailed roadmap to assemble the molecular structure piece by piece. While other analytical methods such as Mass Spectrometry, FTIR, and X-ray Crystallography offer valuable and often complementary data, they do not provide the same level of detailed connectivity information in solution as 2D NMR. For routine analysis and quality control, a combination of FTIR and Mass Spectrometry can be effective once the structure has been unequivocally confirmed by NMR. This guide provides the foundational knowledge for researchers to confidently approach the structural elucidation of this important chemical intermediate.

References

Quantitative Analysis of 1,4-Diamino-2,3-dihydroanthraquinone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development requiring precise quantification of 1,4-Diamino-2,3-dihydroanthraquinone, this guide offers a comparative overview of suitable analytical methodologies. The primary methods discussed are the classic technique of diazotization titration and the more modern chromatographic and spectrophotometric approaches, namely High-Performance Liquid Chromatography (HPLC) and UV-Visible (UV-Vis) Spectrophotometry.

Method Comparison

The choice of analytical method for the quantitative analysis of this compound depends on several factors including the required sensitivity, selectivity, sample throughput, and available instrumentation. While titration offers a cost-effective and straightforward approach, modern instrumental methods like HPLC and UV-Vis spectrophotometry provide higher sensitivity and specificity.

FeatureDiazotization TitrationHigh-Performance Liquid Chromatography (HPLC)UV-Visible Spectrophotometry
Principle The primary aromatic amino groups of the analyte react with a standard solution of sodium nitrite in an acidic medium to form a diazonium salt. The endpoint is detected potentiometrically or with an indicator.The analyte is separated from other components in a mixture by passing it through a column packed with a stationary phase. Detection is typically done using a UV-Vis detector.The amount of light absorbed by the analyte at a specific wavelength is measured and correlated to its concentration using the Beer-Lambert law.
Specificity Moderate. Can be subject to interference from other primary aromatic amines.High. Can separate the analyte from impurities and degradation products.Moderate to Low. Can be subject to interference from any compound that absorbs at the same wavelength.
Sensitivity Lower. Typically in the milligram range.High. Can detect and quantify the analyte in the microgram to nanogram range.Moderate. Generally suitable for concentrations in the microgram per milliliter range.
Sample Throughput Low. Each sample is analyzed individually.High. Automated systems can analyze a large number of samples.Moderate to High. Can be automated for multiple samples.
Cost Low. Requires basic laboratory glassware and reagents.High. Requires expensive instrumentation and high-purity solvents.Moderate. Requires a spectrophotometer.
Advantages Simple, inexpensive, and does not require sophisticated equipment.High accuracy, precision, and specificity.Fast, simple, and non-destructive.
Disadvantages Lower sensitivity and specificity. The reaction may be slow for some amines.[1]High initial investment and operational costs. Requires skilled personnel for method development and troubleshooting.Susceptible to interference from other absorbing species.

Experimental Protocols

Diazotization Titration (General Protocol for Aromatic Amines)

This protocol is a general procedure for the titration of primary aromatic amines and would require optimization and validation for the specific analysis of this compound.[1]

Principle: A primary aromatic amine reacts with sodium nitrite in an acidic medium (typically hydrochloric acid) to form a diazonium salt. The endpoint of the titration is detected when a slight excess of nitrous acid is present. This can be determined using an external indicator like starch-iodide paper or potentiometrically.[1]

Reagents and Equipment:

  • Standard 0.1 M Sodium Nitrite (NaNO₂) solution

  • Hydrochloric Acid (HCl), concentrated

  • Potassium Bromide (KBr) (optional, to accelerate the reaction)

  • Starch-Iodide paper

  • Burette, beaker, magnetic stirrer

  • Ice bath

Procedure:

  • Accurately weigh a suitable amount of the this compound sample and dissolve it in a mixture of concentrated hydrochloric acid and water.

  • Add potassium bromide if necessary.

  • Cool the solution to 0-5 °C in an ice bath.[1]

  • Titrate the cold solution slowly with a standardized 0.1 M sodium nitrite solution with constant stirring.

  • Towards the end of the titration, test for the endpoint by withdrawing a drop of the solution and streaking it on starch-iodide paper. The appearance of an immediate blue color indicates the endpoint.[1]

  • Alternatively, the endpoint can be determined potentiometrically using a platinum-calomel electrode system. A sharp potential jump indicates the endpoint.

Calculation: The percentage purity of the analyte can be calculated using the following formula:

Where:

  • V = Volume of NaNO₂ solution consumed in liters

  • M = Molarity of NaNO₂ solution

  • E = Equivalent weight of this compound (Molecular Weight / 2, as there are two primary amino groups)

  • W = Weight of the sample in grams

Alternative Quantitative Methods

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the separation, identification, and quantification of components in a mixture. For anthraquinone derivatives, reversed-phase HPLC with UV detection is commonly employed. A specific method for this compound would need to be developed and validated.

General Method Development Parameters:

  • Column: A C18 column is a common starting point for the separation of moderately polar compounds.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is typically used. A gradient elution may be necessary to achieve optimal separation.

  • Detection: A UV-Vis detector set at the wavelength of maximum absorbance (λmax) of this compound would provide high sensitivity. Spectrophotometric studies of similar anthraquinone derivatives can help in selecting an appropriate wavelength.

  • Quantification: Quantification is achieved by creating a calibration curve using standard solutions of known concentrations and integrating the peak area of the analyte in the sample chromatogram.

Method validation would involve assessing parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ) according to established guidelines.

UV-Visible Spectrophotometry

Direct UV-Vis spectrophotometry can be a simple and rapid method for the quantification of this compound, provided that the sample matrix is not complex and does not contain interfering substances that absorb at the same wavelength.

General Procedure:

  • Determine the λmax of this compound in a suitable solvent. The choice of solvent is critical as it can influence the absorption spectrum.[2]

  • Prepare a series of standard solutions of the compound of known concentrations.

  • Measure the absorbance of each standard solution at the λmax.

  • Construct a calibration curve by plotting absorbance versus concentration.

  • Measure the absorbance of the sample solution and determine its concentration from the calibration curve.

The accuracy of this method is highly dependent on the purity of the sample and the absence of interfering compounds.[3]

Diagrams

experimental_workflow cluster_titration Diazotization Titration Workflow prep Sample Preparation (Dissolution in HCl) cool Cooling (0-5 °C) prep->cool titrate Titration with Standard NaNO₂ cool->titrate endpoint Endpoint Detection (Starch-Iodide Paper or Potentiometry) titrate->endpoint calc Calculation of Purity endpoint->calc

Caption: Experimental workflow for the quantitative analysis of this compound by diazotization titration.

method_comparison cluster_methods Analytical Method Comparison cluster_attributes Performance Attributes titration Titration specificity Specificity titration->specificity Moderate sensitivity Sensitivity titration->sensitivity Low cost Cost titration->cost Low throughput Throughput titration->throughput Low hplc HPLC hplc->specificity High hplc->sensitivity High hplc->cost High hplc->throughput High uv_vis UV-Vis Spectrophotometry uv_vis->specificity Low-Moderate uv_vis->sensitivity Moderate uv_vis->cost Moderate uv_vis->throughput Moderate-High

Caption: Comparison of key performance attributes for different analytical methods for this compound.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Anthraquinone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of anthraquinone derivatives is paramount for quality control, efficacy, and safety. This guide provides an objective comparison of various analytical methods, supported by experimental data, to assist in the selection of the most suitable technique for your specific needs.

The cross-validation of analytical methods is a critical step to ensure that a chosen analytical technique is robust, reliable, and produces comparable results.[1][2] This is particularly important when transferring methods between laboratories or when comparing data from different analytical platforms.[2][3]

Comparison of Analytical Method Performance

The selection of an analytical method for anthraquinone derivatives often depends on factors such as the specific compounds of interest, the complexity of the sample matrix, and the required sensitivity and throughput.[1] High-Performance Liquid Chromatography (HPLC) with various detectors, Ultra-High-Performance Liquid Chromatography (UPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are among the most commonly employed techniques.[1]

The following table summarizes key performance parameters for different analytical methods used in the quantification of anthraquinone derivatives, compiled from various validation studies.

Analytical MethodAnalyte(s)Linearity (R²)Precision (RSD %)Accuracy (Recovery %)Limit of Detection (LOD)Limit of Quantification (LOQ)Reference
HPLC-UV 9,10-Anthraquinone0.9991Intra-day: 0.627, Inter-day: 0.77498.976–101.4520.178 µg/mL0.594 µg/mL[1][4]
HPLC-DAD Alizarin, Emodin, etc.>0.99<5 (Intra- & Inter-day)95-105--[1]
UPLC-MS Rhein, Emodin, Chrysophanol, Physcion≥0.9930<4.5 (Intra- & Inter-day)95.32–99.86-2.6-27.57 ng/mL[5]
LC-MS/MS Emodin, Chrysophanol, Physcion and their glucosides>0.99----[6]
HPLC-UV Rhein, Emodin, Chrysophanol, Physcion>0.999--0.07–0.11 µg/mL0.20–0.34 µg/mL[7]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical results. Below are generalized protocols for the quantification of anthraquinones using common analytical techniques.

Sample Preparation (General)

A typical procedure for extracting anthraquinones from a plant matrix involves ultrasonic extraction.[8]

  • Weighing: Accurately weigh approximately 0.05 g of the finely ground sample.[8]

  • Extraction: Place the sample in a suitable flask with an appropriate solvent (e.g., 10 mL of 80% methanol).[8]

  • Ultrasonication: Perform ultrasonication at room temperature for about 30 minutes.[8]

  • Filtration: Filter the extract through a 0.22 µm or 0.45 µm syringe filter before injection into the chromatography system.[8][9]

High-Performance Liquid Chromatography (HPLC-UV)

HPLC is a widely used technique for the routine analysis of anthraquinones.[1][9]

  • Instrumentation: A standard HPLC system with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.[1][9]

  • Column: A C18 column (e.g., 250 x 4.6 mm, 5 µm) is commonly used.[10]

  • Mobile Phase: A gradient or isocratic elution with a mixture of solvents like methanol and water, or acetonitrile and water, is often employed.[4][10] For example, Methanol:water (80:20 v/v).[10]

  • Flow Rate: A typical flow rate is 1.0 mL/min.[1][9]

  • Detection Wavelength: The wavelength for detection is selected based on the UV spectrum of the specific anthraquinone, often around 254 nm.[9]

  • Injection Volume: Typically 10-20 µL.[9]

Ultra-High-Performance Liquid Chromatography (UPLC)

UPLC offers faster analysis times and better resolution compared to conventional HPLC by using columns with smaller particle sizes (<2 µm).[8] The instrumental setup is similar to HPLC but is designed to handle higher pressures.[8]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for volatile or semi-volatile anthraquinones.[1] For non-volatile anthraquinones, a derivatization step is often required using agents like silylating agents (e.g., BSTFA).[1]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides high selectivity and sensitivity, making it suitable for complex matrices and trace-level analysis.[6][11] This technique is particularly useful for the simultaneous determination of multiple anthraquinone derivatives.[6][11]

Cross-Validation Workflow

The cross-validation of analytical methods ensures that a new or alternative method yields results equivalent to an established reference method.[1] The following diagram illustrates a logical workflow for this process.

CrossValidationWorkflow cluster_0 Method A (Reference) cluster_1 Method B (New/Alternative) A_protocol Define Protocol A_validate Validate Method A_protocol->A_validate A_analyze Analyze Samples A_validate->A_analyze compare Compare Results A_analyze->compare B_protocol Define Protocol B_validate Validate Method B_protocol->B_validate B_analyze Analyze Samples B_validate->B_analyze B_analyze->compare decision Decision compare->decision

Caption: A logical workflow for the cross-validation of two analytical methods.

Conclusion

The choice of an analytical method for anthraquinone derivatives should be based on a thorough evaluation of the specific requirements of the analysis. HPLC-based methods offer a good balance of performance and accessibility for routine quality control.[1] UPLC provides advantages in speed and resolution, while GC-MS and LC-MS/MS offer higher selectivity and sensitivity for more demanding applications.[1] A proper cross-validation is essential to ensure the integrity and comparability of data generated by different methods.

References

Assessing the Environmental Impact of Anthraquinone Dye Intermediates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The textile, food, and cosmetics industries rely heavily on synthetic colorants, with anthraquinone dyes being the second-largest class after azo dyes due to their structural integrity and colorfastness.[1][2][3] However, the synthesis, application, and disposal of these dyes and their intermediates pose significant environmental challenges. Their complex and stable aromatic structures make them resistant to degradation, leading to persistent pollution in industrial wastewater.[1][4] This guide provides a comparative assessment of the environmental impact of anthraquinone dye intermediates against viable alternatives, supported by experimental data for researchers, scientists, and drug development professionals.

Environmental Impact Profile of Anthraquinone Intermediates

The primary environmental concerns associated with anthraquinone dye intermediates are their inherent toxicity, poor biodegradability, and the generation of hazardous wastewater.

  • Toxicity and Carcinogenicity: Many anthraquinone dyes and their intermediates are toxic, with some classified as mutagenic and carcinogenic.[1][5] For instance, C.I. Disperse Orange 11 and 2-aminoanthraquinone have shown positive results in carcinogenicity testing.[5] The discharge of these compounds into aquatic ecosystems can cause significant harm to flora and fauna by disrupting photosynthesis and inducing metabolic stress.[1] Studies using quantitative structure-activity relationship (QSAR) models predict that many common anthraquinone dyes are highly toxic upon inhalation (LC50 < 2 mg·L⁻¹).[6] Furthermore, chlorinated derivatives that may form during industrial processes can exhibit even greater toxicity.[6]

  • Persistence and Poor Biodegradability: The fused aromatic ring structure of anthraquinone derivatives makes them highly resistant to both aerobic and anaerobic degradation.[1][4] This recalcitrance leads to their accumulation in the environment.[1] While some microbial degradation is possible, it can lead to the formation of intermediate aromatic amines that are also toxic and persistent.[1]

  • Wastewater Contamination: Wastewater from facilities producing or using anthraquinone dyes is often characterized by intense color, high chemical oxygen demand (COD), and biological oxygen demand (BOD).[7][8] Conventional wastewater treatment methods are frequently inefficient at completely removing these compounds, necessitating advanced and costly techniques like anaerobic-aerobic processes, membrane filtration, or advanced oxidation processes.[1][9][10]

Comparative Analysis of Alternatives

Growing environmental regulations and consumer demand are driving the search for safer and more sustainable alternatives to traditional synthetic dyes.[11] These alternatives include natural dyes and synthetic dyes with improved environmental profiles.

  • Natural Dyes: Derived from sources like plants, insects, and microorganisms, natural dyes are often perceived as a more eco-friendly option.[11] For example, dermocybin and dermorubin are anthraquinone dyes extracted from the Cortinarius sanguineus fungus.[12] However, "natural" does not inherently mean non-toxic. Studies have shown that some natural dyes can be as toxic as synthetic ones; for instance, dermocybin was found to be toxic to Daphnia similis with an EC50 of 0.51 mg L-1.[12] A life cycle analysis (LCA) has shown that natural dyeing processes can lead to a considerable reduction in overall environmental impact compared to synthetic dyeing.[13]

  • Greener Synthetic Alternatives: Research is focused on developing synthetic dyes with enhanced biodegradability and lower toxicity.[10] This includes modifying chemical structures to incorporate cleavable linkages or shifting from petroleum-based precursors to bio-derived ones.[10] Another approach is the development of reactive dyes that bond more efficiently to fabric, reducing the amount of dye released into wastewater.[11] Furthermore, biocatalytic and electrochemical synthesis methods are being explored to minimize the use of hazardous reagents and the generation of toxic waste associated with traditional production.[10][14]

Quantitative Data Summary

The following tables summarize key experimental data comparing the environmental impact of anthraquinone dyes and their alternatives.

Table 1: Comparative Aquatic Toxicity Data

Compound/Effluent TypeTest OrganismEndpointResultToxicity ClassificationReference
Anthraquinone Dye Intermediate (ADBAQ)Daphnia magna48h EC501.23 nM (under SSR)High Toxicity[15]
Natural Anthraquinone (Dermocybin)Daphnia similisAcute EC500.51 mg L⁻¹Toxic[12]
Natural Anthraquinone (Dermorubin)Various aquatic organismsAcute & ChronicNo toxicity at 1 mg L⁻¹Low Toxicity[12]
Synthetic Anthraquinone Dyes (General)Rat (Inhalation)Predicted LC50< 2 mg·L⁻¹Very High Toxicity[6]
Dye Intermediate Effluent (Sample A)Daphnia magna48h EC50< 3.13% concentrationVery Toxic[16]
Dye Intermediate Effluent (Sample G)Daphnia magna48h EC50> 75% concentrationLow Toxic[16]

ADBAQ: 1-amino-2,4-dibromoanthraquinone; SSR: Simulated Solar Radiation

Table 2: Biodegradability and Wastewater Treatment Efficiency

Dye/Wastewater TypeTreatment MethodParameterEfficiencyReference
Anthraquinone Dye (RBBR) WastewaterAnaerobic Dynamic Membrane BioreactorSoluble COD Removal98.5%[7][17]
Anthraquinone Dye (RBBR) WastewaterAnaerobic Dynamic Membrane BioreactorColor Removal> 97.5%[7][17]
Synthetic Textile Sewage (Anthraquinone & Azo)Bacterial Consortium C4Decolorization76-88%[9]
Anthraquinone Dyes (RB4, RBBR, AB129)Immobilized Fungus (T. hirsuta)Degradation90-96%[2]
Reactive Blue 19Bacterial CommunityDecolorization (48h)89.2%[8]
Reactive Blue 19Bacterial CommunityMineralization (48h)13.0%[8]

RBBR: Remazol Brilliant Blue R; COD: Chemical Oxygen Demand

Visualizations

The following diagrams illustrate key pathways and workflows related to the environmental assessment of dye intermediates.

Environmental_Impact_Pathway cluster_Lifecycle Lifecycle of Anthraquinone Dye Intermediates cluster_Impact Environmental & Health Impacts Synthesis Chemical Synthesis (Petroleum Precursors) Application Dye Application (Textile, etc.) Synthesis->Application Intermediates & Dyes Effluent Wastewater Effluent (Untreated/Partially Treated) Application->Effluent Unfixed Dyes, Byproducts Persistence Persistence & Bioaccumulation Effluent->Persistence AquaticToxicity Aquatic Toxicity (Flora & Fauna) Effluent->AquaticToxicity WastewaterImpact Water Body Contamination (High COD, Color) Effluent->WastewaterImpact HumanHealth Human Health Risk (Carcinogenicity, Mutagenicity) Persistence->HumanHealth AquaticToxicity->HumanHealth

Caption: Environmental impact pathway of anthraquinone dye intermediates.

Toxicity_Testing_Workflow cluster_Workflow Experimental Workflow: Acute Aquatic Toxicity Test (e.g., Daphnia magna) Start Start Prep 1. Prepare Test Concentrations (Serial Dilutions of Intermediate) Start->Prep Acclimate 2. Acclimatize Test Organisms (e.g., Daphnia magna, 24h) Prep->Acclimate Expose 3. Exposure Period (10 organisms per replicate, 48 hours) Acclimate->Expose Observe 4. Observation & Data Collection (Count immobilized organisms at 24h & 48h) Expose->Observe Calculate 5. Statistical Analysis (Calculate 48h EC50 value) Observe->Calculate End End: Toxicity Classified Calculate->End Control Negative Control (Reconstituted Dilution Water) Control->Expose Run in parallel

Caption: Workflow for a standard acute aquatic toxicity assessment.

Alternatives_Comparison Main Comparison of Dye Intermediates AQ Traditional Anthraquinone Main->AQ Natural Natural Alternatives (e.g., from Fungi, Plants) Main->Natural Green Greener Synthetic Alternatives Main->Green AQ_Tox Toxicity: High-Very High AQ->AQ_Tox AQ_Bio Biodegradability: Very Low AQ->AQ_Bio AQ_Synth Synthesis: Petroleum-based, harsh chemicals AQ->AQ_Synth Nat_Tox Toxicity: Variable (Low to High) Natural->Nat_Tox Nat_Bio Biodegradability: Generally High Natural->Nat_Bio Nat_Synth Synthesis: Extraction from renewable biomass Natural->Nat_Synth Green_Tox Toxicity: Designed to be Low Green->Green_Tox Green_Bio Biodegradability: Designed to be High Green->Green_Bio Green_Synth Synthesis: Biocatalytic routes, renewable precursors Green->Green_Synth

Caption: Logical comparison of dye intermediate alternatives.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of chemical compounds. Below are outlines for key experimental protocols.

Protocol 1: Acute Immobilisation Test for Aquatic Invertebrates

This protocol is based on standardized methods (e.g., OECD Guideline 202) for determining the acute toxicity of substances to aquatic invertebrates, such as Daphnia magna.

1. Objective: To determine the median effective concentration (EC50) of a dye intermediate that causes immobilization of 50% of the exposed Daphnia magna population over a 48-hour period.

2. Materials:

  • Test substance (anthraquinone dye intermediate).

  • Test organisms: Daphnia magna, less than 24 hours old.

  • Reconstituted dilution water (RDW) with standardized hardness and pH.[16]

  • Glass test chambers (e.g., 100 mL beakers).

  • Controlled environment chamber (20 ± 2°C, 16h light/8h dark cycle).

  • Pipettes, volumetric flasks, and other standard laboratory glassware.

3. Methodology:

  • Preparation of Test Solutions: A stock solution of the test substance is prepared. A geometric series of at least five test concentrations is prepared by diluting the stock solution with RDW. A negative control (RDW only) is also prepared.[16]

  • Test Procedure:

    • At least 20 daphnids, divided into four replicate groups of five, are used for each test concentration and the control.

    • Each replicate test chamber is filled with the appropriate test solution.

    • The daphnids are transferred to the test chambers. The chambers are not aerated during the test.

    • The chambers are incubated in the controlled environment for 48 hours.

  • Observation: The number of immobilized daphnids in each chamber is recorded at 24 and 48 hours. Immobilization is defined as the inability to swim within 15 seconds after gentle agitation.

  • Data Analysis: The 48-hour EC50 value and its 95% confidence limits are calculated using appropriate statistical methods (e.g., probit analysis).

Protocol 2: Biodegradation and Decolorization Assessment

This protocol outlines a method to assess the efficiency of a microbial consortium in degrading and decolorizing a dye intermediate in a liquid medium.

1. Objective: To quantify the percentage of color removal and the reduction in Chemical Oxygen Demand (COD) caused by a specific microbial treatment over time.

2. Materials:

  • Test substance (anthraquinone dye intermediate).

  • Active microbial culture (e.g., bacterial consortium, fungal biomass).[2][9]

  • Sterile nutrient broth or mineral salt medium.

  • Spectrophotometer.

  • COD analysis kit.

  • Incubator shaker.

  • Centrifuge.

3. Methodology:

  • Inoculum Preparation: The microbial culture is grown to a desired cell density in a suitable growth medium.

  • Experimental Setup:

    • Prepare flasks containing a defined volume of sterile medium spiked with a known concentration of the dye intermediate.

    • Inoculate the test flasks with the microbial culture.

    • Prepare two sets of controls: an abiotic control (dye medium, no microbes) and a biotic control (microbes, no dye).

    • Incubate all flasks under controlled conditions (e.g., 35°C, 120 rpm) for a specified period (e.g., 48-120 hours).[2][9]

  • Sampling and Analysis:

    • At regular intervals, withdraw an aliquot from each flask.

    • Centrifuge the aliquot to pellet the microbial biomass.

    • Decolorization Analysis: Measure the absorbance of the supernatant at the dye's maximum absorbance wavelength (λmax) using a spectrophotometer. The percentage of decolorization is calculated relative to the initial absorbance.

    • COD Analysis: Measure the COD of the supernatant using a standardized kit according to the manufacturer's instructions. The percentage of COD reduction is calculated relative to the initial COD.

  • Data Analysis: Plot the percentage of decolorization and COD reduction as a function of time to determine the degradation kinetics.

References

A Guide to Validating Thin-Layer Chromatography Methods for In-Process Control in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the reliability of in-process control (IPC) methods is paramount to consistent and high-quality drug substance manufacturing. This guide provides a comprehensive comparison and detailed protocols for the validation of Thin-Layer Chromatography (TLC) methods used for IPC during chemical synthesis, aligning with international regulatory expectations.

Thin-Layer Chromatography (TLC) remains a widely utilized technique for in-process control due to its simplicity, speed, and cost-effectiveness.[1][2] It allows for rapid qualitative and semi-quantitative analysis, making it an invaluable tool for monitoring reaction progress, detecting starting material consumption, and identifying the formation of products and by-products. However, to ensure the integrity of the data generated, a thorough validation of the TLC method is essential.

This guide will compare the validation of a qualitative TLC method for reaction completion with a quantitative TLC-densitometry method for impurity profiling, referencing established guidelines from the International Council for Harmonisation (ICH).[3][4][5]

Comparison of TLC Method Validation for In-Process Control

The extent of validation depends on the intended purpose of the analytical procedure.[6][7] A qualitative TLC method to confirm the absence of a starting material will have different validation requirements than a quantitative method for determining the percentage of an impurity.

Validation ParameterQualitative TLC (Reaction Completion)Quantitative TLC-Densitometry (Impurity Profiling)
Specificity Demonstrate that the spot corresponding to the starting material is well-resolved from the product and any major by-products.Demonstrate that the analyte peak is not interfered with by other components such as impurities, degradation products, or excipients.[4]
Limit of Detection (LOD) Determine the lowest amount of starting material that can be reliably detected.Determine the lowest amount of the analyte that can be detected but not necessarily quantitated.
Limit of Quantitation (LOQ) Not applicable.Determine the lowest amount of analyte that can be quantified with suitable precision and accuracy.
Linearity & Range Not applicable.Establish a linear relationship between the analyte concentration and the detector response over a specified range.
Accuracy Not applicable.Determine the closeness of the test results to the true value, often expressed as percent recovery.[4]
Precision Not applicable.Assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. Includes repeatability and intermediate precision.
Robustness Demonstrate that the method is reliable with respect to deliberate variations in method parameters (e.g., mobile phase composition, development time).Demonstrate that the method's performance is unaffected by small, deliberate variations in method parameters.

Experimental Protocols

Detailed methodologies are crucial for reproducible validation studies. Below are sample protocols for key experiments.

Protocol 1: Specificity of a Qualitative TLC Method for Reaction Completion

Objective: To demonstrate that the analytical method can unequivocally assess the presence of the starting material in the presence of the product and potential by-products.

Materials:

  • TLC plates (e.g., silica gel 60 F254)

  • Starting material reference standard

  • Product reference standard

  • Reaction mixture at t=0 (spiked with starting material)

  • Reaction mixture at completion

  • Appropriate mobile phase

  • Visualization agent (e.g., UV lamp, iodine chamber)

Procedure:

  • Prepare solutions of the starting material and product reference standards at a suitable concentration.

  • On a single TLC plate, apply spots of the following:

    • Starting material reference standard

    • Product reference standard

    • A co-spot of the starting material and product reference standards

    • Reaction mixture at t=0

    • Reaction mixture at completion

  • Develop the TLC plate in a chamber saturated with the mobile phase until the solvent front reaches a predetermined distance.

  • Dry the plate and visualize the spots under a UV lamp (254 nm and/or 366 nm) and/or using a chemical staining reagent.

  • Calculate the Retardation factor (Rf) for each spot.

  • Acceptance Criteria: The spot of the starting material should be clearly separated from the spot of the product, with a resolution factor (Rs) of > 1.0. The spot corresponding to the starting material should be absent in the lane of the completed reaction mixture.

Protocol 2: Linearity of a Quantitative TLC-Densitometry Method

Objective: To demonstrate that the analytical method exhibits a linear relationship between the concentration of the analyte and the instrumental response.

Materials:

  • TLC plates

  • Analyte (impurity) reference standard

  • Mobile phase

  • Densitometer

Procedure:

  • Prepare a stock solution of the analyte reference standard.

  • Prepare a series of at least five standard solutions by diluting the stock solution to cover the expected concentration range (e.g., 50% to 150% of the target concentration).

  • Apply a fixed volume of each standard solution to the TLC plate.

  • Develop the plate as described in the specificity protocol.

  • After drying, scan the plate using a densitometer at the wavelength of maximum absorbance of the analyte.

  • Record the peak area for each spot.

  • Plot the peak area versus the concentration of the analyte.

  • Perform a linear regression analysis and determine the correlation coefficient (r), y-intercept, and slope of the regression line.

  • Acceptance Criteria: The correlation coefficient (r) should be ≥ 0.99. The y-intercept should be close to zero. A visual inspection of the plot should confirm linearity.

Visualizing the Validation Workflow

A clear understanding of the validation process is essential. The following diagram illustrates the typical workflow for validating a TLC method for in-process control.

TLC_Validation_Workflow cluster_planning Planning & Development cluster_execution Experimental Execution cluster_reporting Reporting & Implementation Dev Method Development & Optimization Proto Validation Protocol Definition Dev->Proto Spec Specificity Proto->Spec Lin Linearity & Range Spec->Lin Acc Accuracy Lin->Acc Prec Precision Acc->Prec LOD LOD & LOQ Prec->LOD Rob Robustness LOD->Rob Rep Validation Report Generation Rob->Rep Imp Method Implementation for IPC Rep->Imp

Caption: Workflow for TLC Method Validation.

Logical Relationship of Validation Parameters

The various validation parameters are interconnected and collectively establish the reliability of the analytical method.

Validation_Parameters center Validated Method specificity Specificity center->specificity linearity Linearity center->linearity accuracy Accuracy center->accuracy precision Precision center->precision lod_loq LOD/LOQ center->lod_loq robustness Robustness center->robustness

Caption: Interrelationship of Validation Parameters.

Conclusion

Validation of TLC methods for in-process control is a critical activity in pharmaceutical development and manufacturing. By following a structured approach based on ICH guidelines and meticulously documenting all experimental work, researchers can ensure that their IPC methods are fit for purpose, leading to robust and reproducible manufacturing processes. While High-Performance Liquid Chromatography (HPLC) offers higher resolution and automation, TLC remains a valuable, cost-effective tool for rapid in-process assessments when properly validated.[8][9][10]

References

Safety Operating Guide

Proper Disposal of 1,4-Diamino-2,3-dihydroanthraquinone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is paramount. This document provides essential safety and logistical information for the proper disposal of 1,4-Diamino-2,3-dihydroanthraquinone, a compound used in various industrial applications.

The disposal of this compound must be conducted in accordance with all applicable local, state, and federal regulations.[1] While some classifications indicate it is not a hazardous substance, it is crucial to handle it with care due to potential hazards such as causing an allergic skin reaction.[2][3]

Immediate Safety and Handling Precautions

Before handling this compound, it is imperative to be familiar with its safety profile. Always wear appropriate Personal Protective Equipment (PPE).

Recommended Personal Protective Equipment:

PPE CategorySpecification
Eye/Face Protection Safety glasses with side-shields or goggles.
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber).
Protective clothing to prevent skin contact.[3][4]
Respiratory Protection Use a NIOSH/MSHA approved respirator if dust is generated.

In case of a spill, immediately evacuate the area and eliminate all ignition sources.[5] Moisten the spilled material to prevent dust formation and clean it up using a HEPA-filter vacuum or by sweeping it into a sealed container for disposal.[2][5][6]

Step-by-Step Disposal Protocol

The following protocol outlines the recommended procedure for the disposal of this compound.

  • Waste Identification and Collection:

    • Collect waste this compound and any contaminated materials (e.g., paper towels, gloves) in a designated, properly labeled, and sealed container.[1][4][5]

    • Do not mix with other waste streams.[7][8]

  • Consult Safety Data Sheet (SDS) and Local Regulations:

    • Review the most current SDS for the specific product in use.

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to understand the specific local, state, and federal disposal requirements.[1][5]

  • Waste Storage:

    • Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2]

    • The storage area should be secure and accessible only to authorized personnel.[4][8]

  • Arrange for Professional Disposal:

    • Transfer the waste to a licensed disposal company.[2]

    • Ensure the disposal company is qualified to handle chemical waste of this nature.

  • Decontamination of Containers:

    • Empty containers should be triple-rinsed (or equivalent) before recycling or reconditioning.[4]

    • Alternatively, puncture the container to prevent reuse and dispose of it in a sanitary landfill, if permitted by local regulations.[1][4]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G A Start: this compound Waste Generated C Segregate and collect in a labeled, sealed container A->C B Is the waste contaminated with other hazardous materials? D Consult SDS and local EHS guidelines B->D Yes/No C->B E Store in a cool, dry, well-ventilated, and secure area D->E F Is the quantity large or is professional disposal required by regulations? E->F G Contact licensed hazardous waste disposal company for pickup F->G Yes H Follow institutional procedures for small quantity chemical waste disposal F->H No I Decontaminate or dispose of empty container according to regulations G->I H->I J End: Disposal Complete I->J

Caption: Disposal decision workflow for this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, minimizing risks to personnel and the environment.

References

Navigating the Safe Handling of 1,4-Diamino-2,3-dihydroanthraquinone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Operational Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides comprehensive guidance on the necessary personal protective equipment (PPE), handling procedures, and disposal methods for 1,4-Diamino-2,3-dihydroanthraquinone. The information herein is curated to ensure the safety of laboratory personnel and to establish clear, procedural steps for operational queries.

Disclaimer: Specific toxicological data for this compound is limited.[1][2] The following recommendations are based on the safety profiles of structurally similar compounds, such as 1,4-Diaminoanthraquinone, and general best practices for handling chemical reagents in a laboratory setting. A thorough risk assessment should be conducted before commencing any work with this compound.

Personal Protective Equipment (PPE)

Protection Type Specific Recommendations Rationale & Best Practices
Eye and Face Protection Chemical safety goggles meeting approved standards. A face shield should be worn in addition to goggles where there is a risk of splashing or dust generation.To prevent eye contact with the solid chemical or solutions.
Skin Protection - Gloves: Chemical-resistant, impervious gloves (e.g., nitrile, neoprene).[3] The thickness of the glove should be considered for durability. - Lab Coat: A chemical-resistant lab coat or coveralls. - Additional Protection: For larger quantities or tasks with a high risk of spillage, a chemically resistant apron and shoe covers should be worn.To avoid skin contact, which may cause irritation or allergic reactions.[2][4] Gloves must be inspected for integrity before each use.[5] Contaminated clothing should be removed immediately and washed before reuse.[4]
Respiratory Protection A NIOSH-approved respirator is required when handling the powder outside of a certified chemical fume hood or in situations where dust generation is likely. The type of respirator (e.g., N95, or a respirator with organic vapor/particulate cartridges) should be selected based on a site-specific risk assessment.To prevent inhalation of dust particles, which may cause respiratory irritation.[2]

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational protocol is paramount for the safe handling of this compound.

1. Preparation and Engineering Controls:

  • All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[4]
  • Ensure that an eyewash station and safety shower are readily accessible.
  • Before handling, read and understand the Safety Data Sheet (SDS) for this or a closely related compound.[5]

2. Donning of PPE:

  • Don PPE in the following order: lab coat, shoe covers (if necessary), respirator, eye and face protection, and finally, gloves.

3. Handling the Compound:

  • Avoid the formation of dust and aerosols.[4]
  • Use non-sparking tools to prevent ignition sources.[4]
  • Do not eat, drink, or smoke in the handling area.[4]
  • Keep the container tightly closed when not in use.

4. Post-Handling Procedures:

  • Thoroughly wash hands and any exposed skin with soap and water after handling.[4]
  • Decontaminate the work area upon completion of the task.

5. Doffing of PPE:

  • Remove PPE in a manner that avoids cross-contamination. The general sequence is: gloves, face shield, lab coat, goggles, and respirator.

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation:

  • Unused or waste this compound should be collected in a designated, labeled, and sealed container for chemical waste.

2. Container Disposal:

  • Empty containers should be triple-rinsed with an appropriate solvent. The rinsate should be collected and treated as chemical waste.
  • Puncture the container to prevent reuse before disposal.

3. Disposal Method:

  • All waste material must be disposed of through a licensed chemical waste disposal company.[5]
  • Disposal must be in accordance with all applicable federal, state, and local regulations.[4]

Visual Workflow for PPE Management

The following diagram illustrates the logical workflow for the selection, use, and disposal of Personal Protective Equipment when handling this compound.

PPE_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_disposal Disposal Phase start Start: Task Requiring This compound risk_assessment Conduct Risk Assessment (Quantity, Dust/Splash Potential) start->risk_assessment select_ppe Select Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) risk_assessment->select_ppe inspect_ppe Inspect PPE for Damage select_ppe->inspect_ppe don_ppe Don PPE in Correct Order inspect_ppe->don_ppe damage_found Damage Found? inspect_ppe->damage_found handle_chemical Handle Chemical in Controlled Environment don_ppe->handle_chemical decontaminate_area Decontaminate Work Area handle_chemical->decontaminate_area doff_ppe Doff PPE to Avoid Cross-Contamination decontaminate_area->doff_ppe dispose_consumables Dispose of Contaminated Consumables (e.g., Gloves) doff_ppe->dispose_consumables clean_reusable Clean and Store Reusable PPE dispose_consumables->clean_reusable end End of Task clean_reusable->end damage_found->don_ppe No replace_ppe Replace Damaged PPE damage_found->replace_ppe Yes replace_ppe->inspect_ppe

Caption: PPE Management Workflow for Handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,4-Diamino-2,3-dihydroanthraquinone
Reactant of Route 2
1,4-Diamino-2,3-dihydroanthraquinone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.